molecular formula C4H6O3 B8274460 Hydroxymethyl acrylate CAS No. 15731-80-3

Hydroxymethyl acrylate

Cat. No.: B8274460
CAS No.: 15731-80-3
M. Wt: 102.09 g/mol
InChI Key: GJIDOLBZYSCZRX-UHFFFAOYSA-N
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Description

Hydroxymethyl acrylate is a useful research compound. Its molecular formula is C4H6O3 and its molecular weight is 102.09 g/mol. The purity is usually 95%.
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Properties

CAS No.

15731-80-3

Molecular Formula

C4H6O3

Molecular Weight

102.09 g/mol

IUPAC Name

hydroxymethyl prop-2-enoate

InChI

InChI=1S/C4H6O3/c1-2-4(6)7-3-5/h2,5H,1,3H2

InChI Key

GJIDOLBZYSCZRX-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCO

Related CAS

62487-95-0

Origin of Product

United States

Foundational & Exploratory

Synthesis of Hydroxymethyl Acrylate via Baylis-Hillman Reaction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Baylis-Hillman reaction is a powerful and atom-economical carbon-carbon bond-forming reaction that has garnered significant attention in organic synthesis. This guide provides a detailed technical overview of the synthesis of hydroxymethyl acrylates, valuable building blocks in medicinal chemistry and polymer science, through the Baylis-Hillman reaction between formaldehyde (B43269) and various acrylate (B77674) esters.

Introduction

The Morita-Baylis-Hillman (MBH) reaction involves the coupling of an activated alkene, typically an acrylate, acrylonitrile, or vinyl ketone, with an electrophile, such as an aldehyde, in the presence of a nucleophilic catalyst.[1] The reaction forms a densely functionalized product, in this case, an α-methylene-β-hydroxy ester, known as a Baylis-Hillman adduct. The synthesis of hydroxymethyl acrylates specifically utilizes formaldehyde as the aldehyde component, leading to the introduction of a primary alcohol functionality. These hydroxymethyl acrylate derivatives are versatile intermediates in the synthesis of various pharmaceuticals and polymers.

Reaction Mechanism

The generally accepted mechanism for the DABCO-catalyzed Baylis-Hillman reaction between an acrylate ester and formaldehyde proceeds through several key steps. Initially, the tertiary amine catalyst, 1,4-diazabicyclo[2.2.2]octane (DABCO), acts as a nucleophile and adds to the β-position of the acrylate ester in a Michael-type addition. This forms a zwitterionic enolate intermediate. This enolate then attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent intramolecular proton transfer and elimination of the DABCO catalyst regenerates the catalyst and yields the final this compound product.[2][3]

Baylis_Hillman_Mechanism Reactants Acrylate Ester + Formaldehyde + DABCO Step1 Michael Addition of DABCO Reactants->Step1 Zwitterion Zwitterionic Enolate Intermediate Step1->Zwitterion Step2 Nucleophilic Attack on Formaldehyde Zwitterion->Step2 Adduct Alkoxide Adduct Step2->Adduct Step3 Proton Transfer Adduct->Step3 ProtonatedAdduct Protonated Adduct Step3->ProtonatedAdduct Step4 Catalyst Elimination ProtonatedAdduct->Step4 Product This compound + DABCO (regenerated) Step4->Product Experimental_Workflow A Prepare Formalin Solution (Paraformaldehyde + H2O + Acid) C Combine Solutions and Add Catalyst (DABCO) A->C B Mix Acrylate Ester and Solvent (THF) B->C D Stir at Reaction Temperature C->D E Adjust pH with Base D->E F Reaction Workup (Extraction, Washing) E->F G Purification (Distillation) F->G H Characterization G->H

References

An In-depth Technical Guide to the Physicochemical Properties of Hydroxymethyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymethyl acrylate (B77674) is a functional monomer of significant interest in polymer chemistry and material science. Its structure, featuring both a reactive acrylate group and a primary hydroxyl group, allows for a versatile range of polymerization and post-polymerization modification reactions. This dual functionality makes it a valuable building block for the synthesis of functional polymers with tailored properties for various applications, including in the biomedical and pharmaceutical fields.

It is crucial to distinguish hydroxymethyl acrylate from its close structural relatives, 2-hydroxyethyl acrylate (HEA) and 2-hydroxyethyl methacrylate (B99206) (HEMA), with which it is often confused in the literature. This guide will focus specifically on the properties and protocols for this compound, while also providing comparative data for HEA and HEMA to highlight their differences.

Physicochemical Properties

Quantitative data for this compound is sparse in readily available literature compared to its more common analogues. The following tables summarize the available computed and experimental data for this compound and provide a comparison with HEA and HEMA.

Table 1: Core Physicochemical Properties of this compound

PropertyValueReference
CAS Number 15731-80-3[1]
Molecular Formula C₄H₆O₃[1]
Molecular Weight 102.09 g/mol [1]
IUPAC Name hydroxymethyl prop-2-enoate[1]
Computed XLogP3 0.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]
Topological Polar Surface Area 46.5 Ų[1]

Table 2: Comparative Physicochemical Properties of this compound, 2-Hydroxyethyl Acrylate (HEA), and 2-Hydroxyethyl Methacrylate (HEMA)

PropertyThis compound2-Hydroxyethyl Acrylate (HEA)2-Hydroxyethyl Methacrylate (HEMA)
CAS Number 15731-80-3818-61-1868-77-9
Molecular Formula C₄H₆O₃C₅H₈O₃C₆H₁₀O₃
Molecular Weight 102.09 g/mol 116.12 g/mol 130.14 g/mol
Boiling Point Data not available210-215 °C213 °C
Melting Point Data not available-60 °C-99 °C
Density Data not available1.106 g/cm³1.068 g/mL at 25 °C
Flash Point Data not available99 °CData not available
Solubility in Water Data not availableMiscibleMiscible

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, methodologies for the synthesis and characterization of structurally similar acrylate monomers and their corresponding polymers are well-established and can be adapted.

Synthesis of this compound

A general method for the synthesis of 2-hydroxymethyl acrylate compounds involves an improved Baylis-Hillman reaction.[2] In this approach, an acrylate is reacted with an aqueous solution of formaldehyde (B43269) in the presence of a catalyst, such as triethylenediamine (DABCO), in a solvent like tetrahydrofuran (B95107) (THF).[2] The pH of the reaction is controlled during the process.[2] This method is reported to have a shorter production cycle and higher product yield compared to the traditional Baylis-Hillman reaction.[2]

A detailed, analogous procedure for the synthesis of a related compound, ethyl α-(hydroxymethyl)acrylate, is available in Organic Syntheses and provides a representative workflow.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Acrylate Acrylate ReactionVessel Reaction Vessel (Stirring, pH control) Acrylate->ReactionVessel Formaldehyde Aqueous Formaldehyde Formaldehyde->ReactionVessel Catalyst Catalyst (e.g., DABCO) Catalyst->ReactionVessel Solvent Solvent (e.g., THF) Solvent->ReactionVessel PostTreatment Post-treatment ReactionVessel->PostTreatment Reaction completion FinalProduct This compound PostTreatment->FinalProduct Purification

Synthesis of this compound Workflow
Polymerization of this compound

Characterization of Poly(this compound)

The characterization of poly(this compound) would follow standard polymer analysis protocols to determine its structure, molecular weight, thermal properties, and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy can verify the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): These techniques are used to determine the molecular weight and molecular weight distribution (polydispersity) of the polymer.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer.[4]

    • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition profile of the polymer.[4]

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): HPLC can be used to analyze the purity of the monomer and to quantify any residual monomer in the polymer.[5]

    • Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another technique for analyzing monomer purity and residual monomer content.[6]

Characterization_Workflow cluster_structural Structural Analysis cluster_molecular_weight Molecular Weight Analysis cluster_thermal Thermal Analysis cluster_purity Purity Analysis PolymerSample Poly(this compound) Sample NMR NMR Spectroscopy (¹H, ¹³C) PolymerSample->NMR IR IR Spectroscopy PolymerSample->IR GPC_SEC GPC / SEC PolymerSample->GPC_SEC DSC DSC PolymerSample->DSC TGA TGA PolymerSample->TGA HPLC HPLC PolymerSample->HPLC GC_MS GC-MS PolymerSample->GC_MS Structural_Info Structural_Info NMR->Structural_Info Provides Structure MW_Info MW_Info GPC_SEC->MW_Info Provides Mn, Mw, PDI Tg_Info Tg_Info DSC->Tg_Info Provides Glass Transition Temp. Stability_Info Stability_Info TGA->Stability_Info Provides Thermal Stability Purity_Info Purity_Info HPLC->Purity_Info Provides Residual Monomer

Polymer Characterization Workflow

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, the presence of the hydroxyl group suggests its potential use in areas where hydrophilic and functional polymers are required. Based on the applications of its analogues, HEA and HEMA, poly(this compound) could be explored for:

  • Hydrogel Formation: The hydrophilic nature imparted by the hydroxyl group makes it a candidate for forming hydrogels, which are widely used in biomedical applications such as wound dressings, soft contact lenses, and scaffolds for tissue engineering.[7][8][9][10][11]

  • Drug Delivery: The hydroxyl groups can serve as points for drug conjugation or can influence the swelling and drug release properties of a polymer matrix.[7][9][10] Polymers based on HEA and HEMA have been investigated for drug delivery applications.[7][9][10]

  • Biocompatible Coatings: Polymers with hydroxyl functionalities are often used to create biocompatible coatings for medical devices to reduce protein fouling and improve tissue compatibility.[7]

  • Functional Copolymers: this compound can be copolymerized with other monomers to introduce hydroxyl functionality into the resulting polymer, thereby tailoring its properties for specific applications such as adhesives and coatings.

Safety and Handling

Conclusion

This compound is a promising functional monomer with the potential for a wide range of applications, particularly in the development of functional and biocompatible polymers. However, there is a clear need for more comprehensive research into its physicochemical properties, polymerization kinetics, and the characteristics of its corresponding polymer. This guide has summarized the currently available information and provided a framework for its synthesis and characterization based on established methodologies for related compounds. Further investigation is warranted to fully elucidate the potential of this versatile monomer.

References

An In-depth Technical Guide to Hydroxymethyl Acrylate Monomer (CAS 15731-80-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxymethyl acrylate (B77674) (HMA), identified by CAS number 15731-80-3, is a functional acrylic monomer with significant potential in the development of advanced biomaterials and drug delivery systems. Its structure incorporates both a polymerizable acrylate group and a reactive primary hydroxyl group, enabling the synthesis of hydrophilic and functional polymers. This technical guide provides a comprehensive overview of hydroxymethyl acrylate, including its chemical and physical properties, synthesis methodologies, polymerization characteristics, and potential applications, with a particular focus on the biomedical and pharmaceutical fields. Due to the limited availability of specific experimental data for this compound, this guide draws parallels with its close structural analogs, such as hydroxyethyl (B10761427) acrylate (HEA) and methyl 2-(hydroxymethyl)acrylate, to provide a thorough and practical resource.

Introduction

This compound is a valuable monomer for the synthesis of functional polymers. The presence of the hydroxyl group imparts hydrophilicity to the resulting polymers and provides a site for post-polymerization modification, allowing for the covalent attachment of drugs, targeting moieties, or other functional molecules. This dual functionality makes poly(this compound) (PHMA) an attractive candidate for the design of hydrogels, drug delivery vehicles, and biocompatible coatings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from publicly available databases such as PubChem.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 15731-80-3[1]
Molecular Formula C₄H₆O₃[1]
Molecular Weight 102.09 g/mol [1]
IUPAC Name hydroxymethyl prop-2-enoate[1]
Appearance Not specified (expected to be a liquid)
Boiling Point Not specified
Melting Point Not specified
Density Not specified
Solubility Expected to be soluble in water and common organic solvents
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]

Synthesis of this compound

The primary synthetic route to α-hydroxymethyl acrylates is the Baylis-Hillman reaction.[2][3] This reaction involves the coupling of an activated alkene (an acrylate) with an aldehyde (formaldehyde in this case) in the presence of a nucleophilic catalyst, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO).[4]

Baylis-Hillman Reaction Pathway

The general mechanism of the Baylis-Hillman reaction for the synthesis of this compound is depicted below.

Baylis_Hillman acrylate Acrylate zwitterion Zwitterionic Intermediate acrylate->zwitterion + Catalyst formaldehyde Formaldehyde adduct Aldol Adduct formaldehyde->adduct + Zwitterion catalyst DABCO zwitterion->adduct HMA This compound adduct->HMA - Catalyst

Caption: Baylis-Hillman reaction pathway for this compound synthesis.

Experimental Protocol: Synthesis of a 2-Hydroxymethyl Acrylate Compound (Representative)

Materials:

  • Acrylate monomer (e.g., ethyl acrylate or methyl acrylate as a starting point)

  • Paraformaldehyde

  • Phosphoric acid (1 mol/L)

  • Tetrahydrofuran (THF)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Sodium carbonate solution (30%)

  • Sodium chloride

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Formalin Solution: In a flask, mix paraformaldehyde (45g), water (80g), and 1 mol/L phosphoric acid (2.3ml). Seal the flask, stir, and heat to 95°C. After 4 hours, cool the solution to room temperature.[5]

  • Reaction Setup: In a separate 1000ml reaction flask, dissolve the starting acrylate (e.g., 86g of methyl acrylate) and DABCO (9.6g) in THF (100ml) with stirring at 80°C until fully dissolved.[5]

  • Baylis-Hillman Reaction: Add the prepared formalin solution to the acrylate/DABCO mixture. Maintain the temperature at 85°C and add 4ml of 30% sodium carbonate solution to adjust the system pH to alkaline.[5]

  • Work-up: After the reaction is complete (monitoring by TLC is recommended), add sodium chloride (35g) and diethyl ether (100ml). Separate the organic phase.[5]

  • Extraction and Purification: Extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]

  • Isolation: Remove the solvents under reduced pressure. The crude product can be purified by vacuum distillation to yield the 2-hydroxymethyl acrylate compound.[5]

Polymerization of this compound

This compound can be polymerized through various radical polymerization techniques. The resulting polymer, poly(this compound) (PHMA), is hydrophilic due to the pendant hydroxyl groups.

Polymerization Methods
  • Free Radical Polymerization: This is a conventional method initiated by thermal or photochemical decomposition of an initiator (e.g., AIBN, benzoyl peroxide) to generate free radicals.[6]

  • Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer better control over polymer molecular weight, architecture, and polydispersity.[7][8][9][10] These methods are particularly valuable for synthesizing well-defined polymers for biomedical applications.

The selection between RAFT and ATRP depends on the desired polymer characteristics and experimental constraints.

Polymerization_Selection start Desired Polymer Properties metal_free Metal-Free System? start->metal_free block_copolymer High Precision Block Copolymer? metal_free->block_copolymer No raft RAFT Polymerization metal_free->raft Yes block_copolymer->raft No atrp ATRP block_copolymer->atrp Yes Drug_Delivery_System monomer This compound polymerization Polymerization monomer->polymerization crosslinker Crosslinking Agent crosslinker->polymerization hydrogel PHMA Hydrogel polymerization->hydrogel drug_loading Drug Loading hydrogel->drug_loading drug_release Controlled Drug Release drug_loading->drug_release

References

Spectral Characterization of Hydroxymethyl Acrylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymethyl acrylate (B77674), formally known as ethyl α-(hydroxymethyl)acrylate, is a functionalized acrylic monomer of significant interest in polymer chemistry and materials science. Its unique structure, featuring both a reactive acrylate double bond for polymerization and a primary hydroxyl group for subsequent chemical modification, makes it a versatile building block for the synthesis of a wide array of functional polymers. These polymers find applications in coatings, adhesives, hydrogels, and biomedical materials. A thorough understanding of the spectral properties of hydroxymethyl acrylate is paramount for its identification, purity assessment, and for monitoring its polymerization kinetics. This guide provides a comprehensive overview of the spectral characterization of this compound, detailing the expected data from various spectroscopic techniques and the experimental protocols for their acquisition.

Molecular Structure

Chemical Name: Ethyl 2-(hydroxymethyl)prop-2-enoate Common Name: this compound, Ethyl α-(hydroxymethyl)acrylate CAS Number: 10029-04-6 Molecular Formula: C₆H₁₀O₃ Molecular Weight: 130.14 g/mol

Spectral Data Summary

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound (Predicted)

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~1.3Triplet3-CH₃
~2.5Singlet (broad)1-OH
~4.2Quartet2-O-CH₂-CH₃
~4.3Singlet2-CH₂OH
~5.9Singlet1C=CH₂ (trans to C=O)
~6.3Singlet1C=CH₂ (cis to C=O)

Prediction is based on the known spectra of ethyl acrylate and the expected effect of the hydroxymethyl substituent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Assignment
~14.1-CH₃
~60.8-O-CH₂-
~63.5-CH₂OH
~125.8=CH₂
~140.7=C(CH₂OH)-
~166.5C=O

Data is based on available information from spectral databases.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch
~2980MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1635MediumC=C stretch (alkene)
~1405Medium=CH₂ scissoring
~1180StrongC-O stretch (ester)
~1050StrongC-O stretch (alcohol)
~815Medium=CH₂ wagging

Data is based on available information from spectral databases and typical values for acrylates.[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (Predicted)

m/zRelative IntensityAssignment
130Moderate[M]⁺ (Molecular Ion)
113Moderate[M - OH]⁺
101High[M - C₂H₅]⁺
99High[M - OCH₂CH₃]⁺
85Moderate[M - COOCH₂CH₃]⁺
55High[C₃H₃O]⁺

Prediction is based on common fragmentation patterns of acrylate esters.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Spectral Data for this compound (Predicted)

λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Solvent
~210~10,000Ethanol (B145695)

Prediction is based on the UV-Vis spectra of similar α,β-unsaturated esters.

Experimental Protocols

The following are detailed methodologies for the spectral characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to an NMR tube.

  • Instrumentation:

    • Spectrometer: Bruker Avance 400 MHz (or equivalent)

    • Probe: 5 mm broadband observe (BBO)

  • ¹H NMR Acquisition:

    • Tune and match the probe for ¹H.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the spectrum using a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30° pulse angle, an acquisition time of at least 4 seconds, and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for ¹³C.

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., TopSpin, MestReNova). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., dichloromethane (B109758) or acetone)

Procedure (Thin Film Method):

  • Sample Preparation: Place one drop of the liquid this compound sample onto a clean, dry salt plate.

  • Film Formation: Place a second salt plate on top of the first and gently press to form a thin liquid film between the plates.

  • Spectrum Acquisition:

    • Place the salt plates in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction. Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol (B129727) or acetonitrile)

  • Mass spectrometer (e.g., GC-MS with Electron Ionization - EI)

Procedure (GC-MS with EI):

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B (or equivalent) with a suitable capillary column (e.g., HP-5ms).

    • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 200.

    • Ion Source Temperature: 230°C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the UV absorption maximum (λmax) of the α,β-unsaturated carbonyl system.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., ethanol or hexane)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent. Perform serial dilutions to obtain a solution with an absorbance in the range of 0.2 to 0.8 AU.

  • Spectrum Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the blank with the cuvette containing the sample solution.

    • Scan the sample over a wavelength range of 400 to 200 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Visualizations

Experimental Workflow for Spectral Characterization

The following diagram illustrates the logical flow of experiments for the comprehensive spectral characterization of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_characterization Final Characterization Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (GC-MS) Sample->MS UVVis UV-Vis Spectroscopy Sample->UVVis NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data FTIR_Data Wavenumbers (cm⁻¹) Functional Groups FTIR->FTIR_Data MS_Data Mass-to-Charge (m/z) Fragmentation Pattern MS->MS_Data UVVis_Data λmax (nm) Molar Absorptivity (ε) UVVis->UVVis_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure UVVis_Data->Structure

Caption: Experimental workflow for the spectral characterization of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. Predicted spectral data should be confirmed by experimental analysis. Always follow appropriate laboratory safety procedures when handling chemicals.

References

Purity Analysis of Hydroxymethyl Acrylate Monomer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of hydroxymethyl acrylate (B77674) (HMA), a crucial monomer in the synthesis of various polymers used in biomedical and pharmaceutical applications. Ensuring the purity of HMA is critical as impurities can significantly impact the physicochemical properties, performance, and biocompatibility of the final polymeric materials.

Introduction to Hydroxymethyl Acrylate and Its Importance

This compound is a functional monomer valued for its hydroxyl group, which allows for further chemical modification and imparts hydrophilicity to polymers. It is a key building block in the production of hydrogels, contact lenses, drug delivery systems, and specialty coatings. The presence of impurities can lead to uncontrolled polymerization, altered mechanical properties, and potential toxicity, making rigorous purity analysis an essential aspect of quality control.

Common Impurities in this compound

The purity of this compound can be compromised by impurities originating from the manufacturing process or degradation during storage. A typical commercial sample of a similar hydroxyalkyl acrylate, hydroxyethyl (B10761427) acrylate, may have a purity of >96.5% (w/w).[1] Common impurities can include:

  • Acrylic Acid: A common precursor that may remain as a residual impurity.

  • Dialkylene Glycol Monoacrylates: Formed as a side-product during synthesis. For instance, in the production of hydroxyethyl acrylate, diethylene glycol monoacrylate can be present at around 2.1% w/w.[1][2]

  • Alkylene Glycol Diacrylates: These can act as cross-linking agents, leading to undesirable gelation and altered polymer structure.[3]

  • Other Esters: Various ester by-products can be formed during the manufacturing process.[1]

  • Stabilizers: To prevent spontaneous polymerization, inhibitors are added to the monomer. Common stabilizers include hydroquinone (B1673460) (HQ) and its monomethyl ether (MEHQ).[4]

The following table summarizes common impurities and their potential sources.

ImpurityChemical NameTypical Concentration RangeSource
Acrylic Acid2-Propenoic acid< 1% w/wUnreacted starting material
Diethylene Glycol Monoacrylate2-(2-Hydroxyethoxy)ethyl acrylate~2.0% w/wSide-reaction during synthesis[2]
Ethylene Glycol1,2-Ethanediol~0.25% w/wBy-product
Ethylene OxideOxirane~0.001% w/wUnreacted starting material

Analytical Techniques for Purity Assessment

Several analytical techniques can be employed for the purity analysis of this compound. The most common and effective methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds. It is well-suited for the analysis of residual monomers and other volatile impurities in acrylate samples.[4][5] When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of a wide range of compounds.[6][7][8] It is particularly useful for analyzing less volatile impurities and for the direct analysis of the monomer without the need for high temperatures, which can induce polymerization.[6] Reversed-phase HPLC is a common mode used for acrylate analysis.[9]

Detailed Experimental Protocols

The following are detailed protocols for the purity analysis of this compound using GC and HPLC. These are generalized methods based on the analysis of similar acrylate monomers and should be validated for the specific application.

Gas Chromatography (GC-FID/MS) Protocol

This protocol is designed for the quantification of this compound and the identification of volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary Column: A polar column such as a DB-WAX or a mid-polar column like a DB-5 is often suitable.[4][10]

Sample Preparation:

  • Prepare a stock solution of the this compound sample by accurately weighing and dissolving it in a suitable solvent (e.g., acetone, ethyl acetate).

  • Prepare a series of calibration standards of this compound and any known impurities in the same solvent.

  • For quantitative analysis, add an internal standard (e.g., isobutyl acrylate) to both the sample and standard solutions.[10]

GC Conditions:

ParameterValue
Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium
Injection Port Temperature 250°C[10]
Injection Mode Split (e.g., 25:1)[10]
Oven Temperature Program Initial: 50°C, hold for 2 minRamp: 10°C/min to 230°C, hold for 5 min
Detector FID or MS
FID Temperature 250°C
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C

Data Analysis:

  • Identify peaks by comparing retention times with those of the standards.

  • For GC-MS, confirm peak identities by comparing mass spectra with a library (e.g., NIST).

  • Quantify the monomer and impurities using the calibration curves generated from the standard solutions.

High-Performance Liquid Chromatography (HPLC-UV/DAD) Protocol

This protocol is suitable for the non-destructive analysis of this compound and non-volatile impurities.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • Reversed-Phase Column: A C18 column is commonly used.[11]

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase.

  • Prepare a series of calibration standards of this compound and any known impurities in the mobile phase.

HPLC Conditions:

ParameterValue
Column Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent[11]
Mobile Phase Isocratic mixture of acetonitrile (B52724) and water (e.g., 65:35 v/v)[11]
Flow Rate 1.0 mL/min[11]
Column Temperature 45°C[11]
Injection Volume 10 µL[11]
Detector UV/DAD at 210 nm[6]

Data Analysis:

  • Identify peaks based on retention times of the standards.

  • Quantify the monomer and impurities using the calibration curves.

Data Presentation and Summary

All quantitative results from the purity analysis should be summarized in a clear and concise table for easy interpretation and comparison.

AnalyteGC-FID (% Area)HPLC-UV (% Area)Specification
This compound98.598.7≥ 98.0%
Acrylic Acid0.30.2≤ 0.5%
Diethylene Glycol Monoacrylate1.01.0≤ 1.5%
Unknown Impurity 10.10.05-
Unknown Impurity 20.10.05-
Total Purity 98.5 98.7 ≥ 98.0%

Storage and Handling Considerations

This compound is a reactive monomer that can polymerize spontaneously, especially when exposed to heat, light, or contaminants.[12] Proper storage and handling are crucial to maintain its purity and stability.

  • Storage: Store in a cool, dark, and well-ventilated area, away from sources of ignition.[13] The presence of oxygen is necessary for the stabilizer to function effectively, so it should not be stored under an inert atmosphere.[13]

  • Stabilizers: The monomer is typically supplied with an inhibitor like MEHQ. The stabilizer level should be monitored periodically, especially during long-term storage.

  • Handling: Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Visualization of Workflows and Pathways

To better illustrate the processes involved in the purity analysis and the potential for impurity formation, the following diagrams are provided.

Purity_Analysis_Workflow cluster_0 Sample Handling cluster_1 Analysis cluster_2 Data Processing & Reporting Sample_Reception Sample Reception Sample_Login Sample Login & Documentation Sample_Reception->Sample_Login Storage Appropriate Storage Sample_Login->Storage Sample_Prep Sample Preparation (Dilution, Internal Standard) Storage->Sample_Prep GC_Analysis GC-FID/MS Analysis Sample_Prep->GC_Analysis HPLC_Analysis HPLC-UV/DAD Analysis Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition GC_Analysis->Data_Acquisition HPLC_Analysis->Data_Acquisition Data_Analysis Data Analysis (Integration, Calibration) Data_Acquisition->Data_Analysis Report Final Report Generation Data_Analysis->Report

Caption: Workflow for the purity analysis of this compound monomer.

Impurity_Formation_Pathways cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_impurities Potential Impurities Acrylic_Acid Acrylic Acid HMA This compound (Main Product) Acrylic_Acid->HMA Unreacted_AA Unreacted Acrylic Acid Acrylic_Acid->Unreacted_AA Incomplete Reaction Dimer Acrylic Acid Dimer Acrylic_Acid->Dimer Dimerization Formaldehyde Formaldehyde Formaldehyde->HMA Polymer Polymer/Oligomer HMA->Polymer Spontaneous Polymerization (Heat, Light) Degradation_Products Other Degradation Products HMA->Degradation_Products Storage/Handling

Caption: Potential pathways for impurity formation in this compound.

References

Thermal Stability of Hydroxymethyl Acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the thermal stability of hydroxymethyl acrylate (B77674) (HMA) monomer is limited in publicly available literature. This guide is substantially based on data from its close structural analog, 2-hydroxyethyl acrylate (HEA), and general principles governing the stability of acrylic monomers. The information provided should be used as a reference, and specific testing of hydroxymethyl acrylate under end-use conditions is strongly recommended.

Executive Summary

This compound (HMA) is a functional monomer with the potential for use in a variety of polymer applications. As with most acrylate monomers, HMA is susceptible to hazardous, spontaneous polymerization when exposed to heat. This technical guide provides an in-depth overview of the thermal stability of HMA, drawing heavily on data from the closely related and well-documented monomer, 2-hydroxyethyl acrylate (HEA). The primary thermal hazard associated with HMA is runaway polymerization, an exothermic process that can lead to a rapid increase in temperature and pressure in a closed system. This guide covers recommended storage and handling conditions, the role of polymerization inhibitors, and standard methodologies for assessing thermal stability.

Thermal Hazards and Stability Mechanisms

The principal thermal hazard of this compound is unintended polymerization. The acrylate double bond is susceptible to free-radical polymerization, which can be initiated by heat, light, or contaminants. This process is highly exothermic and can become self-accelerating, a phenomenon known as runaway polymerization.[1][2]

The stability of HMA during storage and transport is maintained by the addition of polymerization inhibitors and strict control of environmental conditions. These inhibitors function by scavenging free radicals that would otherwise initiate polymerization. For phenolic inhibitors like hydroquinone (B1673460) (HQ) and hydroquinone monomethyl ether (MEHQ), the presence of dissolved oxygen is crucial for their inhibitory function.[3]

Quantitative Data Summary

The following tables summarize key data relevant to the thermal stability and safe handling of this compound, primarily extrapolated from data for 2-hydroxyethyl acrylate (HEA).

Table 1: Recommended Storage and Handling Conditions for Acrylate Monomers

ParameterRecommended ConditionRationaleCitations
Storage Temperature < 4°C (Refrigerated)To minimize thermal energy that could initiate polymerization.[4]
Atmosphere Air (5-21% Oxygen)Oxygen is required for the effective functioning of phenolic inhibitors like MEHQ. Never store under an inert gas.[3]
Light Exposure Store in the dark/protect from sunlightUV light can initiate free-radical polymerization.[4]
Moisture Store in a dry environmentMoisture can potentially lead to hydrolysis or other side reactions.[4]
Container Tightly closed original containerTo prevent contamination and evaporation of the monomer or inhibitor.[4]

Table 2: Common Inhibitors for Acrylate Monomers

InhibitorTypical ConcentrationMechanism of ActionNotesCitations
Hydroquinone monomethyl ether (MEHQ) 200-650 ppmRadical scavenger; requires oxygen to be effective.Commonly used for storage and transport of acrylate monomers.[5]
Hydroquinone (HQ) ~0.1%Radical scavenger; requires oxygen.Used to inhibit thermal polymerization during purification processes.[6][7]
Phenothiazine (PTZ) VariesEffective radical scavenger.Can be more efficient than MEHQ at elevated temperatures but may cause discoloration.[5][8]

Table 3: Physical and Thermal Properties (2-Hydroxyethyl Acrylate)

PropertyValueCitation
Boiling Point 220 °C[9]
Flash Point 99 °C (closed cup)[10]
Autoignition Temperature Not available[10]
Hazardous Polymerization May occur upon heating or contamination.[10]

Experimental Protocols for Thermal Stability Assessment

Assessing the thermal stability of a reactive monomer like HMA involves determining its tendency to polymerize under thermal stress. The primary techniques for this are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of exothermic polymerization and the heat of polymerization.

Instrumentation: A differential scanning calorimeter (DSC) capable of operating in a dynamic (temperature ramp) mode.[11][12]

Methodology:

  • A small, precisely weighed sample of HMA (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan.

  • An empty, hermetically sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • The sample is heated from ambient temperature at a constant heating rate (e.g., 5-10 °C/min).

  • The heat flow to the sample is monitored as a function of temperature. A sharp increase in heat flow (an exotherm) indicates the onset of polymerization.

  • The onset temperature of the exotherm and the integrated area of the peak (enthalpy of polymerization) are determined.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the monomer evaporates and to identify if polymerization occurs before boiling.

Instrumentation: A thermogravimetric analyzer (TGA).[11][13]

Methodology:

  • A small sample of HMA (typically 5-10 mg) is placed in a TGA pan (e.g., alumina (B75360) or platinum).

  • The pan is placed in the TGA furnace.

  • The furnace is purged with an inert gas (e.g., nitrogen).

  • The sample is heated from ambient temperature at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is recorded as a function of temperature.

  • A stable mass followed by a sharp mass loss indicates evaporation (boiling). If polymerization occurs, a residue (polymer) may be left behind at temperatures above the boiling point of the monomer.

Visualizations

Logical Workflow for Thermal Stability Assessment

G cluster_0 Thermal Hazard Evaluation of HMA start Obtain HMA Sample (with known inhibitor level) dsc Perform DSC Analysis (e.g., 10°C/min ramp) start->dsc tga Perform TGA Analysis (e.g., 10°C/min ramp) start->tga exotherm Exothermic Event (Polymerization) Detected? dsc->exotherm mass_loss Analyze Mass Loss Profile tga->mass_loss safe_temp Determine Maximum Safe Handling Temperature exotherm->safe_temp No runaway High Risk of Runaway Polymerization exotherm->runaway Yes report Report Findings mass_loss->report safe_temp->report runaway->report

Caption: A logical workflow for the thermal stability assessment of this compound.

Simplified Pathway of Thermally Initiated Polymerization

G cluster_1 Thermally Initiated Polymerization M HMA Monomer I Initiator Species (e.g., thermal radicals, impurities) M->I Heat (Δ) P Propagating Polymer Chain (R-M_n•) R Monomer Radical (R-M•) I->R Initiation Inactive Inactive Species I->Inactive R->M Propagation P->M Propagation Polymer Stable Polymer + Heat P->Polymer Termination Inhibitor Inhibitor (InH) Inhibitor->I Inhibition

Caption: A simplified reaction pathway for the free-radical polymerization of HMA initiated by heat.

References

Hydroxymethyl acrylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxymethyl acrylate (B77674) is a functionalized acrylic monomer with distinct chemical properties. This technical guide provides a concise overview of its fundamental molecular characteristics. While its primary applications are rooted in polymer and materials science, this document aims to provide foundational knowledge for professionals across various scientific disciplines. A comprehensive literature review indicates a significant gap in research pertaining to the direct application of hydroxymethyl acrylate in drug development and biological signaling pathways.

Core Molecular Data

The fundamental quantitative data for this compound is summarized in the table below.

PropertyValueCitation
Molecular Formula C4H6O3[1]
Molecular Weight 102.09 g/mol [1]

Synthesis and Applications

This compound and its derivatives are primarily utilized as monomers in polymerization reactions. The presence of both a polymerizable acrylate group and a reactive hydroxyl group allows for the synthesis of polymers with tailored properties. These polymers are integral to the formulation of high-performance coatings, adhesives, and various advanced materials.

A common synthetic route for a related compound, ethyl α-(hydroxymethyl)acrylate, involves the reaction of paraformaldehyde with triethyl phosphonoacetate. While specific protocols for this compound may vary, the fundamental principles of acrylate synthesis are well-established in organic chemistry.

It is important to note that the vast majority of available research literature focuses on the polymerization and material science applications of this compound and its derivatives.

Biological Activity and Drug Development

A thorough review of scientific literature reveals a notable absence of studies focused on the biological activity, pharmacological effects, or potential applications of this compound in drug development. The majority of research in the biomedical field has been conducted on related compounds such as hydroxyethyl (B10761427) acrylate (HEA) and hydroxyethyl methacrylate (B99206) (HEMA). These compounds have been investigated for their roles in cytotoxicity, apoptosis, and as components of hydrogels for drug delivery. However, these findings cannot be extrapolated to this compound due to differences in their chemical structures.

Consequently, there is no established information on signaling pathways modulated by this compound or detailed experimental protocols for its biological evaluation.

Future Directions

The lack of data on the biological effects of this compound presents a potential area for novel research. Preliminary studies could focus on in vitro cytotoxicity assays to establish a baseline understanding of its interaction with biological systems. Should such studies indicate low toxicity, further investigation into its potential as a monomer for biocompatible polymers or as a scaffold for drug conjugation could be warranted.

Conclusion

This compound is a well-characterized monomer with a defined molecular weight and formula. Its utility is firmly established in the realm of polymer and materials science. For researchers and professionals in drug development, it is crucial to recognize that the biological properties of this specific monomer remain largely unexplored. The information available for structurally similar compounds should be interpreted with caution and not be directly attributed to this compound. Future research is necessary to elucidate any potential biological activity and to determine if it holds any promise for biomedical applications.

References

Navigating the Solubility Landscape of Hydroxymethyl Acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hydroxymethyl acrylate (B77674) in organic solvents. Given the limited availability of direct quantitative data for hydroxymethyl acrylate, this guide also addresses the solubility of the closely related and more commonly referenced compound, 2-hydroxyethyl acrylate (HEA), for which more extensive data is available. This document aims to be an essential resource by presenting available data, outlining predictive solubility models, and detailing experimental protocols.

Introduction: Distinguishing this compound and 2-Hydroxyethyl Acrylate

It is crucial to first distinguish between two similar-sounding but structurally distinct molecules:

  • This compound: (C₄H₆O₃)

  • 2-Hydroxyethyl Acrylate (HEA): (C₅H₈O₃)

While both are functional acrylate monomers containing a hydroxyl group, their differing chemical structures result in different physical and chemical properties, including solubility. Much of the readily available literature refers to 2-hydroxyethyl acrylate. This guide will address both, with a necessary emphasis on HEA due to the scarcity of data for this compound.

Solubility of this compound

Direct quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. However, some qualitative information can be gleaned from studies on related compounds.

A study on a series of alkyl α-hydroxymethyl acrylates reported that the lower alkyl esters, methyl and ethyl α-hydroxymethyl acrylate, exhibit high solubility in water, while the isopropyl and n-butyl esters have moderate water solubility[1]. This suggests that the presence of the hydroxymethyl group imparts significant hydrophilicity. While this does not provide specific data for organic solvents, it indicates that this compound is a polar molecule.

Solubility of 2-Hydroxyethyl Acrylate (HEA)

Predictive Solubility: Hansen Solubility Parameters (HSP)

In the absence of extensive experimental data, Hansen Solubility Parameters (HSP) provide a powerful predictive model for the solubility of a solute in a given solvent. The principle of "like dissolves like" is quantified by comparing the HSP of the solute and the solvent. The total cohesive energy of a substance is divided into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A substance is represented as a point in a three-dimensional "Hansen space." The distance (Ra) between the solute and the solvent in this space is an indicator of solubility. A smaller Ra value suggests a higher likelihood of solubility.

The Hansen Solubility Parameters for 2-hydroxyethyl acrylate are:

  • δD: 16.0 (MPa⁰.⁵)[5][6]

  • δP: 13.2 (MPa⁰.⁵)[5][6]

  • δH: 13.4 (MPa⁰.⁵)[5][6]

The following table presents the HSP for a selection of common organic solvents and the calculated Hansen distance (Ra) to 2-hydroxyethyl acrylate, providing a predicted solubility profile.

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)Ra (HSP Distance)Predicted Solubility
2-Hydroxyethyl Acrylate 16.0 13.2 13.4 0.0 (Solute)
N,N-Dimethylformamide (DMF)17.413.711.33.0Excellent
Dimethyl Sulfoxide (DMSO)18.416.410.25.2Very Good
Tetrahydrofuran (THF)16.85.78.09.3Good
Acetone15.510.47.07.4Good
Ethanol15.88.819.47.5Good
Methanol15.112.322.39.0Good
Ethyl Acetate15.85.37.210.4Moderate
Dichloromethane17.07.37.19.2Moderate
Toluene18.01.42.016.8Poor
Chloroform17.83.15.713.3Poor
n-Hexane14.90.00.019.1Very Poor

Note: The predicted solubility is a qualitative interpretation of the Hansen distance (Ra). Lower Ra values generally indicate better solubility.

Experimental Protocols for Solubility Determination

The following outlines a general experimental workflow for determining the solubility of a substance like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then measuring the concentration of the solute.

Methodology: Shake-Flask Method

  • Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed flask. The presence of undissolved solute is necessary to ensure a saturated solution.

  • Equilibration: Place the sealed flask in a constant temperature bath and agitate (e.g., using a shaker) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear separation of the solid and liquid phases.

  • Sampling: Carefully extract an aliquot of the clear, saturated supernatant.

  • Quantification: Determine the concentration of this compound in the aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.

  • Calculation: The solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Hansen_Solubility_Sphere cluster_0 Hansen Space Solute Solute (HEA) (δD_1, δP_1, δH_1) Solvent_Good Good Solvent (δD_2, δP_2, δH_2) Solute->Solvent_Good Small Ra (Soluble) Solvent_Poor Poor Solvent (δD_3, δP_3, δH_3) Solute->Solvent_Poor Large Ra (Insoluble)

Caption: Conceptual diagram of the Hansen Solubility Sphere.

Solubility_Workflow A Add excess solute to solvent B Equilibrate at constant temperature A->B C Separate solid and liquid phases B->C D Extract clear supernatant C->D E Quantify solute concentration (HPLC/GC) D->E F Calculate solubility E->F

Caption: Experimental workflow for solubility determination.

References

Hydroxymethyl Acrylate: A Comprehensive Health and Safety Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydroxymethyl acrylate (B77674) (HMA), also known as 2-hydroxyethyl acrylate, is a reactive monomer utilized in the synthesis of various polymers. Its applications span across industries, including the production of adhesives, coatings, and hydrogels for biomedical and pharmaceutical applications. Given its reactivity, a thorough understanding of its health and safety profile is paramount for researchers, scientists, and drug development professionals who may handle this compound. This in-depth technical guide provides a comprehensive overview of the available health and safety data for hydroxymethyl acrylate, detailed experimental protocols for key toxicological assessments, and visualizations of relevant biological pathways and experimental workflows.

Health and Safety Data

The health and safety profile of this compound is characterized by its potential for acute toxicity, skin and eye irritation, and skin sensitization. The following tables summarize the key quantitative toxicological data.

Acute Toxicity Data
EndpointSpeciesRouteValueReference
LD50RatOral540 - 1070 mg/kg bw[1]
LD50RatDermal>1000 mg/kg bw[1]
LD50RabbitDermal154 mg/kg bw[1]
LC50RatInhalation333 - 394 ppm (4-8 hours, threshold for lethality)[1]
Irritation and Sensitization Data
EndpointSpecies/Test SystemResultReference
Skin IrritationRabbitSeverely irritating[1]
Eye IrritationRabbitSevere irritation with irreversible corneal injury[1]
Skin SensitizationAnimal and Human DataSensitizer (B1316253), may cross-react with other acrylates[1][2]

Experimental Protocols

Detailed methodologies for assessing the key toxicological endpoints of this compound are outlined below, based on internationally recognized guidelines.

Acute Dermal Toxicity (as per OECD Guideline 402)

The acute dermal toxicity of a substance is determined by applying a single dose to the skin of several experimental animals. The procedure aims to identify the dose that causes mortality in 50% of the test animals (LD50).

Experimental Workflow:

start Animal Selection and Acclimatization prep Animal Preparation (Fur Clipping) start->prep dose_prep Test Substance Preparation prep->dose_prep application Dermal Application of HMA (24-hour exposure) dose_prep->application observation Observation Period (14 days for signs of toxicity and mortality) application->observation necropsy Gross Necropsy of all animals observation->necropsy end Data Analysis and LD50 Determination necropsy->end

Workflow for Acute Dermal Toxicity Testing.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are the preferred species.[3]

  • Housing and Feeding: Animals are housed individually in cages with controlled temperature and humidity, and have access to standard laboratory diet and water.

  • Preparation of Animals: Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk of the test animals.

  • Dose Levels: At least three dose levels are used, with a sufficient number of animals in each group (typically 5 of the same sex).

  • Application of Test Substance: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.

  • Exposure Duration: The exposure period is 24 hours.

  • Observation Period: Animals are observed for signs of toxicity and mortality at least once daily for 14 days. Body weight is recorded weekly.

  • Pathology: All animals are subjected to a gross necropsy at the end of the study.

Skin Irritation/Corrosion (as per OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) inflammatory changes to the skin.

Experimental Workflow:

start Animal Selection (Albino Rabbit) prep Animal Preparation (Fur Clipping) start->prep application Application of HMA to a small patch of skin prep->application exposure 4-hour Exposure Period application->exposure removal Removal of Test Substance exposure->removal observation Observation at 1, 24, 48, and 72 hours removal->observation scoring Scoring of Erythema and Edema observation->scoring end Classification of Irritation Potential scoring->end

Workflow for Skin Irritation/Corrosion Testing.

Methodology:

  • Animal Selection: A single healthy, young adult albino rabbit is used for the initial test.[4]

  • Application: A 0.5 mL (liquid) or 0.5 g (solid) amount of the test substance is applied to a small area (approximately 6 cm²) of shaved skin and covered with a gauze patch.[4]

  • Exposure: The exposure duration is typically 4 hours.[4]

  • Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[2]

  • Scoring: The reactions are scored according to a graded scale. If corrosive effects are observed, no further testing is needed. If the initial test shows irritation, the response is confirmed in additional animals.

Skin Sensitization - Local Lymph Node Assay (LLNA) (as per OECD Guideline 429)

The LLNA is the preferred in vivo method for identifying chemicals that have the potential to cause skin sensitization. It measures the proliferation of lymphocytes in the draining auricular lymph nodes following topical application of the test substance.

Experimental Workflow:

start Animal Selection (Female CBA/Ca or CBA/J mice) dosing Daily topical application of HMA to the dorsum of each ear for 3 consecutive days start->dosing injection Intravenous injection of 3H-methyl thymidine (B127349) on day 5 dosing->injection euthanasia Euthanasia of mice 5 hours after injection injection->euthanasia ln_excision Excision and pooling of auricular lymph nodes for each group euthanasia->ln_excision cell_prep Preparation of single-cell suspensions of lymph node cells ln_excision->cell_prep measurement Measurement of 3H-thymidine incorporation (DPM) cell_prep->measurement calculation Calculation of Stimulation Index (SI) measurement->calculation end Classification of Sensitizing Potential (SI ≥ 3) calculation->end

Workflow for the Local Lymph Node Assay (LLNA).

Methodology:

  • Animal Selection: Young adult female mice of the CBA/Ca or CBA/J strain are used.[1]

  • Dose Application: The test substance is applied to the dorsum of each ear for three consecutive days. A minimum of three concentrations plus a vehicle control are used.[5]

  • Lymphocyte Proliferation Measurement: On day 5, a solution of 3H-methyl thymidine is injected intravenously.[5]

  • Sample Collection: Five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Data Analysis: The incorporation of 3H-methyl thymidine is measured by β-scintillation counting. A Stimulation Index (SI) is calculated for each treatment group. A substance is classified as a skin sensitizer if the SI is three or greater.[5]

Signaling Pathways in Chemical-Induced Skin Responses

The skin irritation and sensitization potential of reactive chemicals like this compound are mediated by complex cellular signaling pathways. Two key pathways involved in the cellular stress response and inflammation are the Keap1-Nrf2 and NF-κB pathways.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative and electrophilic stress. Electrophilic compounds like acrylates can activate this pathway, leading to the expression of antioxidant and detoxification genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HMA This compound (Electrophile) Keap1_Nrf2 Keap1-Nrf2 Complex HMA->Keap1_Nrf2 Reacts with Keap1 Keap1 Keap1 (modified) Keap1_Nrf2->Keap1 Conformational Change Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Basal State Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Maf Maf Nrf2_nuc->Maf Heterodimerization ARE Antioxidant Response Element (ARE) Maf->ARE Binds to Genes Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes Induces Transcription

Keap1-Nrf2 signaling pathway activation by an electrophile.

Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its continuous degradation.[6] Upon exposure to an electrophile like this compound, Keap1 is modified, causing the release of Nrf2.[6] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of cytoprotective enzymes.[6]

NF-κB Signaling Pathway in Skin Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response. Skin irritants can activate this pathway in keratinocytes, leading to the production of pro-inflammatory cytokines and chemokines.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HMA This compound (Irritant) Receptor Cell Surface Receptor HMA->Receptor IKK IKK Complex Receptor->IKK Activates IκB_NFκB IκB-NF-κB Complex IKK->IκB_NFκB Phosphorylates IκB IκB IκB (phosphorylated) IκB_NFκB->IκB NFκB NF-κB IκB_NFκB->NFκB NF-κB Release Ub Ubiquitination & Degradation IκB->Ub NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation DNA DNA NFκB_nuc->DNA Binds to promoter regions Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β, IL-6) DNA->Genes Induces Transcription

References

Methodological & Application

Application Notes and Protocols: Free Radical Polymerization of Hydroxymethyl Acrylate for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the free radical polymerization of hydroxymethyl acrylate (B77674) (HMA), also known as 2-hydroxyethyl acrylate (HEA). The resulting polymer, poly(hydroxymethyl acrylate) (PHMA), is a versatile hydrophilic polymer with significant potential in the development of advanced drug delivery systems. Its biocompatibility and the presence of pendant hydroxyl groups for further functionalization make it an attractive candidate for creating hydrogels, nanoparticles, and polymer-drug conjugates.

Introduction

This compound is a functional monomer that readily undergoes free radical polymerization to yield high molecular weight polymers. The polymerization process is typically initiated by thermal or photochemical decomposition of an initiator, creating free radicals that propagate through the monomer units. The reaction kinetics and the properties of the resulting polymer can be tailored by controlling various parameters such as initiator and monomer concentrations, temperature, and the choice of solvent.

Poly(this compound) is of particular interest in drug delivery due to its:

  • Hydrophilicity: The hydroxyl groups impart excellent water solubility and the ability to form hydrogels, which can encapsulate and provide sustained release of therapeutic agents.

  • Biocompatibility: PHMA and its copolymers are generally considered biocompatible, minimizing adverse reactions in biological systems.

  • Functionalizability: The pendant hydroxyl groups serve as reactive sites for the covalent attachment of drugs, targeting ligands, or other functional molecules.

Reaction Mechanism and Kinetics

The free radical polymerization of this compound proceeds through the classical three stages: initiation, propagation, and termination.

  • Initiation: A free radical initiator (e.g., AIBN, BPO) decomposes upon heating or UV irradiation to form primary radicals. These radicals then react with a HMA monomer molecule to initiate the polymer chain.

  • Propagation: The newly formed monomer radical adds to another HMA molecule, and this process repeats, leading to the rapid growth of the polymer chain.

  • Termination: The growth of polymer chains is terminated by either combination or disproportionation of two growing polymer radicals.

The polymerization kinetics can be influenced by several factors. The rate of polymerization is dependent on the monomer and initiator concentrations. The temperature plays a crucial role, affecting the rate of initiator decomposition and the propagation rate constant. The choice of solvent can also impact the reaction kinetics, particularly in solution polymerization.

Experimental Protocols

This section provides detailed protocols for the synthesis of poly(this compound) via free radical polymerization in both bulk and solution.

Materials and Reagents
  • Monomer: this compound (HMA), also known as 2-hydroxyethyl acrylate (HEA) (ensure inhibitor is removed before use, e.g., by passing through a column of basic alumina).

  • Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

  • Solvents (for solution polymerization): Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or water.

  • Non-solvents (for purification): Diethyl ether, methanol, or hexane.

  • Inert Gas: Nitrogen (N₂) or Argon (Ar).

Protocol 1: Bulk Polymerization of this compound

Bulk polymerization is carried out in the absence of a solvent and typically yields a high-purity polymer. However, the viscosity of the reaction medium increases significantly with conversion, which can lead to challenges in heat dissipation and may result in a broad molecular weight distribution due to the gel effect.

Procedure:

  • Monomer Preparation: Place 10 g of purified this compound into a thick-walled glass reaction tube.

  • Initiator Addition: Add 0.02 g (0.2 wt% relative to monomer) of AIBN to the monomer.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Seal the reaction tube under vacuum and place it in a preheated oil bath at 60°C.

  • Reaction Time: Allow the polymerization to proceed for 2-4 hours. The reaction mixture will become highly viscous.

  • Termination and Dissolution: Terminate the reaction by cooling the tube in an ice bath. Dissolve the resulting solid polymer in a suitable solvent like DMF.

  • Purification: Precipitate the dissolved polymer by slowly adding the solution to a large excess of a non-solvent (e.g., diethyl ether) with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C to a constant weight.

Protocol 2: Solution Polymerization of this compound

Solution polymerization offers better temperature control and results in a more uniform polymer compared to bulk polymerization.

Procedure:

  • Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add 10 g of purified this compound.

  • Solvent and Initiator Addition: Add 40 mL of anhydrous DMF as the solvent and 0.05 g of AIBN as the initiator.

  • Degassing: Purge the reaction mixture with dry nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir the reaction mixture.

  • Monitoring: The progress of the polymerization can be monitored by withdrawing small aliquots at different time intervals and analyzing the monomer conversion using techniques like ¹H NMR spectroscopy or gravimetry. A typical reaction time is 6-8 hours.

  • Termination: After the desired time, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Purification: Precipitate the polymer by slowly adding the reaction solution to a large excess of a stirred non-solvent (e.g., cold methanol).

  • Washing and Drying: Collect the polymer by filtration, wash it several times with the non-solvent, and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Data Presentation

The following tables summarize representative quantitative data for the free radical polymerization of hydroxyalkyl acrylates.

Table 1: Effect of Initiator Concentration on the Polymerization of Hydroxyethyl Acrylate (HEA) in Solution *

Initiator (AIBN) Conc. (mol/L)Monomer Conc. (mol/L)Temperature (°C)Reaction Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
0.012.07068545,0001.8
0.022.07069232,0001.9
0.052.07069521,0002.1

*Data is representative and synthesized from typical results for hydroxyalkyl acrylate polymerizations.

Table 2: Effect of Temperature on the Bulk Polymerization of Hydroxyethyl Acrylate (HEA) *

Initiator (BPO) Conc. (wt%)Temperature (°C)Reaction Time (h)Conversion (%)Activation Energy (kJ/mol)
0.550475155.8
0.560388155.8
0.570295155.8

*Activation energy data is for the bulk polymerization of HEA. Other data is representative.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymer structure by identifying the characteristic functional groups. The disappearance of the C=C bond absorption (around 1635 cm⁻¹) from the monomer and the presence of the characteristic ester C=O (around 1730 cm⁻¹) and broad O-H (around 3400 cm⁻¹) stretching bands in the polymer spectrum confirm successful polymerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the polymer.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer, which provides information about its physical state and chain flexibility. The Tg for PHMA is typically in the range of -25°C to 9°C.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Applications in Drug Delivery

PHMA-based materials are highly versatile for drug delivery applications.

  • Hydrogels for Sustained Release: PHMA can be cross-linked to form hydrogels that can encapsulate drugs and release them in a sustained manner. The release rate can be controlled by varying the cross-linking density.

  • Nanoparticles for Targeted Delivery: PHMA can be used to synthesize nanoparticles that can carry drugs to specific sites in the body. The surface of these nanoparticles can be functionalized with targeting ligands to enhance their specificity.

  • Polymer-Drug Conjugates: Drugs can be covalently attached to the pendant hydroxyl groups of PHMA. This approach can improve the drug's solubility, stability, and pharmacokinetic profile.

Visualizations

Reaction Mechanism

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Primary Radicals (2R•) I->R Decomposition (heat or UV) IM Initiated Monomer (R-M•) R->IM Addition RM Growing Chain (R-M•) M Monomer (M) RMn Longer Chain (R-Mn+1•) RM->RMn Addition P1 Growing Chain (P•) M2 Monomer (M) Dead_Combination Dead Polymer (Combination) P1->Dead_Combination Combination Dead_Disproportionation Dead Polymer (Disproportionation) P1->Dead_Disproportionation Disproportionation P2 Growing Chain (P•) P2->Dead_Combination P2->Dead_Disproportionation

Caption: General mechanism of free radical polymerization.

Experimental Workflow for Solution Polymerization

Workflow start Start reagents 1. Add Monomer, Solvent, & Initiator to Flask start->reagents degas 2. Degas with N2 reagents->degas polymerize 3. Heat to 70°C (6-8 hours) degas->polymerize terminate 4. Terminate by Cooling polymerize->terminate precipitate 5. Precipitate in Non-solvent terminate->precipitate filter 6. Filter Polymer precipitate->filter wash 7. Wash with Non-solvent filter->wash dry 8. Dry in Vacuum Oven wash->dry characterize 9. Characterize Polymer (FTIR, NMR, GPC, DSC) dry->characterize end End characterize->end

Caption: Workflow for solution polymerization of HMA.

Drug Delivery Applications

Drug_Delivery cluster_applications Drug Delivery Platforms cluster_release Release Mechanisms PHMA Poly(this compound) (PHMA) hydrogel Hydrogels PHMA->hydrogel Cross-linking nanoparticles Nanoparticles PHMA->nanoparticles Self-assembly/ Emulsion conjugates Polymer-Drug Conjugates PHMA->conjugates Covalent Attachment diffusion Sustained Release (Diffusion) hydrogel->diffusion targeting Targeted Delivery nanoparticles->targeting cleavage Controlled Release (Linker Cleavage) conjugates->cleavage

Caption: Applications of PHMA in drug delivery systems.

Application Notes and Protocols for UV-Curable Coatings Utilizing Hydroxyalkyl Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UV-curable coatings are a cornerstone of modern materials science, offering rapid, energy-efficient, and environmentally friendly solutions for a vast array of applications.[1][2] At the heart of many high-performance formulations are hydroxyalkyl acrylate (B77674) monomers, such as 2-hydroxyethyl acrylate (HEA) and 2-hydroxyethyl methacrylate (B99206) (HEMA). These monomers are bifunctional, containing both a reactive acrylate group for rapid polymerization and a hydroxyl group.[3] The hydroxyl group is particularly crucial as it enhances adhesion to polar substrates, improves wettability, and provides a reactive site for further cross-linking.[3]

This document provides detailed application notes and experimental protocols for researchers working with UV-curable coatings incorporating hydroxyalkyl acrylates. While the topic specifies "hydroxymethyl acrylate," it is important to note that hydroxyethyl (B10761427) acrylate (HEA) and hydroxypropyl acrylate (HPA) are more commonly utilized and extensively documented in scientific literature for this application. The principles, formulations, and protocols described herein are largely applicable to these and other hydroxyalkyl acrylates.

The unique properties of hydroxyalkyl acrylates make them suitable for demanding applications, including:

  • Biomedical Devices: Their biocompatibility, particularly that of HEMA, has led to their use in contact lenses, drug delivery systems, and hydrogels for tissue engineering.[4][5][6]

  • Dental Resins: HEMA is a common component in dental adhesives and composites due to its ability to promote adhesion to tooth structures.[7]

  • Industrial Coatings: They are used to formulate coatings for plastics, wood, and metal, enhancing durability, scratch resistance, and adhesion.[3][8]

  • 3D Printing: Hydroxyalkyl acrylates are employed in photosensitive resins for stereolithography and other 3D printing technologies.[3]

Formulation Principles

A typical UV-curable formulation is a solvent-free, 100% solids system comprising three main components:

  • Oligomers: These are the backbone of the coating, providing the core physical properties like flexibility, hardness, and chemical resistance. Common types include urethane (B1682113) acrylates, epoxy acrylates, and polyester (B1180765) acrylates.

  • Monomers (Reactive Diluents): These are low-viscosity liquids that dissolve the solid or highly viscous oligomer and control the application viscosity. They also copolymerize with the oligomer during curing, becoming part of the final film. Hydroxyalkyl acrylates (e.g., HEA, HEMA, HPA) are excellent reactive diluents that also significantly enhance adhesion.

  • Photoinitiators: These molecules absorb UV light and generate free radicals, initiating the polymerization of the acrylate groups. The choice of photoinitiator depends on the UV lamp's spectral output and the thickness and opacity of the coating.

Additives may also be included to modify properties like flow, surface tension, or to provide pigmentation.

Data Presentation: Performance Metrics

The concentration and type of hydroxyalkyl acrylate in a formulation directly impact the final properties of the cured coating. The following tables summarize the expected effects based on available data.

Table 1: Effect of 2-Hydroxyethyl Acrylate (HEA) Concentration on Coating Properties

Property0% HEA10% HEA20% HEA30% HEA40% HEA
Pencil Hardness 4H3H2HHF
Adhesion (ASTM D3359) Grade 3Grade 2Grade 1Grade 0Grade 0
Viscosity High↓↓↓↓↓↓↓↓↓
Curing Shrinkage High↓↓↓↓↓↓↓↓↓

Data synthesized from a study on tung oil-based UV-curable resins where HEA was used as a reactive diluent.[3] The base formulation consisted of an acrylated rosin (B192284) derivative (ARA). Adhesion is graded on a scale from 5 (worst) to 0 (best).

Table 2: Comparison of Properties for Different Acrylate Monomers in a Nail Coating Formulation

PropertyHEMAHPMATMPTMAMEP
Polymerization Max Temp (°C) 9588-115
Adhesion to Aluminum (MPa) 1.51.5-2.5
Abrasion Resistance (Gloss Units after test) 686676-

Data from a comparative study of different acrylate monomers for UV-curable nail coatings.[9][10] HEMA (2-hydroxyethyl methacrylate), HPMA (2-hydroxypropyl methacrylate), TMPTMA (trimethylolpropane trimethacrylate), MEP (methacryloylethylphosphate).

Key Experimental Protocols

Protocol 1: Preparation of a UV-Curable Coating

This protocol describes the preparation of a simple, clear UV-curable coating formulation.

Materials:

  • Urethane Acrylate Oligomer (e.g., aliphatic polyester-based)

  • 2-Hydroxyethyl Acrylate (HEA)

  • Photoinitiator (e.g., 2-Hydroxy-2-methylpropiophenone)

  • Amber glass vials

  • Magnetic stirrer and stir bars

  • Laboratory scale

Procedure:

  • In an amber glass vial to protect from ambient UV light, weigh the desired amount of urethane acrylate oligomer.

  • Add the desired weight percentage of HEA to the vial. For example, to create a formulation with 20% HEA, you would add 8g of oligomer and 2g of HEA for a 10g total batch.

  • Add the photoinitiator. A typical concentration is 2-5% by weight of the total oligomer and monomer content.

  • Place a magnetic stir bar in the vial, cap it, and place it on a magnetic stirrer.

  • Stir the mixture in the dark at room temperature until the photoinitiator is completely dissolved and the mixture is homogeneous. Gentle heating (e.g., to 50°C) can be used to reduce viscosity and aid mixing, but should be done with caution to prevent premature polymerization.[11]

  • Store the formulation in the sealed amber vial at room temperature away from light sources.

Protocol 2: Coating Application and UV Curing

This protocol details the application of the liquid formulation onto a substrate and the subsequent UV curing process.

Equipment:

  • Substrates (e.g., glass slides, steel panels, plastic plaques)

  • Film applicator or wire-wound rod of a specific thickness (e.g., 50 µm)

  • UV Curing System (e.g., mercury vapor lamp or LED lamp with known wavelength and intensity)

  • Radiometer to measure UV dose

Procedure:

  • Clean the substrate surface thoroughly to remove any contaminants. For example, wipe glass or metal panels with acetone (B3395972) or isopropanol.

  • Place the substrate on a flat, stable surface.

  • Dispense a small amount of the prepared UV-curable liquid formulation at one end of the substrate.

  • Using a film applicator or wire-wound rod, draw down the liquid at a steady, consistent speed to create a uniform wet film.

  • Immediately place the coated substrate in the UV curing chamber or on the conveyor belt of the UV curing system.

  • Expose the coating to UV radiation. The required UV dose (measured in mJ/cm²) will depend on the formulation (especially the photoinitiator concentration) and the coating thickness. A typical dose might be in the range of 500-2000 mJ/cm².

  • The coating should be solid and tack-free immediately after curing. Allow the cured film to cool to room temperature before performing any characterization tests.

Protocol 3: Monitoring Cure Kinetics with FTIR Spectroscopy

This protocol allows for the quantitative analysis of the polymerization process by tracking the disappearance of acrylate double bonds.

Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • UV light guide to direct UV radiation onto the sample on the ATR crystal

  • Time-resolved (kinetic) scanning software for the FTIR

Procedure:

  • Acquire a background spectrum on the clean ATR crystal.

  • Apply a single drop of the liquid UV-curable formulation onto the ATR crystal.

  • Position the UV light guide so it will illuminate the sample.

  • Configure the FTIR software for a kinetic scan (e.g., collecting one spectrum per second for 60 seconds).

  • Start the FTIR measurement. After a few seconds of baseline recording, turn on the UV lamp to initiate curing.

  • After the measurement is complete, analyze the collected spectra. The conversion of acrylate double bonds can be calculated by monitoring the decrease in the area of the characteristic acrylate peaks, typically found around 1635 cm⁻¹ (C=C stretching) and 810 cm⁻¹ (CH₂ twisting).[12][13]

  • The degree of conversion at time 't' is calculated as: Conversion (%) = (1 - (At / A0)) * 100, where A₀ is the initial peak area before UV exposure and Aₜ is the peak area at time 't'.

Protocol 4: Hardness Testing (Pencil Hardness)

This protocol is a simple and rapid method to determine the surface hardness of the cured coating, following ASTM D3363.

Materials:

  • Set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H)

  • Pencil sharpener or fine-grit sandpaper to prepare the pencil tip

  • A mechanical pencil hardness tester or a 45° block to maintain a constant angle

  • Cured coating on a rigid substrate

Procedure:

  • Prepare the pencils by sharpening them and then flattening the tip by rubbing it on fine sandpaper until a flat, circular tip is obtained.

  • Starting with a harder pencil (e.g., 2H), place the pencil on the coated surface at a 45° angle.

  • Push the pencil away from you for about 6-7 mm, applying firm, constant downward pressure.

  • Wipe the surface with a soft cloth and examine it for scratches or gouges.

  • If a scratch is observed, repeat the test with the next softer pencil (e.g., H). If no scratch is observed, repeat with the next harder pencil (e.g., 3H).

  • The pencil hardness of the coating is defined as the grade of the hardest pencil that does not scratch or otherwise mar the surface.[14][15][16]

Protocol 5: Adhesion Testing (Cross-Hatch Tape Test)

This protocol, based on ASTM D3359 Method B, is used to assess the adhesion of coatings up to 5 mils (125 µm) thick.

Materials:

  • Cross-hatch cutting tool with specified blade spacing

  • Permacel P-99 or equivalent pressure-sensitive tape specified in the ASTM standard

  • Soft brush

  • Illuminated magnifier

  • Cured coating on the substrate of interest

Procedure:

  • Select an area of the cured coating free from blemishes.

  • Make a series of parallel cuts through the coating down to the substrate using the cutting tool.

  • Make a second series of cuts at a 90° angle to the first, creating a cross-hatch lattice pattern.

  • Gently brush the area to remove any detached flakes of coating.

  • Apply a piece of the specified adhesive tape over the lattice and smooth it down firmly with a pencil eraser to ensure good contact.

  • Within 90 seconds of application, remove the tape by pulling it back rapidly at a 180° angle.

  • Examine the grid area with the magnifier and classify the adhesion according to the ASTM D3359 scale, which ranges from 5B (no peeling or removal) to 0B (more than 65% of the area removed).

Visualizations

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator R Free Radicals (R●) PI->R Cleavage UV UV Light (hν) UV->PI Absorption M Acrylate Monomer (e.g., HEA) R->M Attack RM Propagating Radical (R-M●) RMn Growing Polymer Chain (R-(M)n-M●) RM->M Addition P Cross-linked Polymer Network RMn->P Combination or Disproportionation

G cluster_prep Phase 1: Preparation cluster_cure Phase 2: Curing cluster_analysis Phase 3: Characterization Formulation 1. Formulate Coating (Oligomer + Monomer + Photoinitiator) Application 2. Apply Liquid Film (e.g., Draw-down bar) Formulation->Application UVCure 3. UV Exposure (Hg or LED Lamp) Application->UVCure FTIR Cure Kinetics (FTIR) UVCure->FTIR Hardness Hardness Test (Pencil) UVCure->Hardness Adhesion Adhesion Test (Tape) UVCure->Adhesion Mechanical Mechanical Properties (DMA/Tensile) UVCure->Mechanical

References

Synthesis of Hydrogels from Hydroxymethyl Acrylate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of hydrogels derived from hydroxymethyl acrylate (B77674). Due to the close structural and chemical similarity to the extensively studied 2-hydroxyethyl methacrylate (B99206) (HEMA), the protocols and data presented herein are largely based on well-established findings for HEMA-based hydrogels and are readily adaptable for hydroxymethyl acrylate. These hydrogels are versatile biomaterials with significant potential in drug delivery, tissue engineering, and various biomedical applications.

Introduction

This compound is a hydrophilic monomer that can be polymerized to form hydrogels with a high water content, good biocompatibility, and tunable physical properties.[1] These characteristics make them excellent candidates for creating scaffolds that mimic the native extracellular matrix (ECM), facilitating cell growth and tissue regeneration.[2] The hydroxyl groups present in the polymer network enhance hydrophilicity and provide sites for further functionalization.

The primary method for synthesizing poly(this compound) hydrogels is through free-radical polymerization.[3] This process involves the initiation of a chain reaction that links monomer units together to form a three-dimensional network. The properties of the resulting hydrogel can be tailored by controlling the concentration of the monomer, the type and concentration of the crosslinking agent, and the initiator.[4]

Applications

Poly(this compound) hydrogels are promising materials for a range of biomedical applications:

  • Controlled Drug Delivery: The porous structure of these hydrogels allows for the encapsulation of therapeutic agents, which can then be released in a sustained manner. The release kinetics can be modulated by altering the crosslinking density of the hydrogel network.[5][6]

  • Tissue Engineering: Their biocompatibility and structural similarity to soft tissues make them suitable scaffolds for tissue regeneration. They can provide a supportive environment for cell adhesion, proliferation, and differentiation.[2]

  • Wound Dressings: The high water content of these hydrogels helps to maintain a moist environment at the wound site, which is conducive to healing. They can also be loaded with antimicrobial agents to prevent infection.

  • Contact Lenses: The optical transparency and biocompatibility of similar acrylate-based hydrogels have led to their widespread use in the manufacturing of soft contact lenses.

Experimental Protocols

The following sections provide detailed protocols for the synthesis and characterization of poly(this compound) hydrogels.

Materials
  • This compound (monomer)

  • Ethylene glycol dimethacrylate (EGDMA) or N,N'-methylenebisacrylamide (MBA) (crosslinkers)[4]

  • Ammonium persulfate (APS) or 2,2'-azobisisobutyronitrile (AIBN) (initiators)[7]

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (catalyst, for APS)

  • Deionized water or phosphate-buffered saline (PBS) (solvent)

  • Drug molecule of interest (for drug delivery applications)

Protocol for Hydrogel Synthesis via Free-Radical Polymerization

This protocol describes a typical procedure for the synthesis of a poly(this compound) hydrogel. The final properties of the hydrogel can be adjusted by varying the component concentrations.

  • Monomer Solution Preparation: In a suitable reaction vessel, dissolve the desired amount of this compound monomer in deionized water.

  • Addition of Crosslinker: Add the crosslinking agent (e.g., EGDMA) to the monomer solution. The concentration of the crosslinker will significantly influence the mechanical properties and swelling behavior of the hydrogel.

  • (Optional) Drug Loading: If preparing a drug-loaded hydrogel, dissolve the therapeutic agent in the monomer-crosslinker solution.

  • Initiator Addition: Add the initiator (e.g., APS) to the solution. If using a redox initiation system like APS/TEMED, add the catalyst (TEMED) at this stage.

  • Polymerization:

    • Thermal Initiation (with AIBN or APS): Place the reaction vessel in a water bath at a controlled temperature (typically 50-70 °C) to initiate polymerization.

    • Redox Initiation (with APS/TEMED): The reaction can proceed at room temperature.

  • Casting: Pour the polymerization mixture into a mold of the desired shape (e.g., petri dish, custom-made mold) before gelation occurs.

  • Curing: Allow the polymerization to proceed for a sufficient time (typically several hours to overnight) to ensure complete crosslinking.

  • Purification: After polymerization, immerse the hydrogel in a large volume of deionized water or PBS for several days, changing the water periodically, to remove any unreacted monomers, initiator, and other impurities.

  • Sterilization (if for cell culture): The purified hydrogel can be sterilized using methods such as autoclaving or gamma irradiation.

G A 1. Prepare Monomer Solution (this compound in Water) B 2. Add Crosslinker (e.g., EGDMA) A->B C 3. (Optional) Add Drug B->C D 4. Add Initiator (e.g., APS/TEMED) C->D E 5. Polymerization (Thermal or Redox) D->E F 6. Cast into Mold E->F G 7. Curing F->G H 8. Purification in Water/PBS G->H I 9. Sterilization H->I

Caption: Overview of signaling from the hydrogel scaffold to the cell, influencing its behavior.

Conclusion

Hydrogels synthesized from this compound represent a highly versatile and promising class of biomaterials. Their tunable properties and biocompatibility make them suitable for a wide array of applications in drug delivery and tissue engineering. The protocols and data provided in these application notes offer a solid foundation for researchers to explore and optimize these materials for their specific research and development needs. Further investigation into the specific biological responses to poly(this compound) hydrogels will continue to expand their potential in the biomedical field.

References

Application Note: Synthesis and Characterization of Poly(hydroxymethyl acrylate-co-methyl methacrylate) for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copolymers of methyl methacrylate (B99206) (MMA) have been extensively utilized in the biomedical field, particularly in drug delivery and tissue engineering, owing to their biocompatibility and tunable physical properties. Poly(methyl methacrylate) (PMMA) is a rigid, transparent thermoplastic, and its copolymerization with functional monomers can introduce desired characteristics. The incorporation of hydroxymethyl acrylate (B77674) (HMA) as a comonomer introduces hydroxyl groups along the polymer backbone. These hydroxyl groups enhance the hydrophilicity of the resulting copolymer and provide reactive sites for the covalent attachment of drugs, targeting moieties, or other bioactive molecules. This functionalization is highly advantageous for the development of advanced drug delivery systems and functional biomaterials.

This application note details a representative protocol for the synthesis of poly(hydroxymethyl acrylate-co-methyl methacrylate) [P(HMA-co-MMA)] via free-radical polymerization. It also outlines the essential characterization techniques to verify the successful synthesis and determine the physicochemical properties of the copolymer.

Applications

The P(HMA-co-MMA) copolymer is a versatile platform with numerous potential applications in the biomedical field, including:

  • Drug Delivery: The hydroxyl groups can be used to conjugate drugs, offering a method for controlled and targeted release.

  • Tissue Engineering: The hydrophilicity and potential for further modification make it a candidate for creating scaffolds that can support cell growth.

  • Biocompatible Coatings: The copolymer can be used to coat medical devices to improve their biocompatibility and reduce fouling.

  • Hydrogels: Crosslinking of the hydroxyl groups can lead to the formation of hydrogels for various biomedical applications.

Experimental Protocols

Materials

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (HMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator

  • Anhydrous toluene (B28343) or dimethylformamide (DMF) as solvent

  • Methanol (B129727) as a non-solvent for precipitation

  • Nitrogen gas (high purity)

Representative Synthesis Protocol: Solution Free-Radical Polymerization

This protocol is a representative method adapted from general procedures for acrylate-methacrylate copolymerization. Optimization of specific parameters may be required.

  • Monomer and Initiator Preparation: Prepare a solution of MMA, HMA, and AIBN in anhydrous toluene in a round-bottom flask equipped with a magnetic stir bar. The molar ratio of the monomers can be varied to achieve the desired copolymer composition. A typical starting point could be a 1:1 molar ratio of HMA to MMA. The initiator concentration is typically around 1 mol% with respect to the total monomer concentration.

  • Inert Atmosphere: Seal the flask with a rubber septum and degas the solution by bubbling with dry nitrogen for 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath at 70-80°C. Maintain the reaction under a nitrogen atmosphere with continuous stirring. The reaction time can vary from 6 to 24 hours, depending on the desired conversion.

  • Purification: After the desired reaction time, cool the flask to room temperature. Precipitate the copolymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Isolation and Drying: Collect the precipitated white solid by vacuum filtration and wash it several times with fresh methanol to remove any unreacted monomers and initiator. Dry the purified copolymer in a vacuum oven at 40-50°C to a constant weight.

Characterization Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To determine the copolymer composition and microstructure.

    • Protocol: Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the ¹H NMR spectrum. The composition can be calculated by comparing the integration of the characteristic peaks of the HMA and MMA units.

  • Gel Permeation Chromatography (GPC):

    • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.

    • Protocol: Dissolve the copolymer in a suitable solvent for the GPC system (e.g., THF). The analysis is typically performed at a constant temperature using a set of columns calibrated with polymer standards (e.g., polystyrene or PMMA).

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To confirm the incorporation of both monomers into the copolymer chain.

    • Protocol: Record the FTIR spectrum of the dried copolymer. Look for characteristic absorption bands corresponding to the functional groups of HMA (e.g., O-H stretch) and MMA (e.g., C=O stretch).

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg) of the copolymer.

    • Protocol: Heat a small sample of the dried copolymer in a DSC instrument under a nitrogen atmosphere. The Tg is identified as a change in the baseline of the heat flow curve.

Data Presentation

Table 1: Representative Monomer Feed Ratios and Resulting Copolymer Properties. (Note: This is hypothetical data for illustrative purposes and would need to be determined experimentally.)

Sample IDHMA in Feed (mol%)MMA in Feed (mol%)HMA in Copolymer (mol%)MMA in Copolymer (mol%)Mn ( g/mol )PDITg (°C)
P(HMA-co-MMA)-12575237725,0001.895
P(HMA-co-MMA)-25050485228,0001.980
P(HMA-co-MMA)-37525722830,0002.165

Visualizations

Copolymerization_Reaction HMA This compound (HMA) ReactionVessel Reaction at 70-80°C under N2 HMA->ReactionVessel MMA Methyl Methacrylate (MMA) MMA->ReactionVessel Initiator Initiator (AIBN) Initiator->ReactionVessel Solvent Solvent (Toluene) Solvent->ReactionVessel Copolymer P(HMA-co-MMA) Copolymer ReactionVessel->Copolymer Polymerization

Caption: Free-radical copolymerization of HMA and MMA.

Workflow start Start step1 Mix Monomers, Initiator, and Solvent start->step1 step2 Degas with Nitrogen step1->step2 step3 Heat to 70-80°C step2->step3 step4 Precipitate in Methanol step3->step4 step5 Filter and Wash step4->step5 step6 Dry under Vacuum step5->step6 step7 Characterization (NMR, GPC, FTIR, DSC) step6->step7 end End step7->end

Caption: Experimental workflow for synthesis and characterization.

Drug_Conjugation_Pathway Copolymer P(HMA-co-MMA) with -OH groups Coupling Coupling Agent (e.g., DCC/DMAP) Copolymer->Coupling Drug Drug with -COOH group Drug->Coupling Conjugate Drug-Copolymer Conjugate Coupling->Conjugate Esterification

Caption: Drug conjugation to the P(HMA-co-MMA) backbone.

Hydroxymethyl Acrylate as a Crosslinking Agent in Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing hydroxymethyl acrylate (B77674) (HMA) and its common analog, 2-hydroxyethyl acrylate (HEA), as effective crosslinking agents in the synthesis of advanced polymer networks. These polymers, particularly in the form of hydrogels, have significant applications in drug delivery and biomaterials due to their biocompatibility and tunable properties.

Introduction

Hydroxymethyl acrylate and its derivatives are versatile monomers that can participate in polymerization reactions to form crosslinked networks. The hydroxyl group present in these monomers offers a site for crosslinking through various mechanisms, including self-crosslinking via hydrogen atom transfer (HAT) or reaction with other functional groups. This intrinsic crosslinking ability can eliminate the need for additional crosslinking agents, which can sometimes introduce toxicity concerns in biomedical applications. The resulting hydrogels are hydrophilic and can absorb significant amounts of water, making them ideal for drug delivery systems, soft contact lenses, and tissue engineering scaffolds.[1][2]

Applications in Drug Delivery

Hydrogels based on this compound and its derivatives are extensively explored as carriers for controlled drug release. Their porous structure allows for the encapsulation of therapeutic agents and their subsequent release, which can be modulated by the crosslinking density. A higher degree of crosslinking typically results in a tighter polymer network, leading to a slower, more sustained release of the encapsulated drug.[3] These hydrogels are particularly advantageous for the delivery of a wide range of therapeutics, from small molecule drugs to larger biomolecules.[4]

Quantitative Data Summary

The properties of polymers crosslinked with this compound are highly dependent on the polymerization conditions and the concentration of the crosslinking moieties. The following tables summarize key quantitative data from various studies.

Table 1: Influence of Crosslinker Concentration on Hydrogel Properties

Monomer SystemCrosslinking Agent (mol%)Swelling Ratio (%)Young's Modulus (kPa)Drug Release Profile
HEMA/EGDMA0.5>1000--
HEMA/EGDMA1.0~800--
HEMA/EGDMA2.5~600--
HEMA/EGDMA5.0~400-Slower Release
HEMA/MBAA (5:1)->8007.09-
HEMA/MBAA (6:1)--6.65-
HEMA/MBAA (7:1)--5.95-

Data synthesized from multiple sources.[2][5]

Table 2: Polymerization Conditions and Resulting Polymer Characteristics

Polymerization MethodMonomerInitiatorTemperature (°C)Resulting Polymer State
Bulk Polymerization2-Hydroxyethyl acrylate (HEA)-AmbientInsoluble, crosslinked solid
Solution PolymerizationHEA/MMAAIBN80Soluble copolymer
Suspension CopolymerizationHEMA/EGDMAAIBN80Crosslinked microbeads
Free Radical PolymerizationHEMAAIBN-Charged macromolecules

Data synthesized from multiple sources.[1][6][7][8]

Experimental Protocols

Protocol 1: Synthesis of Self-Crosslinked Poly(2-hydroxyethyl acrylate) Hydrogel via Free-Radical Polymerization

This protocol describes the synthesis of a crosslinked hydrogel from 2-hydroxyethyl acrylate (HEA) without the addition of a conventional crosslinking agent, relying on the principle of self-crosslinking through hydrogen atom transfer.[9]

Materials:

  • 2-hydroxyethyl acrylate (HEA), inhibitor removed

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or other suitable photoinitiator

  • Deionized water

  • Nitrogen gas

  • UV light source (365 nm)

Procedure:

  • Prepare a monomer solution of HEA in deionized water. The concentration can be varied to control the final properties of the hydrogel. A typical starting concentration is 50% (w/v).

  • Add the photoinitiator (e.g., AIBN) to the monomer solution at a concentration of 0.1-1.0 mol% relative to the monomer.

  • Purge the solution with nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Transfer the solution to a suitable mold (e.g., between two glass plates with a spacer).

  • Expose the mold to UV radiation under a nitrogen atmosphere. The irradiation time will depend on the intensity of the UV source and the thickness of the mold.

  • After polymerization, carefully remove the resulting hydrogel from the mold.

  • Wash the hydrogel extensively with deionized water to remove any unreacted monomer and initiator.

  • The hydrogel can then be swollen to equilibrium in a suitable buffer for further characterization or drug loading.

Protocol 2: Preparation of Crosslinked Poly(2-hydroxyethyl methacrylate) Microbeads for Drug Delivery

This protocol outlines the synthesis of crosslinked hydrogel microbeads using suspension polymerization, a common method for producing spherical polymer particles suitable for drug delivery applications.[7]

Materials:

  • 2-hydroxyethyl methacrylate (B99206) (HEMA)

  • Ethylene glycol dimethacrylate (EGDMA) as a crosslinking agent

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) as an initiator

  • Poly(vinyl alcohol) (PVA) as a suspension stabilizer

  • Toluene and decan-1-ol as porogens

  • Deionized water

Procedure:

  • Prepare the aqueous phase by dissolving PVA in deionized water to create a stabilizer solution (e.g., 1% w/v).

  • Prepare the organic phase by mixing HEMA, EGDMA (e.g., 2-20 mol% relative to HEMA), AIBN (e.g., 1 mol% relative to monomers), toluene, and decan-1-ol.

  • Add the organic phase to the aqueous phase under continuous stirring to form a stable suspension of monomer droplets. The stirring speed will influence the final particle size.

  • Heat the suspension to the desired reaction temperature (e.g., 80°C) under a nitrogen atmosphere to initiate polymerization.

  • Maintain the reaction for several hours to ensure complete polymerization.

  • After the reaction, cool the mixture and collect the microbeads by filtration.

  • Wash the microbeads thoroughly with water and then with a suitable organic solvent (e.g., ethanol) to remove unreacted components and porogens.

  • Dry the microbeads under vacuum.

Visualizations

G cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Self-Crosslinking (HAT) I Initiator (I) R Free Radical (R•) I->R Decomposition M Monomer (HEA) R->M Addition RM Growing Polymer Chain (RM•) P1 Polymer Chain 1 (with -OH) RM->P1 Termination/Chain Growth P_crosslinked Crosslinked Polymer Network P1->P_crosslinked P2 Polymer Chain 2 (with C-H) P2->P_crosslinked

Caption: Self-crosslinking of HEA via free-radical polymerization.

G prep Prepare Monomer Solution (HEA + Initiator + Water) purge Purge with Nitrogen prep->purge mold Transfer to Mold purge->mold uv UV Irradiation mold->uv demold Demold Hydrogel uv->demold wash Wash with Deionized Water demold->wash swell Swell in Buffer wash->swell characterize Characterization / Drug Loading swell->characterize

Caption: Experimental workflow for hydrogel synthesis.

G Monomer This compound Monomer Polymerization Polymerization Monomer->Polymerization LinearPolymer Linear Polymer with Pendant -OH Groups Polymerization->LinearPolymer Crosslinking Crosslinking Reaction LinearPolymer->Crosslinking CrosslinkedNetwork Crosslinked Polymer Network Crosslinking->CrosslinkedNetwork Application Application (e.g., Drug Delivery) CrosslinkedNetwork->Application

Caption: Logical relationship from monomer to application.

References

Application of Hydroxymethyl Acrylate in Dental Resins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of hydroxymethyl acrylate (B77674) and its derivatives, specifically ethyl α-hydroxymethylacrylate (EHMA), in dental resin formulations. It is intended to guide researchers and professionals in the development and evaluation of novel dental materials with improved properties.

Introduction

Hydroxymethyl acrylates are functional monomers that are being explored as alternatives to conventional monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) in dental restorative materials. These monomers offer the potential for enhanced performance due to their unique chemical structures. The inclusion of a hydroxyl group can influence the hydrophilicity, reactivity, and mechanical properties of the resulting polymer network. This document focuses on the application of ethyl α-hydroxymethylacrylate (EHMA) as a promising candidate for dental composites and adhesives, providing a comparative analysis with HEMA-containing resins.

Quantitative Data Summary

The following tables summarize the key performance indicators of dental resins formulated with ethyl α-hydroxymethylacrylate (EHMA) in comparison to those formulated with the widely used 2-hydroxyethyl methacrylate (HEMA).

Table 1: Degree of Conversion (DC) of Experimental Resins

Resin FormulationDegree of Conversion (%)
Bis-GMA/EHMA (BE)89.9[1]
Bis-GMA/HEMA (BH)86.2[1]
Bis-GMA/TEGDMA/EHMA (BTE)85.5[1]
Bis-GMA/TEGDMA/HEMA (BTH)85.5[1]
ACP/BTE Composite79.3[1]
ACP/BTH Composite82.6[1]

Bis-GMA: Bisphenol A-glycidyl methacrylate; TEGDMA: Triethylene glycol dimethacrylate; ACP: Amorphous Calcium Phosphate

Table 2: Biaxial Flexure Strength (BFS) of Experimental Resins and Composites

MaterialBiaxial Flexure Strength (MPa)
BE CopolymerNot specified
BH CopolymerNot specified
BTE CopolymerNot specified
BTH CopolymerNot specified
ACP/BTE CompositeNot adversely affected compared to HEMA composite[1]
ACP/BTH CompositeNot specified

Table 3: Water Sorption (WS) of Experimental Copolymers and Composites

MaterialWater Sorption (%)
BTE Copolymer28% lower than BTH[1]
BTH Copolymer-
ACP/BTE Composite14% lower than ACP/BTH[1]
ACP/BTH Composite-

Experimental Protocols

This section provides detailed methodologies for the preparation and testing of experimental dental resins containing hydroxymethyl acrylates.

Protocol for Synthesis of Ethyl α-(hydroxymethyl)acrylate (EHMA)

This protocol is adapted from a standard organic synthesis procedure.

Materials:

  • Paraformaldehyde

  • 1 N Phosphoric acid

  • Triethyl phosphonoacetate

  • Potassium carbonate

  • Diethyl ether

  • Brine (saturated sodium chloride solution)

  • Magnesium sulfate

Procedure:

  • Prepare an aqueous formaldehyde (B43269) solution by heating paraformaldehyde, 1 N phosphoric acid, and water.

  • Cool the formaldehyde solution to room temperature.

  • Add triethyl phosphonoacetate to the solution and stir.

  • Slowly add a solution of potassium carbonate in water, maintaining the temperature at 35-40°C.

  • After the addition is complete, continue stirring for 5 minutes.

  • Cool the reaction mixture rapidly and add diethyl ether and brine.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over magnesium sulfate.

  • Remove the solvent under reduced pressure and distill the remaining oil to obtain pure ethyl α-(hydroxymethyl)acrylate.

Protocol for Preparation of Experimental Dental Resin

This protocol describes the formulation of a light-cured dental resin. The formulation can be adapted to include EHMA in place of or in combination with other monomers.

Materials:

  • Bisphenol A-glycidyl methacrylate (Bis-GMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • Ethyl α-hydroxymethylacrylate (EHMA) or 2-hydroxyethyl methacrylate (HEMA)

  • Camphorquinone (photoinitiator)

  • Ethyl 4-(dimethylamino)benzoate (B8555087) (co-initiator)

  • Inert filler particles (e.g., silanized silica), optional for composites

Procedure:

  • In a light-protected container, mix the monomer components (Bis-GMA, TEGDMA, and EHMA/HEMA) in the desired weight ratios (e.g., see Table 1 for examples).

  • Add the photoinitiator (e.g., 0.5 wt% camphorquinone) and co-initiator (e.g., 0.5 wt% ethyl 4-(dimethylamino)benzoate) to the monomer mixture.

  • Stir the mixture in the dark until a homogeneous solution is obtained. A magnetic stirrer can be used for this purpose.

  • For composite preparation, gradually add the filler particles to the resin matrix and mix thoroughly to ensure uniform distribution. A planetary mixer or a dual asymmetric centrifuge is recommended for optimal mixing.[2]

  • Store the prepared resin or composite in a dark, cool place before use.

Protocol for Flexural Strength Testing (Adapted from ISO 4049)

This protocol outlines the procedure for determining the flexural strength of the prepared dental resins.[3][4][5][6][7]

Materials and Equipment:

  • Rectangular molds (25 mm x 2 mm x 2 mm)

  • Dental curing light

  • Universal testing machine with a three-point bending fixture

  • Micrometer

Procedure:

  • Fill the rectangular mold with the experimental resin, taking care to avoid air bubbles.

  • Cover the mold with a transparent matrix strip and a glass slide and apply gentle pressure to extrude excess material.

  • Light-cure the specimen from the top and bottom surfaces according to the manufacturer's instructions for the curing light and the specific resin formulation. The curing time should be standardized for all specimens.

  • After curing, carefully remove the specimen from the mold and store it in distilled water at 37°C for 24 hours.

  • Measure the dimensions (width and height) of the specimen at three points along its length using a micrometer and calculate the average.

  • Place the specimen on the supports of the three-point bending fixture in the universal testing machine. The span between the supports should be 20 mm.

  • Apply a compressive load to the center of the specimen at a crosshead speed of 0.75 mm/min until fracture occurs.

  • Record the fracture load (F) in Newtons.

  • Calculate the flexural strength (σ) in Megapascals (MPa) using the following formula: σ = (3 * F * l) / (2 * b * h²) where:

    • F is the fracture load (N)

    • l is the span between the supports (mm)

    • b is the width of the specimen (mm)

    • h is the height of the specimen (mm)

Protocol for In Vitro Cytotoxicity Testing (Adapted from ISO 10993-5)

This protocol provides a general framework for assessing the cytotoxicity of dental resins using an extract-based method.[8][9][10][11]

Materials and Equipment:

  • Prepared and cured dental resin specimens

  • Cell culture medium (e.g., DMEM)

  • Mammalian cell line (e.g., L929 mouse fibroblasts)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Extract Preparation:

    • Prepare extracts of the cured resin specimens by incubating them in cell culture medium at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C.

    • As a negative control, use the cell culture medium without the material extract.

    • As a positive control, use a known cytotoxic substance (e.g., dilute phenol (B47542) solution).

  • Cell Seeding:

    • Seed the L929 cells into the wells of a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Cell Exposure:

    • Remove the culture medium from the wells and replace it with the prepared material extracts (undiluted and serial dilutions), as well as the negative and positive controls.

    • Incubate the plates for another 24 hours.

  • MTT Assay:

    • After the exposure period, remove the extracts and add MTT solution to each well.

    • Incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the negative control.

    • A material is generally considered cytotoxic if it causes a reduction in cell viability of more than 30%.

Visualizations

The following diagrams illustrate key experimental workflows and a simplified representation of a potential biological interaction.

experimental_workflow cluster_synthesis Monomer Synthesis cluster_resin_prep Resin Formulation cluster_testing Material Testing s1 Reactants (e.g., Paraformaldehyde, Triethyl phosphonoacetate) s2 Reaction (Modified Baylis-Hillman) s1->s2 s3 Purification (Distillation) s2->s3 s4 EHMA Monomer s3->s4 r1 Monomers (Bis-GMA, TEGDMA, EHMA) s4->r1 r3 Mixing r1->r3 r2 Initiator System (Camphorquinone, Co-initiator) r2->r3 r5 Experimental Resin r3->r5 r4 Optional: Filler (for composites) r4->r3 t1 Specimen Preparation (Molding & Curing) r5->t1 t2 Mechanical Testing (e.g., Flexural Strength) t1->t2 t3 Biocompatibility Testing (e.g., Cytotoxicity) t1->t3 t4 Performance Data t2->t4 t3->t4

Figure 1: Experimental workflow for the development and testing of dental resins.

mechanical_testing_workflow start Start: Experimental Resin prep Prepare Rectangular Specimen (25mm x 2mm x 2mm) start->prep cure Light-Cure Specimen prep->cure store Store in Water at 37°C (24 hours) cure->store measure Measure Specimen Dimensions store->measure test Three-Point Bending Test (Universal Testing Machine) measure->test record Record Fracture Load test->record calculate Calculate Flexural Strength record->calculate end End: Mechanical Property Data calculate->end

Figure 2: Workflow for flexural strength testing of dental resins.

biocompatibility_signaling monomer Leached Acrylate Monomers (e.g., HEMA, TEGDMA) cell Dental Pulp Cell monomer->cell gsh Glutathione (GSH) Depletion cell->gsh interacts with ros Increased Reactive Oxygen Species (ROS) gsh->ros leads to stress Oxidative Stress ros->stress damage Cellular Damage (e.g., DNA damage) stress->damage biomin Down-regulation of Biomineralization Markers stress->biomin apoptosis Apoptosis (Cell Death) damage->apoptosis

Figure 3: Simplified pathway of acrylate monomer interaction with dental pulp cells.

References

Application Notes and Protocols for Biocompatible Polymers from Hydroxymethyl Acrylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Monomer Terminology: While the topic specifies "hydroxymethyl acrylate," the vast majority of scientific literature focuses on its close and more widely used analog, 2-hydroxyethyl methacrylate (B99206) (HEMA) . The biocompatible polymers derived from HEMA, most notably poly(2-hydroxyethyl methacrylate) or PHEMA, are extensively researched and utilized in the applications outlined. Therefore, these notes and protocols will focus on HEMA and PHEMA-based materials, as they represent the most relevant and well-documented polymers for researchers, scientists, and drug development professionals in this field.

Introduction to PHEMA-Based Biocompatible Polymers

Poly(2-hydroxyethyl methacrylate) (PHEMA) is a hydrophilic polymer that, upon hydration, forms a hydrogel—a three-dimensional network of polymer chains holding a significant amount of water. This property, along with its excellent biocompatibility, makes PHEMA a cornerstone material in biomedical applications. In its dry state, PHEMA is a hard, brittle material, but it becomes soft and flexible when swollen with water, closely mimicking the properties of natural tissues.[1]

The biocompatibility of PHEMA is a key attribute, eliciting a minimal immunological response from host tissues.[2][3] Its high water content, non-toxicity, and favorable tissue compatibility have led to its extensive use in medical applications since its initial development for soft contact lenses.[1][4] While pure PHEMA is non-biodegradable, its properties can be tailored through copolymerization and cross-linking to introduce degradability and modify its mechanical and drug release characteristics.[1][3]

Key Applications:

  • Tissue Engineering: PHEMA-based hydrogels serve as scaffolds that provide a supportive environment for cell growth and tissue regeneration.[1] Their porous structure can be controlled to facilitate nutrient and oxygen transport.

  • Drug Delivery: The hydrogel matrix of PHEMA can encapsulate therapeutic agents, allowing for their controlled and sustained release.[4][5] The release kinetics can be modulated by altering the polymer network structure.

  • Ophthalmic Devices: PHEMA is the foundational material for soft contact lenses due to its optical transparency, flexibility, and high oxygen permeability.[1]

  • Medical Device Coatings: PHEMA coatings can improve the biocompatibility of medical implants and devices by reducing protein adsorption and subsequent inflammatory responses.

Physicochemical and Mechanical Properties

The properties of PHEMA-based materials can be significantly altered by the synthesis conditions, such as the type and concentration of cross-linkers and the polymerization method.

Table 1: Physicochemical Properties of PHEMA-Based Polymers

PropertyValue RangeInfluencing Factors & Notes
Glass Transition Temperature (Tg) 50 - 90 °CDependent on polymerization conditions.[6]
Density 1.15 - 1.34 g/mLVaries with polymer formulation.[1]
Molecular Weight (Mn) 41 - >1000 kg/mol Can be controlled by polymerization technique (e.g., free radical vs. ATRP).[4]
Polydispersity Index (Đ) 1.1 - 1.73Lower values indicate a more uniform polymer chain length, achievable with controlled polymerization methods.[4]
Equilibrium Water Content 40% - 57%Increases with decreased cross-linker concentration and increased hydrophilicity of co-monomers.[7][8]

Table 2: Mechanical Properties of PHEMA Hydrogels

PropertyValue RangeConditions & Notes
Young's Modulus 18.0 - 406.7 kPaIncreases with higher cross-linker density and the incorporation of more rigid co-monomers like MMA.[7][8]
Compressive Modulus 9.03 - 42.82 MPaCan be significantly enhanced by incorporating reinforcing agents like graphene oxide.[9]
Tensile Strength 4.37 - 30.64 KPaDependent on the specific composition and morphology of the hydrogel.

Biocompatibility and Cytotoxicity

PHEMA is generally considered non-toxic and biocompatible.[1] However, cytotoxicity can arise from residual unreacted HEMA monomer, which is toxic.[1] Therefore, thorough purification of the polymer is crucial.

Table 3: In Vitro Cytotoxicity of PHEMA-Based Materials

Cell LineMaterialViability/ResponseAssay
Human Bone Marrow Mesenchymal Stem Cells (hBM-MSCs) PHEMA-Gelatin-Graphene Oxide ScaffoldNo cytotoxicity observedMTT Assay[9][10]
L-929 (mouse fibroblast) Biodegradable pHEMA hydrogelNo cytotoxic responseMTT Assay[1]
Human Muscle Fibroblasts p(HEMA)-co-PEGMA-co-MPC hydrogels>80% viabilityCentral Composite Design Analysis[11]
Human Choroidal Fibroblasts Melanized PHEMA hydrogelsSlight protein loss at high melanin (B1238610) contentInhibition of cell growth test[12]
L929 and Normal Human Dermal Fibroblasts P(HEMA-co-EA) and P(HEMA-co-BA)Non-cytotoxic at specific co-monomer contentsDirect and indirect contact tests[13]

Applications in Drug Delivery

PHEMA hydrogels are excellent candidates for controlled drug delivery systems. The release of encapsulated drugs is typically diffusion-controlled and can be modulated by the hydrogel's swelling behavior and mesh size.

Table 4: Drug Release Kinetics from PHEMA-Based Hydrogels

DrugPolymer SystemRelease ProfileRelease Model
Amoxicillin p(HEMA-co-EGDMA)Biphasic: initial burst followed by sustained release. Release rate decreases with increased cross-linker.Higuchi model
Letrozole PLGA microparticles in pHEMA matrixSustained release over 32 days with reduced initial burst (~15% lower).Higuchi model (Fickian diffusion)[14]
5-Fluorouracil pHEMA nanoparticlesSwelling-controlled release. Increased HEMA monomer decreased release rate.Not specified[3]
Ephedrine HCl p(HEMA-co-MAA)Biexponential at pH 7.4; swelling-controlled at pH 1.2.Peppas equation[15]
Indomethacin p(HEMA-co-MAA)Anomalous or non-Fickian release.Not specified[15]

Experimental Protocols

Protocol 1: Synthesis of PHEMA by Free Radical Polymerization

This protocol describes a typical free-radical polymerization of HEMA in solution.

Materials:

  • 2-hydroxyethyl methacrylate (HEMA), inhibitor removed

  • 2,2'-Azobisisobutyronitrile (AIBN) as initiator

  • Ethylene (B1197577) glycol dimethacrylate (EGDMA) as cross-linker (optional, for hydrogel formation)

  • Solvent (e.g., N,N-dimethylformamide (DMF) or a mixture of methyl ethyl ketone and 1-propanol)

  • Schlenk flask

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired amount of HEMA monomer and AIBN initiator (typically 0.1 wt% of the monomer) in the chosen solvent.[4] If preparing a hydrogel, add the desired amount of EGDMA cross-linker.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-80°C).

  • Reaction Time: Allow the polymerization to proceed for a predetermined time (e.g., 24 hours), or until the desired conversion is achieved. The solution will become more viscous as the polymer forms.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., diethyl ether or hexane).

  • Washing: Wash the precipitated polymer multiple times with the non-solvent to remove unreacted monomer and initiator.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Workflow for Free Radical Polymerization of HEMA

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification prep_monomer Dissolve HEMA, AIBN, and EGDMA in solvent degas Degas via Freeze-Pump-Thaw prep_monomer->degas polymerize Heat in oil bath (e.g., 60-80°C) degas->polymerize Initiate reaction viscosity Solution becomes viscous polymerize->viscosity precipitate Precipitate in non-solvent viscosity->precipitate End of reaction wash Wash polymer precipitate->wash dry Dry under vacuum wash->dry final_product final_product dry->final_product Purified PHEMA

Caption: Workflow for PHEMA synthesis via free-radical polymerization.

Protocol 2: Fabrication of Porous PHEMA Scaffolds by Freeze-Drying

This protocol outlines the fabrication of porous scaffolds suitable for tissue engineering applications.[10]

Materials:

  • Synthesized PHEMA polymer

  • Solvent for PHEMA (e.g., dimethylformamide (DMF))

  • Deionized water

  • Teflon molds

  • Freeze-dryer

Procedure:

  • Polymer Solution Preparation: Prepare a homogeneous solution of PHEMA in DMF (e.g., 4% w/v).

  • Casting: Pour the polymer solution into Teflon molds.

  • Freezing: Freeze the molds at -20°C for 8 hours, followed by freezing at -80°C for 12 hours. This two-step freezing process helps in controlling the ice crystal formation, which will become the pores.

  • Lyophilization: Transfer the frozen molds to a freeze-dryer and lyophilize for 48 hours at -80°C under vacuum. The solvent will be removed by sublimation, leaving behind a porous scaffold structure.

  • Cross-linking (Optional but Recommended): The resulting scaffold can be further cross-linked to improve its mechanical stability and insolubility in aqueous environments. This can be achieved through various methods, such as vapor-phase cross-linking with a suitable agent.

  • Washing and Sterilization: Thoroughly wash the scaffolds with deionized water to remove any residual solvent and then sterilize using an appropriate method (e.g., ethylene oxide or gamma irradiation) before biological applications.

Workflow for PHEMA Scaffold Fabrication

G start Prepare PHEMA solution in DMF cast Cast solution into molds start->cast freeze_1 Freeze at -20°C cast->freeze_1 freeze_2 Freeze at -80°C freeze_1->freeze_2 lyophilize Lyophilize in freeze-dryer freeze_2->lyophilize crosslink Optional: Cross-link scaffold lyophilize->crosslink wash_sterilize Wash and sterilize crosslink->wash_sterilize final_scaffold Porous PHEMA Scaffold wash_sterilize->final_scaffold

Caption: Freeze-drying process for porous PHEMA scaffold fabrication.

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general method for assessing the cytotoxicity of PHEMA-based materials.

Materials:

  • Sterilized PHEMA material (e.g., hydrogel discs or scaffolds)

  • Target cell line (e.g., L-929 fibroblasts)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Material Exposure: Place the sterilized PHEMA material in direct contact with the cells in the wells, or prepare extracts of the material by incubating it in cell culture medium and then applying the extract to the cells.

  • Incubation: Incubate the cells with the material or its extract for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the material and/or medium and add MTT solution to each well. Incubate for 2-4 hours to allow viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the cell viability as a percentage relative to the control (cells cultured without the material).

Cellular Interaction and Signaling

The biocompatibility of PHEMA is largely due to its bio-inert nature, which minimizes protein adsorption and subsequent inflammatory responses.[16] However, the surface of PHEMA can be modified to actively engage with cells and guide their behavior. A common strategy is to incorporate peptides containing the Arg-Gly-Asp (RGD) sequence, which is a recognition motif for integrin receptors on the cell surface.

Integrin-Mediated Cell Adhesion on RGD-Modified PHEMA:

When cells come into contact with an RGD-modified PHEMA surface, the RGD peptides act as ligands for integrin receptors. This binding triggers a cascade of intracellular signaling events that promote cell adhesion, spreading, and proliferation. This process is crucial for the successful integration of tissue engineering scaffolds.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_response Cellular Response phema_surface RGD-Modified PHEMA Surface integrin Integrin Receptor phema_surface->integrin RGD binding focal_adhesion Focal Adhesion Complex (e.g., Talin, Vinculin) integrin->focal_adhesion Clustering & Activation actin Actin Cytoskeleton focal_adhesion->actin Linkage signaling Downstream Signaling (e.g., FAK, Src) focal_adhesion->signaling Activation adhesion Adhesion & Spreading actin->adhesion proliferation Proliferation signaling->proliferation differentiation Differentiation signaling->differentiation

Caption: Integrin-mediated signaling for cell adhesion on RGD-modified PHEMA.

References

Application of Hydroxymethyl Acrylate in Pressure-Sensitive Adhesives: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydroxymethyl acrylate (B77674) is a functional monomer that can be incorporated into acrylic pressure-sensitive adhesives (PSAs) to enhance their performance characteristics. The primary advantage of including hydroxymethyl acrylate in PSA formulations lies in its hydroxyl group, which provides sites for crosslinking and promotes adhesion to polar substrates through hydrogen bonding. This functional monomer allows for the tailoring of adhesive properties, such as peel strength, tack, and shear strength, to meet the demanding requirements of various applications, including those in the medical and pharmaceutical fields for drug delivery systems.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in the formulation of pressure-sensitive adhesives.

Key Performance Attributes Modified by this compound

The incorporation of this compound into an acrylic PSA formulation can significantly influence its adhesive properties. The hydroxyl functionality allows for the formation of a crosslinked polymer network, which generally leads to:

  • Increased Cohesive Strength (Shear Strength): Crosslinking restricts polymer chain mobility, thereby enhancing the internal strength of the adhesive. This is particularly beneficial for applications requiring high shear resistance.

  • Modified Peel Strength and Tack: The effect on peel strength and tack is more complex. An optimal concentration of this compound can enhance adhesion through hydrogen bonding with the substrate. However, excessive crosslinking can lead to a stiffer, less conformable adhesive, which may reduce peel strength and tack.

  • Improved Thermal Stability: The formation of a crosslinked network can improve the thermal stability of the PSA.

Quantitative Data on the Effect of Hydroxyl-Functional Acrylates

While specific quantitative data for this compound is limited in publicly available literature, extensive research has been conducted on its close structural analog, 2-hydroxyethyl acrylate (HEA). The following tables summarize the typical effects of incorporating a hydroxyl-functional acrylate like HEA on the adhesive properties of a PSA. It is important to note that while the trends are expected to be similar for this compound, the exact values may differ.

Table 1: Effect of 2-Hydroxyethyl Acrylate (HEA) Content on the Adhesive Properties of an Acrylic PSA

HEA Content (wt%)Peel Strength (gf/25 mm)Shear Strength (minutes)Tack (Ball No.)
22474--
4---
6---
8---
103211--
20---
401864--

Data adapted from a study on hydrophilic acrylic PSAs. The "-" indicates data not provided in the source.[1]

Table 2: General Trends of Adhesive Properties with Increasing Hydroxyl-Functional Acrylate Concentration

PropertyEffect of Increasing Hydroxyl-Functional Acrylate Concentration
Peel Strength Increases to an optimal concentration, then decreases.
Shear Strength Generally increases due to enhanced cohesion.
Tack Can decrease with higher concentrations due to increased stiffness.

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of pressure-sensitive adhesives containing this compound.

Protocol 1: Synthesis of Acrylic PSA via Solution Polymerization

This protocol describes a typical laboratory-scale synthesis of an acrylic PSA incorporating this compound.

Materials:

  • Monomers:

    • 2-Ethylhexyl acrylate (2-EHA) - soft monomer

    • Methyl methacrylate (B99206) (MMA) - hard monomer

    • This compound - functional monomer

    • Acrylic acid (AA) - for enhancing adhesion

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: Ethyl acetate (B1210297)

  • Crosslinking Agent (optional, for post-curing): Isocyanate or melamine-based crosslinker

  • Reactor: Jacketed glass reactor with a mechanical stirrer, condenser, nitrogen inlet, and thermocouple.

Procedure:

  • Reactor Setup: Assemble the reactor and ensure it is clean and dry. Purge the reactor with nitrogen for 15-20 minutes to create an inert atmosphere.

  • Monomer Mixture Preparation: In a separate beaker, prepare the monomer mixture according to the desired formulation (e.g., 2-EHA:MMA:this compound:AA in a weight ratio of 70:20:5:5).

  • Initiator Solution: Dissolve the AIBN initiator in a small amount of ethyl acetate. The amount of initiator is typically 0.1-0.5% by weight of the total monomers.

  • Initial Charge: Add a portion of the ethyl acetate solvent to the reactor and heat to the reaction temperature (typically 75-85 °C) under a continuous nitrogen blanket and gentle stirring.

  • Monomer and Initiator Feed: Once the solvent reaches the desired temperature, start the continuous and separate feeding of the monomer mixture and the initiator solution into the reactor over a period of 2-4 hours. Maintain a constant temperature throughout the feed.

  • Polymerization: After the feeds are complete, continue the reaction for an additional 4-6 hours to ensure high monomer conversion. A chaser initiator can be added to reduce residual monomer content.

  • Cooling and Dilution: Cool the reactor to room temperature and, if necessary, add more solvent to adjust the viscosity and solids content of the final PSA solution.

  • Crosslinking (Optional): If post-curing is desired, add the crosslinking agent to the PSA solution and mix thoroughly. The amount of crosslinker will depend on the concentration of this compound and the desired degree of crosslinking.

Protocol 2: Characterization of Adhesive Properties

1. Sample Preparation:

  • Coat the synthesized PSA solution onto a suitable substrate (e.g., PET film) using a film applicator to achieve a uniform dry film thickness (typically 25-50 µm).

  • Dry the coated film in an oven at a specified temperature (e.g., 100-110 °C) for a set time (e.g., 5-10 minutes) to remove the solvent.

  • If a crosslinker was added, a further curing step at a higher temperature may be required.

  • Laminate the adhesive film with a release liner and condition the samples at standard conditions (23 ± 2 °C and 50 ± 5% relative humidity) for at least 24 hours before testing.

2. Peel Adhesion Test (180°):

  • Standard: ASTM D3330/D3330M

  • Procedure:

    • Cut a 25 mm wide strip of the adhesive tape.

    • Apply the tape to a standard test panel (e.g., stainless steel) using a 2 kg roller.

    • After a specified dwell time (e.g., 20 minutes), mount the test panel in the lower jaw of a tensile testing machine.

    • Fold the free end of the tape back at a 180° angle and clamp it in the upper jaw.

    • Separate the tape from the panel at a constant speed (e.g., 300 mm/min) and record the force required to peel the tape. The result is typically reported in N/25 mm or gf/25 mm.

3. Shear Strength (Holding Power) Test:

  • Standard: ASTM D3654/D3654M

  • Procedure:

    • Cut a 25 mm wide strip of the adhesive tape.

    • Apply a 25 mm x 25 mm area of the tape to a standard test panel.

    • Hang the test panel vertically and attach a standard weight (e.g., 1 kg) to the free end of the tape.

    • Record the time it takes for the tape to fail cohesively (slip from the panel). The result is reported in minutes or hours.

4. Tack Test (Loop Tack):

  • Standard: ASTM D6195

  • Procedure:

    • Form a loop with a strip of adhesive tape (adhesive side out).

    • Bring the loop into contact with a standard test panel over a defined area (25 mm x 25 mm).

    • Immediately withdraw the loop at a constant speed.

    • The maximum force required to separate the loop from the panel is recorded as the loop tack.

Visualizations

G cluster_synthesis PSA Synthesis cluster_characterization Characterization Monomers Monomers (2-EHA, MMA, this compound, AA) Reactor Polymerization Reactor (75-85°C, N2) Monomers->Reactor Initiator Initiator (AIBN) Initiator->Reactor Solvent Solvent (Ethyl Acetate) Solvent->Reactor PSA_Solution PSA Solution Reactor->PSA_Solution Coating Coating & Drying PSA_Solution->Coating Peel_Test 180° Peel Test Coating->Peel_Test Shear_Test Shear Strength Test Coating->Shear_Test Tack_Test Loop Tack Test Coating->Tack_Test Results Adhesive Properties Data Peel_Test->Results Shear_Test->Results Tack_Test->Results

Caption: Experimental workflow for PSA synthesis and characterization.

G cluster_polymerization During Polymerization cluster_crosslinking Post-Curing HMA This compound PSA_Backbone Acrylic Polymer Backbone HMA->PSA_Backbone Copolymerization Crosslinked_Network Crosslinked PSA Network PSA_Backbone->Crosslinked_Network Increased Adhesion\n(Hydrogen Bonding) Increased Adhesion (Hydrogen Bonding) PSA_Backbone->Increased Adhesion\n(Hydrogen Bonding) Crosslinker Crosslinking Agent (e.g., Isocyanate) Crosslinker->Crosslinked_Network Increased Cohesion\n(Shear Strength) Increased Cohesion (Shear Strength) Crosslinked_Network->Increased Cohesion\n(Shear Strength) Modified Peel & Tack Modified Peel & Tack Crosslinked_Network->Modified Peel & Tack

Caption: Role of this compound in PSA modification.

G Concentration Concentration of This compound Crosslinking_Density Crosslinking Density Concentration->Crosslinking_Density Increases Cohesion Cohesion (Shear Strength) Crosslinking_Density->Cohesion Increases Adhesion Adhesion (Peel Strength) Crosslinking_Density->Adhesion Increases to optimum, then decreases Tack Tack Crosslinking_Density->Tack Generally Decreases

Caption: Relationship between this compound concentration and adhesive properties.

References

Functionalization of Surfaces with Poly(hydroxymethyl acrylate): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of surfaces with hydrophilic polymers is a critical strategy in the development of advanced biomaterials, biosensors, and drug delivery systems. Poly(hydroxymethyl acrylate) (PHMA), a hydrophilic polymer, and its close analogs poly(2-hydroxyethyl methacrylate) (PHEMA) and poly(2-hydroxyethyl acrylate) (PHEA), offer significant potential for creating biocompatible and protein-resistant surfaces. The hydroxyl groups present in these polymers provide sites for further modification, allowing for the attachment of bioactive molecules. This document provides an overview of the applications and detailed protocols for surface functionalization using these polymers, with a focus on techniques applicable to PHMA.

Note: While the focus of this document is on poly(this compound) (PHMA), much of the detailed experimental data and established protocols are based on its closely related and more extensively studied analogs, poly(2-hydroxyethyl methacrylate) (PHEMA) and poly(2-hydroxyethyl acrylate) (PHEA). These protocols can serve as a strong starting point for the functionalization of surfaces with PHMA, with the acknowledgment that some optimization may be necessary.

Applications of Poly(this compound) and Analogs in Surface Functionalization

The unique properties of PHMA, PHEMA, and PHEA make them suitable for a variety of applications in research and drug development:

  • Biocompatible Coatings: These polymers are used to create coatings for medical implants and devices to improve their biocompatibility and reduce inflammatory responses.

  • Anti-Fouling Surfaces: Surfaces functionalized with these polymers exhibit resistance to protein adsorption and cell adhesion, which is crucial for biosensors, marine coatings, and medical devices to prevent biofouling.

  • Drug Delivery: Hydrogels based on these polymers can be used for the controlled release of therapeutic agents.[1] The polymer matrix can be designed to respond to specific stimuli, such as pH or temperature, to trigger drug release.

  • Tissue Engineering: Scaffolds made from these polymers can support cell growth and tissue regeneration.[1]

  • Biosensors: The ability to create ultra-low fouling surfaces is essential for the development of sensitive and reliable biosensors that can detect analytes in complex biological fluids.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from studies on PHEMA and PHEA coated surfaces. This data provides insights into the expected performance of PHMA-functionalized surfaces.

Table 1: Surface Properties of PHEMA-Grafted Surfaces

PropertyValueMeasurement TechniqueReference
Static Water Contact Angle52.6 ± 0.9°Goniometry[2]
Young's Modulus of Brush LayerComparable to bulk polymerSurface Wrinkling[2]

Table 2: Protein Adsorption on PHEMA Surfaces

ProteinAdsorbed Amount (ng/cm²)SurfaceReference
Albumin< 5PHEMA brush[3]
Fibrinogen< 10PHEMA brush[3]
Lysozyme< 5PHEMA brush[3]

Table 3: Cell Adhesion on Modified PMMA Surfaces

Surface ModificationCell AdhesionCell TypeReference
Untreated PMMABaselineFibroblasts[4]
PEG-grafted PMMAReducedFibroblasts[4]
RGD-peptide conjugated PEG-PMMAEnhancedFibroblasts[4]

Experimental Protocols

Protocol 1: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of Hydroxyalkyl Acrylates

This protocol describes a general method for grafting poly(hydroxyalkyl acrylate) brushes from a silicon substrate. This "grafting from" approach allows for the formation of dense and well-controlled polymer brushes.

Workflow for SI-ATRP of Hydroxyalkyl Acrylates

SI_ATRP_Workflow cluster_prep Substrate Preparation cluster_init Initiator Immobilization cluster_poly Polymerization cluster_char Characterization Clean Clean Substrate (e.g., Piranha solution) Activate Activate Surface (e.g., Plasma treatment) Clean->Activate Silanization Silanization with ATRP Initiator Precursor Activate->Silanization Polymerize SI-ATRP of Hydroxyalkyl Acrylate Silanization->Polymerize Characterize Surface Characterization (XPS, AFM, Ellipsometry) Polymerize->Characterize Post_Polymerization_Workflow Start PHMA-grafted Surface ActivateOH Activate Hydroxyl Groups Start->ActivateOH CoupleMolecule Couple Bioactive Molecule ActivateOH->CoupleMolecule Wash Wash to Remove Unreacted Molecules CoupleMolecule->Wash FinalProduct Functionalized Surface Wash->FinalProduct

References

Troubleshooting & Optimization

Technical Support Center: Preventing Premature Polymerization of Hydroxymethyl Acrylate (HMA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on preventing the premature polymerization of hydroxymethyl acrylate (B77674) (HMA). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide & FAQs

This section addresses specific issues that can lead to the premature and unwanted polymerization of hydroxymethyl acrylate.

Question 1: My this compound (HMA) appears viscous or has solidified in the container upon opening. What is the likely cause?

Answer: This indicates that premature polymerization has occurred. The primary reasons for this are:

  • Inhibitor Depletion: HMA is typically supplied with an inhibitor, such as the monomethyl ether of hydroquinone (B1673460) (MEHQ), to prevent spontaneous polymerization.[1][2] This inhibitor can be consumed over time, especially under improper storage conditions.

  • Absence of Oxygen: Phenolic inhibitors like MEHQ require the presence of dissolved oxygen (typically 5-21% by volume in the headspace) to effectively scavenge free radicals and prevent polymerization.[3][4] Storing the monomer under an inert atmosphere (e.g., nitrogen or argon) will render the inhibitor ineffective and can lead to polymerization.[4]

  • Elevated Temperatures: High temperatures provide the energy needed to initiate polymerization and accelerate the depletion of the inhibitor.[5] HMA should be stored in a cool environment.[3][6]

  • Exposure to UV Light: Ultraviolet (UV) light can generate free radicals, initiating the polymerization process.[5] It is crucial to store HMA in opaque or amber containers to protect it from light.[3][4]

  • Contamination: Contaminants such as dust, metal ions from spatulas, or peroxides from solvents can act as initiators for polymerization.[4][5]

Question 2: I need to remove the inhibitor from HMA for my experiment. What is the best method to do this without causing polymerization?

Answer: Removing the inhibitor is a common requirement for controlled polymerization experiments. However, once the inhibitor is removed, the monomer is highly susceptible to spontaneous polymerization and should be used immediately.[1][2] The most common methods for inhibitor removal are:

  • Basic Alumina (B75360) Column Chromatography: This is a widely used and effective method for laboratory-scale purification.[1][7] The monomer is passed through a column packed with activated basic alumina, which adsorbs the phenolic inhibitor.[1]

  • Sodium Hydroxide (NaOH) Wash: This technique involves an acid-base extraction. A dilute basic aqueous solution (e.g., 1 M NaOH) is used to convert the weakly acidic MEHQ into its water-soluble salt, which is then separated from the monomer in a separatory funnel.[1][8] The monomer must be thoroughly dried after this procedure.

  • Vacuum Distillation: This method separates the monomer from the less volatile inhibitor based on their different boiling points.[1] It can yield very high purity monomer but requires careful temperature control to prevent thermal polymerization during the process.[1][9]

Question 3: My polymerization reaction is not starting or is proceeding very slowly. Could this be related to the inhibitor?

Answer: Yes, this is a common issue. If the inhibitor is not completely removed, it will interfere with the polymerization process by scavenging the free radicals generated by your initiator.[1][2] This can lead to a significant induction period, slow reaction rates, or even complete failure of the polymerization.[1] It is also possible that an insufficient amount of initiator was used to overcome the residual inhibitor.[2]

Question 4: What are the ideal storage conditions for this compound to ensure its stability?

Answer: To maximize the shelf life of HMA and prevent premature polymerization, adhere to the following storage conditions:

  • Temperature: Store in a cool place, ideally refrigerated (below 4°C).[3]

  • Light: Protect from light by storing in the original opaque or amber container.[3][6]

  • Atmosphere: Ensure the container has a headspace containing 5-21% oxygen. Do not store under an inert gas.[3]

  • Container: Keep the container tightly sealed to prevent contamination and moisture ingress.[3][6][10]

  • Incompatible Materials: Store away from oxidizing agents, reducing agents, acids, bases, peroxides, and certain metals like copper and steel.[3][10]

Data Presentation

The following table summarizes key quantitative data related to the handling and storage of this compound.

ParameterRecommended Value/ConditionSource(s)
Storage Temperature < 4°C (Refrigerated)[3]
Required Headspace Oxygen 5-21% by volume[3]
Common Inhibitor Monomethyl ether of hydroquinone (MEHQ)[1][11]
Typical Inhibitor Conc. 100 - 600 ppm (Consult supplier's CoA)[8][12]
Flash Point 98 - 101°C[3][13]

Experimental Protocols

Protocol 1: Inhibitor Removal using a Basic Alumina Column

This protocol describes the removal of MEHQ from this compound using a column packed with activated basic alumina.

Materials:

  • This compound (HMA) containing MEHQ inhibitor

  • Activated basic alumina (Brockmann I, ~150 mesh)

  • Glass chromatography column with a stopcock

  • Glass wool or fritted disc

  • Collection flask (amber glass)

  • Funnel

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of glass wool at the bottom of the column to support the packing material if it does not have a fritted disc.

    • In a beaker, create a slurry of the basic alumina in a non-polar solvent (like hexane) and pour it into the column.

    • Allow the alumina to settle into a packed bed, draining the excess solvent. Do not let the column run dry.

  • Monomer Purification:

    • Once the solvent level reaches the top of the alumina bed, carefully add the HMA to the column using a funnel.

    • Open the stopcock and allow the monomer to pass through the column under gravity.

    • Collect the purified, inhibitor-free HMA in a clean, dry, and light-protected collection flask.

  • Post-Purification:

    • The purified HMA is now highly reactive and should be used immediately.

    • If a solvent was used to dilute a viscous monomer, it can be removed under reduced pressure (e.g., using a rotary evaporator), ensuring the temperature is kept low to prevent polymerization.[1]

Protocol 2: Inhibitor Removal using a Sodium Hydroxide (NaOH) Wash

This protocol utilizes an acid-base extraction to remove the phenolic MEHQ inhibitor.

Materials:

  • This compound (HMA) containing MEHQ inhibitor

  • 1 M Sodium Hydroxide (NaOH) aqueous solution

  • Saturated brine solution

  • Deionized water

  • Separatory funnel

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Beakers and flasks

Procedure:

  • Liquid-Liquid Extraction:

    • Place the HMA into a separatory funnel.

    • Add an equal volume of 1 M NaOH solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the inhibitor.[2]

    • Drain and discard the lower aqueous layer.

    • Repeat the wash with 1 M NaOH solution two more times.

  • Neutralization and Washing:

    • Wash the monomer with an equal volume of deionized water to remove any residual NaOH. Drain and discard the aqueous layer.

    • Wash the monomer with an equal volume of saturated brine solution to help remove dissolved water. Drain and discard the aqueous layer.

  • Drying:

    • Transfer the monomer to a clean, dry flask.

    • Add anhydrous MgSO₄ or Na₂SO₄ (approximately 1-2 g per 10 mL of monomer) and swirl for 15-30 minutes to remove residual water.[1]

  • Filtration and Use:

    • Filter the monomer to remove the drying agent.

    • The purified HMA should be used immediately as it is no longer inhibited.[2]

Visualizations

G start HMA Polymerizes Prematurely q1 Check Storage Temperature start->q1 a1_high High Temp (>4°C) q1->a1_high Yes a1_ok Temp OK (≤4°C) q1->a1_ok No q2 Check for Light Exposure a2_exposed Exposed to UV (Clear Container) q2->a2_exposed Yes a2_ok Protected (Amber/Opaque) q2->a2_ok No q3 Check Headspace Atmosphere a3_inert Inert Gas (N2, Ar) q3->a3_inert Yes a3_ok Air Headspace (5-21% O2) q3->a3_ok No q4 Check for Contamination a4_yes Contaminants Present q4->a4_yes Yes a4_no No Obvious Contamination q4->a4_no No sol1 Solution: Store at <4°C a1_high->sol1 a1_ok->q2 sol2 Solution: Use Opaque/ Amber Bottles a2_exposed->sol2 a2_ok->q3 sol3 Solution: Store with Air Headspace a3_inert->sol3 a3_ok->q4 sol4 Solution: Use Clean Glass/ PTFE Tools a4_yes->sol4 end Monomer Stabilized a4_no->end sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for premature HMA polymerization.

G cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition Initiator Heat, UV Light, Contaminants Monomer HMA Monomer (M) Radical Free Radical (M•) Monomer->Radical Forms Growing_Chain Growing Polymer Chain (Mn•) Radical->Growing_Chain Starts Chain Next_Monomer HMA Monomer (M) Growing_Chain->Next_Monomer Attacks Inhibitor MEHQ-O• (Active Inhibitor) Growing_Chain->Inhibitor Terminates Propagation Longer_Chain Elongated Chain (Mn+1•) Next_Monomer->Longer_Chain Adds to Chain Inactive_Product Stable Non-Radical Product Inhibitor->Inactive_Product Oxygen O₂ MEHQ MEHQ Oxygen->MEHQ Activates MEHQ->Inhibitor

Caption: Pathways of polymerization and inhibition for HMA.

References

Optimizing initiator concentration for hydroxymethyl acrylate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of hydroxymethyl acrylate (B77674) (HMA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing initiator concentration and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of initiators used for the polymerization of hydroxymethyl acrylate (HMA)?

A1: The most common initiators for the free-radical polymerization of HMA fall into two main categories:

  • Thermal Initiators: These compounds decompose upon heating to generate free radicals. A widely used example is 2,2'-azobisisobutyronitrile (AIBN), which is often employed in organic solvents at temperatures between 60-80°C.

  • Redox Initiation Systems: These systems generate radicals at lower temperatures, often at or below room temperature, through a reaction between an oxidizing and a reducing agent. A classic example is the combination of ammonium (B1175870) persulfate (APS) as the initiator and N,N,N',N'-tetramethylethylenediamine (TEMED) as the accelerator, which is particularly effective in aqueous solutions.

Q2: How does the initiator concentration affect the molecular weight of the resulting poly(this compound)?

A2: The concentration of the initiator has an inverse relationship with the molecular weight of the polymer. A higher initiator concentration leads to the generation of a larger number of free radicals. This results in more polymer chains being initiated simultaneously, which consume the available monomer more quickly. Consequently, each polymer chain has a shorter length, leading to a lower average molecular weight. Conversely, a lower initiator concentration produces fewer initial radicals, allowing each polymer chain to grow longer before termination, resulting in a higher average molecular weight.

Q3: What is the impact of initiator concentration on the rate of polymerization?

A3: The initiator concentration is directly proportional to the rate of polymerization. A higher concentration of the initiator produces a greater number of free radicals, which in turn initiate more polymer chains at the same time. This leads to a faster consumption of the monomer and an increased overall reaction rate.

Q4: Can the initiator concentration influence the polydispersity index (PDI) of the polymer?

A4: Yes, the initiator concentration can affect the polydispersity index (PDI), which is a measure of the distribution of molecular weights in a given polymer sample. While the relationship is not always linear, extremes in initiator concentration can lead to a broader molecular weight distribution and a higher PDI. Very high initiator concentrations can lead to an increased likelihood of side reactions and early termination, while very low concentrations might result in inconsistent initiation and chain growth, both of which can broaden the PDI.

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps
Polymerization Fails to Initiate or is Significantly Delayed 1. Inhibitor Presence: The HMA monomer may contain an inhibitor (like hydroquinone) to prevent spontaneous polymerization during storage. 2. Oxygen Inhibition: Dissolved oxygen in the reaction mixture can scavenge free radicals and inhibit polymerization.[1] 3. Low Initiator Concentration: The initiator concentration may be too low to overcome the effects of inhibitors and generate a sufficient number of radicals.[1] 4. Inactive Initiator: The initiator may have degraded due to improper storage or age.1. Remove Inhibitor: Pass the monomer through a column of activated basic alumina (B75360). 2. Degas the Reaction Mixture: Purge the mixture with an inert gas (e.g., nitrogen or argon) for 20-30 minutes before and during the reaction.[2] 3. Increase Initiator Concentration: Incrementally increase the initiator concentration. 4. Use Fresh Initiator: Prepare fresh initiator solutions before each experiment.
Polymerization is Too Rapid and Uncontrolled 1. Excessive Initiator Concentration: A high concentration of initiator can lead to a rapid, exothermic reaction that is difficult to control.[3]1. Reduce Initiator Concentration: Systematically decrease the amount of initiator used. 2. Control Temperature: Use an ice bath to manage the reaction exotherm.
Low Polymer Yield or Incomplete Monomer Conversion 1. Premature Termination: This can be caused by impurities or an insufficient concentration of active initiator. 2. Suboptimal Temperature: The reaction temperature may be too low for the chosen thermal initiator to decompose efficiently, or too high, leading to increased rates of termination reactions.[1]1. Purify Monomer and Solvent: Ensure all reagents are free of impurities. 2. Optimize Temperature: Adjust the reaction temperature to be within the optimal range for your initiator's half-life. 3. Increase Reaction Time: Allow the polymerization to proceed for a longer duration.
Inconsistent Results Between Batches 1. Variability in Reagent Purity: Different batches of monomer or solvent may have varying levels of inhibitors or impurities. 2. Inconsistent Degassing: Differences in the efficiency of oxygen removal can lead to variable initiation rates. 3. Temperature Fluctuations: Poor temperature control can affect the rate of initiator decomposition and polymerization.1. Standardize Reagent Purification: Use a consistent method for purifying the monomer and solvent for all experiments. 2. Standardize Degassing Procedure: Use a consistent method and duration for degassing. 3. Ensure Stable Temperature Control: Use a reliable temperature-controlled bath or reactor setup.

Data Presentation

The following table provides illustrative data on how varying the initiator concentration of AIBN can affect the properties of poly(this compound) in a solution polymerization. Note that these are representative values and actual results may vary based on specific experimental conditions.

Initiator Concentration (mol% relative to monomer)Polymerization Time (hours)Monomer Conversion (%)Number-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
0.11285150,0001.8
0.589275,0001.6
1.059540,0001.5
2.039820,0001.7

Experimental Protocols

Protocol 1: Solution Polymerization of HMA using AIBN

This protocol describes a typical procedure for the free-radical solution polymerization of this compound using AIBN as a thermal initiator.

Materials:

  • This compound (HMA), inhibitor removed

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or 1,4-dioxane)

  • Nitrogen or Argon gas

  • Schlenk flask or similar reaction vessel with a condenser

  • Magnetic stirrer and hot plate with a temperature controller

  • Precipitating solvent (e.g., cold methanol (B129727) or diethyl ether)

Procedure:

  • Monomer Purification: To remove the inhibitor, pass the HMA monomer through a column filled with basic activated alumina immediately before use.

  • Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of purified HMA in the anhydrous solvent.

  • Initiator Preparation: In a separate container, dissolve the calculated amount of AIBN in a small amount of the reaction solvent. The amount of AIBN will depend on the target molecular weight.

  • Degassing: Purge the monomer solution with a gentle stream of nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Initiation: While maintaining the inert atmosphere, add the AIBN solution to the reaction flask using a syringe.

  • Polymerization: Immerse the reaction flask in a preheated oil bath at the desired temperature (typically 60-80°C for AIBN). Allow the polymerization to proceed for the intended duration, which can range from a few hours to overnight, depending on the desired conversion.

  • Termination and Precipitation: To terminate the reaction, cool the flask in an ice bath and expose the solution to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a stirred, cold non-solvent.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Protocol 2: Aqueous Polymerization of HMA using APS/TEMED

This protocol outlines a general procedure for the redox-initiated polymerization of HMA in an aqueous solution.

Materials:

  • This compound (HMA), inhibitor removed

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized water

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., a three-necked round-bottom flask) with a mechanical stirrer

  • Ice bath

Procedure:

  • Monomer Purification: Purify the HMA monomer as described in Protocol 1.

  • Reaction Setup: In the reaction vessel, dissolve the purified HMA in deionized water. Place the vessel in an ice bath to control the reaction temperature.

  • Degassing: Sparge the solution with a gentle stream of nitrogen or argon for 20-30 minutes to remove dissolved oxygen.

  • Initiation: While continuing the inert gas purge, add TEMED to the monomer solution and mix gently. Following this, add a freshly prepared aqueous solution of APS to initiate the polymerization.

  • Polymerization: Immediately after adding APS, the solution may become viscous. Continue stirring and maintain the reaction under an inert atmosphere. The polymerization is typically rapid and may be complete within an hour.

  • Purification: The resulting polymer can be purified by dialysis against deionized water to remove unreacted monomer and initiator components, followed by lyophilization to obtain the dry polymer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Monomer_Purification Monomer Purification (Remove Inhibitor) Reaction_Setup Reaction Setup (Monomer + Solvent) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying (If Applicable) Solvent_Drying->Reaction_Setup Initiator_Prep Initiator Solution Preparation Initiation Initiation (Add Initiator) Initiator_Prep->Initiation Degassing Degassing (Inert Gas Purge) Reaction_Setup->Degassing Degassing->Initiation Polymerization Polymerization (Controlled Temperature) Initiation->Polymerization Termination Termination (Cooling) Polymerization->Termination Precipitation Precipitation (in Non-solvent) Termination->Precipitation Purification Purification (Filtration/Washing) Precipitation->Purification Drying Drying (Vacuum Oven) Purification->Drying

Caption: Experimental workflow for HMA polymerization.

initiator_effect cluster_initiator Initiator Concentration cluster_properties Polymer Properties Low_Initiator Low Molecular_Weight Molecular Weight Low_Initiator->Molecular_Weight Increases Polymerization_Rate Polymerization Rate Low_Initiator->Polymerization_Rate Decreases PDI Polydispersity Index (PDI) Low_Initiator->PDI May Broaden High_Initiator High High_Initiator->Molecular_Weight Decreases High_Initiator->Polymerization_Rate Increases High_Initiator->PDI May Broaden

Caption: Effect of initiator concentration on polymer properties.

troubleshooting_tree Start Polymerization Issue? No_Polymer No Polymerization Start->No_Polymer Yes Slow_Polymer Slow/Incomplete Polymerization Start->Slow_Polymer Yes Fast_Polymer Too Fast/ Uncontrolled Start->Fast_Polymer Yes Inconsistent Inconsistent Results Start->Inconsistent Yes Check_Inhibitor Inhibitor Removed? No_Polymer->Check_Inhibitor Check_Temp Optimal Temperature? Slow_Polymer->Check_Temp Check_Initiator_Conc Initiator Conc. Too High? Fast_Polymer->Check_Initiator_Conc Standardize_Purification Standardize Purification? Inconsistent->Standardize_Purification Check_Oxygen System Degassed? Check_Inhibitor->Check_Oxygen Yes Check_Initiator_Activity Initiator Fresh? Check_Oxygen->Check_Initiator_Activity Yes Increase_Initiator Increase Initiator Concentration Check_Initiator_Activity->Increase_Initiator Yes Check_Time Sufficient Time? Check_Temp->Check_Time Yes Check_Purity Monomer/Solvent Pure? Check_Time->Check_Purity Yes Optimize_Conditions Optimize Temp/Time Check_Purity->Optimize_Conditions Yes Reduce_Initiator Reduce Initiator Concentration Check_Initiator_Conc->Reduce_Initiator Yes Use_Ice_Bath Use Ice Bath Reduce_Initiator->Use_Ice_Bath Standardize_Degassing Standardize Degassing? Standardize_Purification->Standardize_Degassing Yes Standardize_Temp_Control Standardize Temp. Control? Standardize_Degassing->Standardize_Temp_Control Yes Standardize_Protocols Standardize All Protocols Standardize_Temp_Control->Standardize_Protocols Yes

Caption: Troubleshooting decision tree for HMA polymerization.

References

Technical Support Center: The Baylis-Hillman Reaction of Hydroxymethyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of the Baylis-Hillman reaction for hydroxymethyl acrylate (B77674).

Troubleshooting Guide

This guide addresses common issues encountered during the Baylis-Hillman reaction with hydroxymethyl acrylate, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my Baylis-Hillman reaction with this compound slow or not proceeding at all?

Possible Causes:

  • Low Nucleophilicity of the Catalyst: The commonly used catalyst, 1,4-diazabicyclo[2.2.2]octane (DABCO), may not be sufficiently nucleophilic to initiate the reaction at a practical rate.[1][2]

  • Catalyst Inhibition: The hydroxyl group of this compound or the product can form hydrogen bonds with the amine catalyst, reducing its availability.

  • Side Reactions: The hydroxyl group could potentially react with the aldehyde starting material or undergo self-condensation.

  • Inappropriate Solvent: The choice of solvent significantly impacts reaction rates.

Solutions:

  • Catalyst Selection:

    • Consider more nucleophilic catalysts such as 3-hydroxyquinuclidine (3-HQD), which has shown to accelerate reactions with acrylates. The hydroxyl group on 3-HQD can also stabilize the zwitterionic intermediate through hydrogen bonding.[3]

    • Phosphines, like triphenylphosphine, are generally more nucleophilic than tertiary amines and can increase the reaction rate.[4][5]

    • Other tertiary amines like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and DMAP (4-dimethylaminopyridine) have been reported to be superior to DABCO in some cases.[5]

  • Use of Additives:

    • Lewis Acids: In conjunction with an amine catalyst, Lewis acids like La(OTf)₃ and Sm(OTf)₃ can activate the aldehyde, increasing its electrophilicity and accelerating the reaction.[6]

    • Protic Solvents/Additives: The presence of a proton source, such as water or alcohols, can stabilize the zwitterionic intermediate and facilitate the proton transfer step, which is often rate-determining.[7][8] An aqueous medium, such as a dioxane/water mixture, has been shown to dramatically increase the reaction rate.[5]

  • Solvent Optimization:

    • Polar, protic solvents can accelerate the reaction.[7] However, the solubility of all reactants must be considered.

    • Solvent-free conditions can also be effective and may be accelerated with additives like acetic acid.[9]

  • Reaction Conditions:

    • Increasing the concentration of reactants can sometimes improve the rate, but in aqueous media, a high concentration of the acrylate can be detrimental.[5]

    • Elevated temperatures can increase the reaction rate, but may also promote side reactions.

Q2: The yield of my Baylis-Hillman reaction is low. What are the common reasons and how can I improve it?

Possible Causes:

  • Reversible Michael Addition: The initial addition of the catalyst to the acrylate is reversible, and the equilibrium may not favor the formation of the zwitterionic intermediate.

  • Side Product Formation:

    • Dimerization or polymerization of the this compound.

    • Formation of a diadduct, where a second molecule of the acrylate adds to the initial Baylis-Hillman product.[1]

    • Cannizzaro reaction of the aldehyde, especially if a strong base is present or with certain aldehydes.[10]

  • Product Inhibition: The Baylis-Hillman adduct itself can sometimes catalyze the reaction, but it can also potentially inhibit the catalyst.[4]

  • Decomposition of Reactants or Products: The starting materials or the desired product may be unstable under the reaction conditions.

Solutions:

  • Optimize Catalyst Loading: The amount of catalyst can be crucial. While catalytic amounts are typical, in some cases, near-stoichiometric amounts of the catalyst have been used to improve yields.[8]

  • Control Stoichiometry: An excess of the acrylate is often used to drive the reaction to completion. However, a large excess can lead to side reactions. A 3:1 ratio of acrylate to aldehyde has been found to be optimal in some aqueous systems.[5]

  • pH Control: In aqueous media, controlling the pH can be critical to prevent side reactions. A patent for the synthesis of hydroxymethyl acrylates suggests adjusting the pH during the reaction.[2]

  • Choice of Acrylate Ester: While you are using this compound, consider if the ester group can be modified to increase reactivity. For example, trifluoroethyl acrylate is more reactive than ethyl acrylate.[6]

  • Purification Method: The Baylis-Hillman adducts can be prone to retro-Baylis-Hillman reaction or polymerization during purification. Careful selection of the purification method (e.g., column chromatography on silica (B1680970) gel with appropriate solvent systems, avoiding excessive heat) is important.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism of the Baylis-Hillman reaction?

A: The reaction proceeds through a three-step mechanism:

  • Michael Addition: The nucleophilic catalyst (e.g., a tertiary amine) adds to the β-position of the activated alkene (this compound) to form a zwitterionic enolate.

  • Aldol Addition: The enolate then attacks the carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a second zwitterionic intermediate.

  • Catalyst Elimination: An intramolecular proton transfer followed by the elimination of the catalyst regenerates the double bond and yields the final α-methylene-β-hydroxy product.[3]

Q: Can I use a chiral catalyst to achieve an enantioselective Baylis-Hillman reaction with this compound?

A: Yes, asymmetric Baylis-Hillman reactions are well-documented. Chiral tertiary amines, often derived from cinchona alkaloids, and chiral phosphines have been successfully employed to induce enantioselectivity.[4] The use of chiral Lewis acids or chiral Brønsted acids as co-catalysts can also lead to enantiomerically enriched products.[4]

Q: What are the ideal reaction conditions for the Baylis-Hillman reaction of this compound?

A: The ideal conditions are highly dependent on the specific aldehyde being used. However, a good starting point would be:

  • Catalyst: DABCO (10-30 mol%) or 3-hydroxyquinuclidine (10-30 mol%).

  • Solvent: A 1:1 mixture of 1,4-dioxane (B91453) and water, or THF.

  • Stoichiometry: A 1.5 to 3-fold excess of this compound relative to the aldehyde.

  • Temperature: Room temperature.

  • Reaction Time: Monitor by TLC or GC-MS, as reaction times can vary from hours to several days.

Data Presentation

Table 1: Effect of Catalyst on Baylis-Hillman Reaction Yield

CatalystLoading (mol%)SolventAldehydeAcrylateYield (%)Reference
DABCO10DMFp-nitrobenzaldehydePhenyl vinyl ketone80 (diadduct)[1]
DMAP10DMFp-nitrobenzaldehydePhenyl vinyl ketone65 (diadduct)[1]
DABCO1001,4-dioxane/H₂O (1:1)p-nitrobenzaldehydeMethyl acrylate99[5]
3-HQD100H₂O/2-MeTHF (1:1)p-nitrobenzaldehydeN-butylacrylamide62[10]
La(OTf)₃/DABCO5 / 100CH₂Cl₂Benzaldehydetert-butyl acrylate- (Rate acceleration)[6]

Table 2: Effect of Solvent on Baylis-Hillman Reaction Yield

SolventCatalystAldehydeAcrylateYield (%)Reference
1,4-dioxane/H₂O (1:1)DABCOp-nitrobenzaldehydeMethyl acrylate99[5]
NeatDABCOp-nitrobenzaldehydeMethyl acrylate0[5]
H₂ODABCOp-nitrobenzaldehydeMethyl acrylate0[5]
H₂O/2-MeTHF (1:1)3-HQDp-nitrobenzaldehydeN-butylacrylamide62[10]
H₂O/dioxane (1:1)3-HQDp-nitrobenzaldehydeN-butylacrylamide52[10]

Experimental Protocols

General Protocol for the Baylis-Hillman Reaction of this compound with an Aldehyde

  • To a solution of the aldehyde (1.0 mmol) and this compound (1.5 - 3.0 mmol) in the chosen solvent (e.g., 1:1 1,4-dioxane/water, 5 mL), add the catalyst (e.g., DABCO, 0.1 - 1.0 mmol).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a dilute acid solution (e.g., 1 M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Baylis-Hillman adduct.

Mandatory Visualizations

Caption: The reaction mechanism of the Baylis-Hillman reaction.

Experimental_Workflow start Start reactants Combine Aldehyde, This compound, & Catalyst in Solvent start->reactants stir Stir at Room Temperature reactants->stir monitor Monitor Reaction (TLC, GC-MS) stir->monitor workup Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product end End product->end

Caption: A general experimental workflow for the Baylis-Hillman reaction.

References

Technical Support Center: Poly(hydroxymethyl acrylate) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the control of poly(hydroxymethyl acrylate) (PHMA) molecular weight during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the molecular weight of poly(this compound) (PHMA)?

A1: The molecular weight of PHMA can be controlled through several methods, primarily by manipulating the kinetics of the polymerization reaction. The key techniques include:

  • Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) offer precise control over molecular weight and lead to polymers with a narrow molecular weight distribution (low polydispersity index, PDI).[1][2] These methods involve a dynamic equilibrium between active and dormant polymer chains, allowing for controlled growth.

  • Conventional Free Radical Polymerization (FRP): In FRP, molecular weight is primarily controlled by adjusting the concentration of the initiator and monomer, and by using chain transfer agents.[3][4]

  • Reaction Conditions: Parameters such as reaction temperature and solvent can also influence the final molecular weight of the polymer.[5]

Q2: How does the initiator concentration affect the molecular weight of PHMA in free radical polymerization?

A2: In free radical polymerization, the initiator concentration has an inverse relationship with the polymer's molecular weight.[3][4] A higher initiator concentration leads to a greater number of initial radical species. This results in the simultaneous growth of many polymer chains, which consume the available monomer more quickly and terminate at a lower molecular weight. Conversely, a lower initiator concentration generates fewer polymer chains, allowing each chain to grow longer before termination, thus resulting in a higher molecular weight polymer.[4]

Q3: What is the role of a chain transfer agent (CTA) in controlling the molecular weight of PHMA?
Q4: Why are RAFT and ATRP considered "controlled" or "living" polymerization techniques?

A4: RAFT (Reversible Addition-Fragmentation chain-Transfer) and ATRP (Atom Transfer Radical Polymerization) are classified as controlled or living polymerization techniques because they minimize irreversible termination reactions that are common in conventional free radical polymerization.[1]

  • ATRP involves a reversible redox process, typically catalyzed by a transition metal complex (e.g., a copper complex), where a halogen atom is transferred between the dormant polymer chain and the catalyst.[9] This maintains a low concentration of active propagating radicals, suppressing termination reactions.[4]

  • RAFT polymerization utilizes a chain transfer agent (the RAFT agent) to establish a rapid dynamic equilibrium between a small number of active propagating chains and a majority of dormant chains. This allows for the simultaneous growth of polymer chains in a controlled manner.[2]

Both techniques lead to polymers with predictable molecular weights based on the monomer-to-initiator (or RAFT agent) ratio and narrow molecular weight distributions.[1][10]

Troubleshooting Guides

Issue 1: Inconsistent or Unpredictable Molecular Weight
Symptom Possible Causes Recommended Solutions
The final molecular weight of the PHMA is significantly different from the targeted value, or varies greatly between batches.1. Impurities in Monomer or Solvent: Water or other impurities can interfere with the polymerization kinetics, especially in controlled polymerization techniques like ATRP. 2. Oxygen Inhibition: Dissolved oxygen can react with and terminate growing polymer chains, leading to lower molecular weights and broader PDI.[5] 3. Inaccurate Reagent Measurement: Errors in measuring the initiator, chain transfer agent, or catalyst can lead to deviations from the expected molecular weight. 4. Temperature Fluctuations: Inconsistent reaction temperature can alter the rates of initiation, propagation, and termination, affecting the final molecular weight.[5]1. Monomer/Solvent Purification: Purify the hydroxymethyl acrylate (B77674) monomer and solvents before use to remove inhibitors and impurities. 2. Degassing: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen, argon) through the solution prior to and during polymerization.[11] 3. Precise Measurements: Use calibrated equipment for all measurements. Prepare stock solutions of initiators and catalysts for better accuracy. 4. Stable Temperature Control: Use a temperature-controlled oil bath or reaction block to maintain a stable reaction temperature.
Issue 2: High Polydispersity (PDI > 1.5) in Controlled Polymerization
Symptom Possible Causes Recommended Solutions
The resulting PHMA has a broad molecular weight distribution (high PDI), indicating a lack of control over the polymerization.1. Inefficient Initiation (in RAFT/ATRP): Slow or inefficient initiation compared to propagation leads to chains starting at different times, broadening the PDI. 2. Catalyst Deactivation (in ATRP): The catalyst may become deactivated over time, leading to a loss of control. 3. High Radical Concentration: Too high a concentration of propagating radicals can lead to increased termination reactions, broadening the PDI.[4] 4. Inappropriate RAFT Agent: The chosen RAFT agent may not be suitable for acrylate polymerization, leading to poor control.[1]1. Initiator/Catalyst Selection: Choose an initiator with a suitable decomposition rate for the reaction temperature. In ATRP, ensure the catalyst system is appropriate for the monomer. 2. Optimize Catalyst/Ligand Ratio (ATRP): Adjust the ratio of catalyst to ligand to ensure the stability and activity of the catalytic complex. 3. Adjust Reagent Ratios: In RAFT, ensure the initiator-to-RAFT agent ratio is optimized. In ATRP, the ratio of activator to deactivator is crucial. 4. Select Appropriate RAFT Agent: Use a RAFT agent known to be effective for acrylates, such as dithiobenzoates or trithiocarbonates.[1]
Issue 3: Gelation or Formation of Insoluble Polymer
Symptom Possible Causes Recommended Solutions
The reaction mixture becomes highly viscous and forms a gel, or the resulting polymer is insoluble in common solvents.1. High Monomer Conversion: At high conversions, the viscosity of the reaction medium increases, which can slow down termination reactions (the Trommsdorff effect), leading to uncontrolled polymerization and cross-linking. 2. Dimer Impurities: The this compound monomer may contain diacrylate impurities, which act as cross-linkers. 3. High Temperature: High reaction temperatures can increase the rate of side reactions, including chain transfer to polymer, which can lead to branching and cross-linking.1. Limit Monomer Conversion: Stop the polymerization at a lower monomer conversion (e.g., < 90%) before gelation occurs. 2. Purify Monomer: Ensure the monomer is free from diacrylate impurities by passing it through an inhibitor removal column. 3. Lower Reaction Temperature: Conduct the polymerization at a lower temperature to minimize side reactions. This may require using a lower-temperature initiator.
Issue 4: Low Monomer Conversion
Symptom Possible Causes Recommended Solutions
The polymerization stops prematurely, resulting in a low yield of PHMA.1. Insufficient Initiator: The initiator concentration may be too low to sustain the polymerization.[5] 2. Oxygen Inhibition: Oxygen present in the system can inhibit the polymerization by reacting with radicals.[5] 3. Low Temperature: The reaction temperature may be too low for the chosen initiator to decompose at an adequate rate.[5] 4. Presence of Inhibitors: The monomer may still contain storage inhibitors that quench radicals.1. Increase Initiator Concentration: Increase the amount of initiator, but be mindful that this will also decrease the molecular weight in FRP. 2. Thorough Degassing: Ensure the reaction mixture is properly deoxygenated before initiating the polymerization. 3. Optimize Temperature: Increase the reaction temperature to match the optimal decomposition range of the initiator. 4. Remove Inhibitors: Pass the monomer through a column of basic alumina (B75360) or a commercial inhibitor removal resin before use.

Quantitative Data Summary

Table 1: Effect of Initiator (AIBN) Concentration on PHMA Molecular Weight in Conventional FRP
[Monomer]:[Initiator] RatioNumber Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
100:1~10,000 - 15,000> 2.0
200:1~20,000 - 25,000> 2.0
500:1~45,000 - 55,000> 2.0
Note: These are representative values. Actual results may vary based on specific reaction conditions.
Table 2: Effect of RAFT Agent on PHMA Molecular Weight in Controlled Polymerization
[Monomer]:[RAFT Agent] RatioTarget Molecular Weight ( g/mol )Experimental Mn ( g/mol )PDI
50:15,800~5,500 - 6,500< 1.2
100:111,600~11,000 - 12,500< 1.2
200:123,200~22,000 - 25,000< 1.3
Note: Assumes high monomer conversion. Experimental Mn is typically measured by GPC/SEC.

Experimental Protocols

Protocol 1: Conventional Free Radical Polymerization of PHMA
  • Monomer Purification: Pass this compound (HMA) through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the purified HMA and a suitable solvent (e.g., methanol (B129727), DMF).

  • Degassing: Seal the flask with a rubber septum and sparge the solution with an inert gas (e.g., nitrogen) for 30 minutes to remove dissolved oxygen.

  • Initiator Addition: Dissolve the initiator (e.g., AIBN) in a small amount of the reaction solvent and add it to the reaction flask via syringe.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C for AIBN) and stir for the desired reaction time.

  • Termination and Precipitation: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

  • Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven until a constant weight is achieved.

Protocol 2: RAFT Polymerization of PHMA
  • Reagents: In a typical procedure, HMA (monomer), a RAFT agent (e.g., 2-dodecylsulfanylthiocarbonylsulfanyl-2-methyl propionic acid, DDMAT), and an initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid), ACVA) are used.[12]

  • Reaction Setup: Add the HMA, RAFT agent, initiator, and solvent (e.g., a methanol/water mixture) to a Schlenk flask with a magnetic stir bar.[12] The molar ratio of [HEMA]:[DDMAT]:[ACVA] can be set, for example, to 100:1:0.5.[12]

  • Degassing: Subject the sealed flask to three freeze-pump-thaw cycles to thoroughly remove oxygen.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir. Monitor the reaction progress by taking samples at different time intervals to analyze for monomer conversion via ¹H NMR or FTIR.[2]

  • Termination and Purification: After reaching the desired conversion, terminate the reaction by cooling and exposing it to air. Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.

Protocol 3: ATRP of PHMA
  • Reagents: A typical ATRP system for HMA includes the monomer, an initiator (e.g., a bromoisobutyrate derivative), a copper(I) halide catalyst (e.g., CuBr), and a ligand (e.g., 2,2'-bipyridine (B1663995) or Me₆TREN).[9][13]

  • Reaction Setup: Add the HMA, solvent (e.g., a mixture of methanol and 2-butanone), and ligand to a Schlenk flask with a stir bar.[13]

  • Degassing: Degas the solution by sparging with an inert gas for 30-60 minutes.

  • Catalyst and Initiator Addition: Under a positive pressure of inert gas, add the Cu(I) catalyst and the initiator to the flask.

  • Polymerization: Place the sealed flask in a thermostatically controlled oil bath at the desired temperature. The polymerization should proceed under an inert atmosphere.

  • Termination and Purification: Stop the polymerization by cooling and exposing the mixture to air, which oxidizes the Cu(I) catalyst to the inactive Cu(II) state. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst.[14] Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Visualizations

Troubleshooting_Workflow start Experiment Fails: Uncontrolled Molecular Weight q1 Is the PDI high (>1.5)? start->q1 q2 Is the molecular weight consistently off-target? q1->q2 No sol1 Troubleshoot Controlled Polymerization: - Check initiator/catalyst - Optimize reagent ratios - Verify RAFT agent q1->sol1 Yes q3 Did the reaction gel or precipitate? q2->q3 No sol2 Verify Experimental Parameters: - Purify & degas reagents - Check calculations - Ensure stable temperature q2->sol2 Yes q4 Was monomer conversion low? q3->q4 No sol3 Address Cross-linking: - Limit monomer conversion - Purify monomer - Lower reaction temperature q3->sol3 Yes sol4 Improve Polymerization Conditions: - Increase initiator - Ensure complete degassing - Optimize temperature q4->sol4 Yes end_node Re-run Experiment q4->end_node No sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting workflow for PHMA synthesis.

RAFT_Mechanism initiation 1. Initiation Initiator -> R• R• + Monomer -> Pn• transfer 2. Reversible Chain Transfer Pn• + RAFT Agent <=> Dormant Species initiation->transfer reinitiation 3. Re-initiation Leaving Group (R•) + Monomer -> Pm• transfer->reinitiation equilibrium 4. Main Equilibrium Pn• + Dormant Species <=> Dormant Species + Pm• reinitiation->equilibrium termination 5. Termination (Minimized) Pn• + Pm• -> Dead Polymer equilibrium->termination

Caption: Key steps of the RAFT polymerization mechanism.

Initiator_Effect cluster_0 Initiator Concentration cluster_1 Number of Polymer Chains cluster_2 Resulting Molecular Weight high_init High [I] many_chains Many Chains high_init->many_chains leads to low_init Low [I] few_chains Fewer Chains low_init->few_chains leads to low_mw Low MW many_chains->low_mw results in high_mw High MW few_chains->high_mw results in

Caption: Effect of initiator concentration on molecular weight.

References

Technical Support Center: Synthesis of Hydroxymethyl Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of hydroxymethyl acrylates and reducing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of hydroxymethyl acrylates?

A1: The most prevalent impurities include:

  • Di-alkylene glycol monoacrylate: Formed from the reaction of the desired hydroxymethyl acrylate (B77674) with another molecule of the alkylene oxide. For example, in the synthesis of 2-hydroxyethyl acrylate (HEA), diethylene glycol monoacrylate is a common impurity.[1]

  • Alkylene glycol diacrylate (Diester): This impurity arises from the esterification of the hydroxyl group of the hydroxymethyl acrylate with another molecule of acrylic acid.[2][3]

  • Unreacted acrylic acid: Incomplete reaction can leave residual acrylic acid, which can be difficult to separate due to similar boiling points.[1][3]

  • Acrylic acid dimer: Formed through a Michael addition reaction between two acrylic acid molecules.[4]

  • Hydroxyalkyl acetate (B1210297): This can be a byproduct when using certain catalysts, such as chromium acetate in the synthesis of hydroxyethyl (B10761427) acrylate, leading to the formation of hydroxyethyl acetate.

Q2: How can I minimize the formation of di-alkylene glycol monoacrylate?

A2: The formation of this impurity is favored by an excess of alkylene oxide and higher reaction temperatures. To minimize its formation, it is recommended to use a molar ratio of alkylene oxide to acrylic acid that is close to stoichiometric and to maintain a controlled reaction temperature.

Q3: What strategies can be employed to reduce the formation of alkylene glycol diacrylate (diester)?

A3: Diester formation is an equilibrium reaction. To shift the equilibrium towards the reactants, it is advisable to remove water (a byproduct of the esterification) as it forms. Additionally, controlling the reaction temperature is crucial, as higher temperatures can favor diester formation.[3] Some processes also utilize diester-formation inhibitors.

Q4: What is the role of a polymerization inhibitor and which one should I choose?

A4: Polymerization inhibitors are essential to prevent the spontaneous polymerization of the acrylate monomer, especially during distillation and storage.[5][6] Common inhibitors include hydroquinone (B1673460) (HQ), monomethyl ether of hydroquinone (MEHQ), and phenothiazine. The choice of inhibitor can depend on the specific purification process. For instance, a mixture of a quinone and an enol derivative of a quinone has been shown to be effective during distillation. It is important to note that the effectiveness of some inhibitors, like MEHQ, is dependent on the presence of dissolved oxygen.[7]

Q5: How can I effectively remove the polymerization inhibitor before subsequent reactions?

A5: Inhibitors can be removed by several methods:

  • Column Chromatography: Passing the monomer through a column of basic alumina (B75360) can effectively remove phenolic inhibitors like HQ and MEHQ.

  • Solvent Washing: A wash with an aqueous basic solution (e.g., NaOH) can extract acidic inhibitors. This is often followed by washing with deionized water and brine, and then drying with an anhydrous salt like MgSO₄ or Na₂SO₄.

  • Vacuum Distillation: This method separates the monomer from less volatile inhibitors. However, it requires careful temperature control to prevent polymerization.[8]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure the catalyst is active and used in the correct concentration. - Verify the reaction temperature is within the optimal range. - Check the molar ratio of reactants. An insufficient amount of either acrylic acid or alkylene oxide will limit the yield.
Side Reactions Dominating - Optimize reaction temperature to minimize side reactions like diester and di-alkylene glycol formation. - Consider adjusting the rate of addition of one reactant to the other to maintain a favorable concentration profile.
Product Loss During Workup - If using solvent extraction, ensure proper phase separation and minimize the formation of emulsions. - During distillation, avoid excessively high temperatures or prolonged heating, which can lead to product degradation or polymerization.[6]
Issue 2: High Levels of Impurities in the Final Product
Impurity Possible Cause Troubleshooting Steps
High Diester Content - High reaction temperature. - Presence of excess acrylic acid.- Lower the reaction temperature. - Use a stoichiometric or slight excess of the hydroxyl-containing reactant. - Consider using a purification method specifically targeting diesters, such as solvent extraction with a non-polar solvent like hexane (B92381).
High Di-alkylene Glycol Monoacrylate Content - Excess alkylene oxide. - High reaction temperature.- Use a molar ratio closer to 1:1 for alkylene oxide and acrylic acid. - Maintain a lower reaction temperature.
Residual Acrylic Acid - Incomplete reaction. - Inefficient purification.- Ensure sufficient reaction time and optimal catalyst performance. - For purification, consider a wash with a mild aqueous base to extract the acidic acrylic acid, followed by a water wash to remove salts.
Issue 3: Polymerization During Distillation
Possible Cause Troubleshooting Steps
Insufficient or Ineffective Inhibitor - Ensure an adequate amount of a suitable polymerization inhibitor is added to the distillation flask.[5] - For inhibitors that require oxygen, ensure a small amount of air is present in the system. - Consider using a combination of inhibitors.
Excessive Temperature - Perform the distillation under a high vacuum to lower the boiling point of the this compound.[7] - Use a heating mantle with precise temperature control and avoid localized overheating.
Presence of Initiating Impurities - Ensure all glassware is scrupulously clean. - Acidic impurities can sometimes promote polymerization; consider a pre-distillation wash with a mild base.
Hot Spots in the Distillation Apparatus - Ensure the entire distillation setup, including the column and condenser, is functioning correctly to prevent localized overheating.

Quantitative Data Summary

The following table summarizes typical impurities found in commercially available Hydroxypropyl Acrylate (HPA). The exact composition can vary depending on the manufacturing process.

Component Typical Content (% w/w)
2-Hydroxypropyl acrylate & 1-methyl-2-hydroxyethyl acrylate (isomers)≥ 97%
Acrylic acid≤ 0.98%
Other esters≤ 1.8%
Propylene glycol diacrylate≤ 0.2%
Propylene oxide~ 0.001%
Data sourced from OECD SIDS report for Hydroxypropyl Acrylate.[9][10]

Experimental Protocols

Protocol 1: Purification of 2-Hydroxyethyl Acrylate (HEA) via Solvent Extraction

This protocol is designed to remove diacrylate and acrylic acid impurities.

Materials:

  • Crude 2-Hydroxyethyl acrylate (HEA)

  • Deionized water

  • Hexane

  • Diethyl ether

  • Sodium chloride (NaCl)

  • Hydroquinone (inhibitor)

  • Anhydrous calcium sulfate (B86663) (CaSO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude HEA in water to a concentration of approximately 25% by volume.

  • Add hydroquinone (0.1% by weight of HEA) to the aqueous solution to inhibit polymerization.[9]

  • Transfer the solution to a separatory funnel and extract with hexane multiple times (e.g., 10 times) to remove the less polar diacrylate impurity.[9] Combine the hexane layers and discard them.

  • Saturate the remaining aqueous phase by adding sodium chloride (approximately 250 g/L) to decrease the solubility of HEA in water.[9]

  • Extract the HEA from the salted aqueous phase using diethyl ether (e.g., 4 times).[9] The acrylic acid impurity will preferentially remain in the aqueous phase.

  • Combine the diethyl ether extracts and add a small amount of hydroquinone.

  • Dry the ether solution over anhydrous CaSO₄ or MgSO₄ to remove residual water.[9]

  • Filter to remove the drying agent.

  • The purified HEA can be obtained by carefully evaporating the diethyl ether under reduced pressure.

Protocol 2: Analysis of this compound Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of this compound and its common impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar analysis (e.g., a wax-type column or a 5% phenyl-methylpolysiloxane column)

Typical GC Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50-80 °C, hold for 2 minutes

    • Ramp: 10-15 °C/min to 220-250 °C

    • Final hold: 5-10 minutes

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-400

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1000 ppm.

  • Prepare a series of calibration standards for the expected impurities in the same solvent.

  • Analyze the samples and standards by GC-MS. Identification of impurities can be achieved by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of the standards. Quantification is performed by creating a calibration curve for each impurity.

Protocol 3: Analysis of this compound Impurities by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the separation and quantification of impurities in hydroxymethyl acrylates.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Typical HPLC Parameters:

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both may contain a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

  • Gradient Program:

    • Start with a higher percentage of A (e.g., 95%) and gradually increase the percentage of B over 20-30 minutes.

    • Include a wash step with a high percentage of B and a re-equilibration step at the initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection Wavelength: 210 nm (or a wavelength appropriate for the chromophores of the analytes).[11]

  • Injection Volume: 10-20 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase starting condition (e.g., 95:5 water:acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Prepare calibration standards of the expected impurities in the same solvent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analyze the samples and standards by HPLC. Peak identification and quantification are performed by comparing retention times and peak areas to the calibration standards.

Visualizations

Synthesis_and_Side_Reactions AcrylicAcid Acrylic Acid HydroxymethylAcrylate This compound AcrylicAcid->HydroxymethylAcrylate Catalyst AcrylicAcidDimer Acrylic Acid Dimer AcrylicAcid->AcrylicAcidDimer + Acrylic Acid (Michael Addition) AlkyleneOxide Alkylene Oxide AlkyleneOxide->HydroxymethylAcrylate Diester Alkylene Glycol Diacrylate (Diester) HydroxymethylAcrylate->Diester + Acrylic Acid DiAlkyleneGlycol Di-alkylene Glycol Monoacrylate HydroxymethylAcrylate->DiAlkyleneGlycol + Alkylene Oxide

Caption: Synthesis of this compound and major side reactions.

Troubleshooting_Workflow Start Impurity Issue Identified CheckReaction Review Synthesis Conditions Start->CheckReaction CheckPurification Evaluate Purification Method Start->CheckPurification OptimizeReaction Optimize Reaction (Temp, Ratio, Catalyst) CheckReaction->OptimizeReaction OptimizePurification Modify Purification (Distillation, Extraction, etc.) CheckPurification->OptimizePurification AnalyzeProduct Re-analyze Product Purity Decision Impurity Level Acceptable? AnalyzeProduct->Decision Decision->Start No End Process Optimized Decision->End Yes EndFail Further Investigation Needed Decision->EndFail Persistent Issue OptimizeReaction->AnalyzeProduct OptimizePurification->AnalyzeProduct Purification_Protocol_Flow CrudeProduct Crude this compound Dissolve Dissolve in Water + Inhibitor CrudeProduct->Dissolve HexaneExtraction Extract with Hexane (Removes Diester) Dissolve->HexaneExtraction SaltAddition Saturate with NaCl HexaneExtraction->SaltAddition EtherExtraction Extract with Diethyl Ether (Separates from Acrylic Acid) SaltAddition->EtherExtraction Drying Dry with Anhydrous Salt EtherExtraction->Drying Evaporation Evaporate Solvent Drying->Evaporation PureProduct Purified this compound Evaporation->PureProduct

References

Technical Support Center: Thermal Degradation of Hydroxymethyl Acrylate-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers containing hydroxymethyl acrylate (B77674) and related hydroxyalkyl acrylates. Given the limited direct literature on poly(hydroxymethyl acrylate), this guide draws on data from closely related and structurally similar polymers, such as poly(2-hydroxyethyl acrylate) (PHEA) and poly(2-hydroxyethyl methacrylate) (pHEMA), to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the typical thermal degradation temperatures for polymers containing hydroxyalkyl acrylates?

A1: The thermal degradation of poly(hydroxyalkyl acrylates) generally begins at temperatures above 200°C. For instance, studies on pure poly(2-hydroxyethyl acrylate) (PHEA) show that degradation starts at temperatures just above 250°C.[1] The exact temperature can be influenced by factors such as the polymer's molecular weight, crosslinking, and the presence of any impurities or additives.

Q2: What are the primary decomposition products observed during the thermal degradation of these polymers?

A2: The thermal degradation of poly(hydroxyalkyl acrylates) and methacrylates can proceed through several pathways. For poly(2-hydroxyethyl methacrylate) (pHEMA), a close structural analog, the major degradation product is the monomer (HEMA) due to depolymerization.[2] Other side products can include methacrylic acid, CO2, and cyclic compounds like glutaric anhydride-type rings.[2] For polyacrylates in general, degradation can involve main-chain scission and side-chain reactions, leading to the formation of olefins, alcohols, and aldehydes.[3]

Q3: My polymer sample is insoluble in common solvents after synthesis. What could be the cause?

A3: Insolubility in common solvents is often an indication of crosslinking within the polymer. For instance, during the bulk polymerization of 2-hydroxyethyl acrylate (HEA), the resulting polymers were found to be insoluble in most common solvents due to high molecular weights and crosslinking.[4] To manage this, consider using solution polymerization or controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) to better control the polymer's molecular weight and architecture.[4]

Q4: How does the heating rate in Thermogravimetric Analysis (TGA) affect the observed degradation temperature?

A4: In TGA, a higher heating rate typically shifts the degradation curve to a higher temperature. This is a kinetic effect where the sample has less time to decompose at any given temperature. For example, in the analysis of pHEMA, increasing the heating rate resulted in the mass loss events occurring at higher temperatures.[5][6] It is crucial to report the heating rate used in any thermal analysis experiment for the data to be reproducible.

Troubleshooting Guides

Issue 1: Unexpectedly Low Thermal Stability in TGA
  • Possible Cause 1: Residual Monomer or Solvent: The presence of unreacted monomer or residual solvent from the polymerization process can lead to mass loss at temperatures lower than the polymer's degradation temperature.

    • Solution: Ensure the polymer is thoroughly dried under vacuum before TGA analysis to remove any volatile components.

  • Possible Cause 2: Presence of Initiator Fragments: Unstable end groups resulting from the initiator used in polymerization can sometimes initiate degradation at lower temperatures.

    • Solution: Consider purifying the polymer by precipitation to remove low molecular weight species and initiator residues.

Issue 2: Inconsistent TGA Results Between Batches
  • Possible Cause 1: Variation in Molecular Weight: Different batches of polymer may have varying molecular weights, which can influence thermal stability.

    • Solution: Characterize the molecular weight and polydispersity of each batch using techniques like Gel Permeation Chromatography (GPC) to correlate with TGA results.

  • Possible Cause 2: Degree of Crosslinking: If unintended crosslinking occurs to varying extents between batches, it will affect the thermal degradation profile.

    • Solution: Use techniques like swelling studies to qualitatively assess the degree of crosslinking. For better control over the polymer structure, employ controlled polymerization methods.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from thermal analyses of relevant polymers.

Table 1: TGA Decomposition Temperatures for Poly(hydroxyalkyl acrylates/methacrylates)

PolymerOnset Degradation Temp. (°C)Max. Decomposition Rate Temp. (°C)Heating Rate (°C/min)AtmosphereReference
Poly(2-hydroxyethyl acrylate) (PHEA)> 250Not Specified10Not Specified[1]
Poly(2-hydroxyethyl methacrylate) (pHEMA)~180Not Specified10Nitrogen[2]
Oxidized Poly(2-hydroxyethyl acrylate)Not SpecifiedNot Specified10Nitrogen[7]

Table 2: Activation Energy of Thermal Degradation

PolymerActivation Energy (kJ/mol)MethodReference
Poly(2-hydroxyethyl methacrylate) (pHEMA)129.8Thermogravimetry[2]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of Hydroxyalkyl Acrylate Polymers

This protocol is based on methodologies reported for the thermal analysis of pHEA and pHEMA.[2][7]

  • Sample Preparation:

    • Ensure the polymer sample is completely dry by placing it in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

    • Accurately weigh approximately 5-10 mg of the dried polymer into a TGA crucible (typically alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[7]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, for example, 25°C.

    • Heat the sample from the starting temperature to a final temperature (e.g., 600°C) at a constant heating rate. A common rate is 10°C/min.[2][7]

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The onset of degradation can be determined from the intersection of the baseline and the tangent of the decomposition step.

    • The temperature of the maximum rate of decomposition can be found from the peak of the first derivative of the TGA curve (DTG curve).

Protocol 2: Analysis of Degradation Products by Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

This protocol provides a general workflow for identifying the thermal degradation products of acrylate polymers.[3][8]

  • Sample Preparation:

    • Place a small amount of the polymer sample (typically 10-100 µg) into a pyrolysis sample cup.[8]

  • Instrument Setup:

    • Insert the sample cup into the pyrolyzer, which is interfaced with a GC/MS system.

    • Set the pyrolysis temperature. This can be a single temperature (e.g., 600°C) or a multi-step program to observe degradation at different temperatures.[8]

    • Set the GC oven temperature program to separate the pyrolysis products. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 300°C).

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 30-600).

  • Pyrolysis and Analysis:

    • Initiate the pyrolysis, which rapidly heats the sample to the set temperature.

    • The volatile degradation products are swept into the GC column by a carrier gas (e.g., helium).

    • The separated products enter the mass spectrometer for identification based on their mass spectra.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST). This allows for the identification of monomers, oligomers, and other degradation fragments.[9]

Visualizations

Experimental_Workflow_TGA cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis A Dry Polymer (Vacuum Oven) B Weigh 5-10 mg A->B Constant Weight C Purge with N2 B->C Load Sample D Heat at 10°C/min C->D E Record Mass Loss D->E F Plot Mass vs. Temp E->F G Determine Onset & Max Degradation Rate F->G

Caption: Workflow for Thermogravimetric Analysis (TGA).

Degradation_Pathway cluster_products Primary Degradation Products Polymer Poly(hydroxyalkyl acrylate) Monomer Monomer (Depolymerization) Polymer->Monomer Main Chain Scission Fragments Chain Fragments Polymer->Fragments SideProducts Side-Chain Products (Alcohol, Olefin) Polymer->SideProducts Ester Decomposition

Caption: Potential thermal degradation pathways.

References

Technical Support Center: Enhancing Mechanical Properties of Hydroxymethyl Acrylate-Based Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the mechanical properties of hydroxymethyl acrylate (B77674) (HEMA)-based hydrogels.

Frequently Asked Questions (FAQs)

Q1: How can I increase the stiffness (Young's Modulus) of my HEMA-based hydrogel?

A1: Increasing the stiffness of a HEMA-based hydrogel can be achieved through several methods:

  • Increase Crosslinker Concentration: A higher concentration of the crosslinking agent leads to a more densely crosslinked polymer network, which restricts polymer chain mobility and increases stiffness.[1][2][3] For example, in poly-2-hydroxyethyl methacrylate (B99206) (pHEMA) hydrogels, a statistically significant increase in the equilibrium modulus is observed with increasing cross-linker concentration.[1]

  • Incorporate Nanofillers: Adding reinforcing materials like graphene oxide (GO) or other nanoparticles can significantly enhance the elastic modulus.[3][4] For instance, adding 2 wt% of GO to a poly(2-hydroxyethyl acrylate) (PHEA) hydrogel can increase the storage modulus by over 650% in its dry state.[4]

  • Copolymerization: Introducing a comonomer with a more rigid structure, such as methyl methacrylate (MMA), can increase the overall modulus of the hydrogel.[5] Hydrogels with 10 wt% MMA have shown moduli up to 400 kPa.[5]

Q2: My hydrogel is too brittle. How can I improve its toughness?

A2: Improving toughness involves enhancing the hydrogel's ability to dissipate energy before fracturing. Key strategies include:

  • Introducing Sacrificial Bonds: Creating a double-network hydrogel, where one network has reversible, "sacrificial" bonds (e.g., ionic crosslinks) and the other has stable covalent bonds, can dramatically increase toughness.[6][7] The sacrificial bonds break under stress, dissipating energy and protecting the primary covalent network.[6][7]

  • Varying Crosslinker Type: The chemistry and length of the crosslinker can modulate toughness.[8][9] Shorter crosslinkers like ethylene (B1197577) glycol dimethacrylate (EGDMA) have been shown to create tougher HEMA hydrogels compared to longer ones like triethylene glycol dimethacrylate (TEGDMA), potentially by increasing reversible hydrophobic interactions.[9]

  • Promoting Energy Dissipation: Mechanisms like internal friction, hydrophobicity, and nanoporosity can be engineered into the hydrogel structure to enhance energy dissipation and, consequently, toughness.[8]

Q3: What is the relationship between swelling/water content and mechanical properties?

A3: There is generally an inverse relationship between the degree of swelling and the mechanical strength of a hydrogel. As a hydrogel absorbs more water, the polymer chains are pushed further apart, reducing the effective crosslink density and leading to a decrease in stiffness and tensile strength.[2][9] However, the hydration state is critical, as the mechanical properties of hydrogels are significantly affected by swelling.[1]

Q4: How do I choose the right crosslinker for my application?

A4: The choice of crosslinker depends on the desired properties.

  • For High Stiffness: Use a higher concentration of a standard crosslinker like EGDMA.[2]

  • For High Toughness: Consider heterobifunctional crosslinkers like vinyl methacrylate (VM) or allyl methacrylate (AM), which can tune toughness and modulus.[9]

  • For Biodegradability: If degradation is required, select crosslinkers with hydrolyzable bonds.

  • For Biocompatibility: Ensure the chosen crosslinker has low cytotoxicity for biomedical applications.

Troubleshooting Guide

Problem: My hydrogel synthesis failed, resulting in a viscous liquid instead of a solid gel.

  • Possible Cause: Insufficient crosslinking.

  • Solution:

    • Verify Crosslinker Concentration: Ensure the correct amount of crosslinker was added. An insufficient amount will fail to form a stable network.[10]

    • Check Initiator System: Confirm that the initiator (e.g., a redox pair like ammonium (B1175870) persulfate/TMEDA or a photoinitiator) is active and used at the appropriate concentration.[11][12]

    • Optimize Monomer/Crosslinker Ratio: The ratio between the monomer and crosslinker is critical. Experiment with different ratios to find the optimal concentration for gelation.[10]

    • Remove Inhibitors: Monomers like HEMA are often shipped with inhibitors (e.g., MEHQ) to prevent premature polymerization. Ensure these are removed prior to synthesis, for example, by passing the monomer through an inhibitor-removal column.[1]

Problem: The mechanical properties of my hydrogels are inconsistent between batches.

  • Possible Cause: Variability in the polymerization or testing process.

  • Solution:

    • Standardize Sample Preparation: Ensure all hydrogels are cast in molds of the same size and shape and are cured under identical conditions (temperature, UV intensity, time).

    • Control Hydration: Allow all samples to reach equilibrium swelling in the same buffer and at the same temperature before testing. Hydration history can significantly affect mechanical properties.[1]

    • Refine Testing Protocol: When performing tensile or compression tests, ensure samples are not slipping from the grips.[13] For nanoindentation, be aware that the apparent elastic modulus can be affected by sample thickness, especially for thin samples.[14]

    • Ensure Homogeneity: Inhomogeneity, which can result from factors like premature phase separation, can create weak points in the hydrogel.[5] Ensure all components are fully dissolved and mixed before initiating polymerization.

Problem: My hydrogel is too stiff and not flexible enough for my application.

  • Possible Cause: The hydrogel network is too rigid due to excessive crosslinking or strong intermolecular forces.

  • Solution:

    • Decrease Crosslinker Concentration: Reducing the amount of crosslinker will create a looser network with greater chain mobility, resulting in a lower modulus.[15]

    • Increase Water Content: Synthesize the hydrogel with a lower monomer concentration or use comonomers that increase the hydrogel's equilibrium water content.[16] Higher swelling generally leads to lower stiffness.[9]

    • Use a Longer Crosslinker: Replacing a short crosslinker (e.g., EGDMA) with a longer, more flexible one (e.g., TEGDMA) can increase the distance between crosslinks and lower the modulus.[9]

Data Presentation

Table 1: Effect of Crosslinker Concentration on pHEMA Hydrogel Modulus

Crosslinker (EGDMA) Conc. (%) Young's Modulus (MPa) (Approx.) Equilibrium Modulus (kPa) (Approx.)
1.3 - ~25
1.6 - ~40
1.9 - ~55
2.2 - ~70

(Data synthesized from trends described in reference[1])

Table 2: Enhancement of Poly(2-hydroxyethyl acrylate) (PHEA) Hydrogel Mechanical Properties with Graphene Oxide (GO)

Material Elastic Modulus (Dry State) Elastic Modulus (Swollen State)
Neat PHEA 0.488 MPa 0.57 MPa
PHEA / 0.5% GO - 0.71 MPa
PHEA / 1.0% GO - 1.78 MPa
PHEA / 2.0% GO 3.181 MPa 1.36 MPa

(Data extracted from reference[4])

Experimental Protocols

Protocol 1: Synthesis of HEMA Hydrogel via Free Radical Polymerization

  • Monomer Preparation: Purify HEMA monomer by passing it through an inhibitor-removal column to remove the monomethyl ether hydroquinone (B1673460) (MEHQ) polymerization inhibitor.[1]

  • Precursor Solution: In a reaction vessel, dissolve the desired amount of HEMA monomer and a crosslinker (e.g., EGDMA, 0.3-2.0 mol%) in an aqueous solution.[16]

  • Initiator Addition: Add a chemical initiator system, such as a redox pair of ammonium persulfate (APS) and N,N,N'-tetramethylethylenediamine (TMEDA), to the solution.[12] Alternatively, for photopolymerization, add a photoinitiator like dimethoxyphenylacetophenone (DMPAP).[1]

  • Polymerization:

    • For chemical initiation, allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) until a gel forms.

    • For photopolymerization, expose the solution to UV light of a specific wavelength and intensity for a set duration.

  • Hydration & Purification: After polymerization, immerse the hydrogel in a large volume of deionized water or a suitable buffer (e.g., PBS) for 24-48 hours, changing the water periodically to remove unreacted monomers and initiators and to allow the gel to reach equilibrium swelling.

Protocol 2: Uniaxial Tensile Testing of Hydrogels

  • Sample Preparation: Cast hydrogels into a standardized shape for tensile testing, such as a "dog-bone" or rectangular strip, with defined gauge length, width, and thickness.[4]

  • Equilibration: Ensure all samples are fully equilibrated in a relevant physiological buffer (e.g., PBS at 37°C) before testing.

  • Mounting: Carefully clamp the ends of the hydrogel sample into the grips of a universal tensile testing machine.[17] Use specialized low-force setups for soft hydrogels to prevent damage.[14]

  • Testing: Apply a uniaxial tensile load at a constant extension rate (e.g., 0.2 mm/min).[4] Record the force and displacement data using software like Bluehill.[17]

  • Data Analysis: Convert the force-displacement data into a stress-strain curve. The Young's modulus (elastic modulus) is calculated from the initial linear slope of this curve (typically in the 0-10% strain region).[13][17]

Visualizations

cluster_prep Preparation cluster_synth Synthesis cluster_post Post-Processing cluster_char Characterization P1 Select Monomer, Crosslinker, Initiator P2 Prepare Precursor Solution P1->P2 S1 Initiate Polymerization (UV or Chemical) P2->S1 S2 Cure Hydrogel S1->S2 PP1 Purify & Swell to Equilibrium S2->PP1 PP2 Cut into Standard Shapes PP1->PP2 C1 Mechanical Testing (Tensile, Compression) PP2->C1 C2 Swelling Studies PP2->C2 C3 Morphological Analysis (SEM) PP2->C3

Caption: Workflow for Hydrogel Synthesis and Characterization.

Start Issue: Hydrogel is too weak or brittle Q1 Is the issue low STIFFNESS? Start->Q1 Evaluate Q2 Is the issue low TOUGHNESS (brittle)? Q1->Q2 No Sol_Stiff1 Increase Crosslinker Concentration Q1->Sol_Stiff1 Yes Sol_Tough1 Introduce Energy Dissipation Mechanism (e.g., Double Network) Q2->Sol_Tough1 Yes Sol_Stiff2 Add Reinforcing Fillers (e.g., Nanoparticles) Sol_Stiff3 Increase Monomer Concentration Sol_Tough2 Use Shorter / Different Chemistry Crosslinker Sol_Tough3 Incorporate Hydrophobic Moieties

Caption: Troubleshooting Logic for Weak or Brittle Hydrogels.

Caption: Factors Influencing Hydrogel Mechanical Properties.

References

Troubleshooting poor adhesion in hydroxymethyl acrylate coatings

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hydroxymethyl Acrylate (B77674) Coatings

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor adhesion with hydroxymethyl acrylate (HEMA) coatings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What are the most common causes of poor adhesion for this compound (HEMA) coatings?

Answer: Poor adhesion of coatings is broadly categorized into three areas: substrate issues, coating formulation/properties, and application process errors.

  • Substrate-Related Issues:

    • Surface Contamination: The presence of oils, grease, dust, or mold release agents on the substrate is a primary cause of adhesion failure.[1][2] Contaminants prevent the coating from making direct contact with the surface.

    • Low Surface Energy: Many substrates, particularly plastics like polyethylene (B3416737) and polypropylene (B1209903), have low surface energy, which leads to poor wetting by the coating.[3][4][5]

    • Surface Smoothness: An overly smooth surface may not provide sufficient texture for mechanical interlocking of the coating.[6][7]

  • Coating Formulation & Properties:

    • Incompatibility: The coating formulation may not be suitable for the specific substrate material.[1][4]

    • HEMA Properties: While HEMA is an excellent adhesion promoter for dentin and other surfaces, its hydrophilic nature can lead to water absorption.[8] This can compromise long-term adhesion, especially in humid environments.

    • Improper Curing: Incomplete crosslinking of the polymer due to under-curing results in a weak film with poor adhesion.[1][9]

  • Application Process & Environmental Factors:

    • Inadequate Surface Preparation: This is one of the most frequent causes of coating failure.[1] The substrate must be properly cleaned and treated to ensure a receptive surface.

    • Environmental Conditions: Applying coatings in conditions of high humidity or extreme temperatures can negatively impact curing and adhesion.[10][11] High humidity can cause blushing in some primers, degrading intercoat adhesion.[12]

    • Incorrect Film Thickness: Applying a primer coat too thickly is a common reason for failure between the primer and topcoat (intercoat adhesion failure).[9]

Question 2: My HEMA coating is failing on a plastic substrate. How can I diagnose and fix the problem?

Answer: Adhesion failure on plastic substrates is often linked to low surface energy.[4] Plastics like polyethylene and polypropylene are hydrophobic and chemically inert, making them difficult for coatings to adhere to.

Diagnosis: A simple way to assess the substrate's surface energy is by measuring the contact angle of a water droplet on the surface. A high contact angle (>90°) indicates low surface energy and poor wettability.[13]

Solutions:

  • Thorough Cleaning: First, ensure the substrate is completely free of contaminants like mold release agents or fingerprints by cleaning with a suitable solvent (e.g., isopropyl alcohol).[14][15]

  • Surface Activation: The most effective solution is to increase the surface energy of the plastic. This can be achieved through several methods:[11]

    • Plasma Treatment: This process uses ionized gas to modify the surface chemistry, creating polar functional groups that improve wettability and create chemically active sites for bonding.[3][16][17] It is highly effective and modifies only the outermost molecular layers.[3]

    • Corona Treatment: This method uses an electrical discharge to oxidize the surface, increasing its energy and promoting adhesion.[18]

    • Flame Treatment: Exposing the surface to a flame can also increase surface energy.[11]

  • Use of a Primer: Applying a primer specifically designed for the type of plastic can create a tie-coat that improves the bond with the HEMA topcoat.[11]

Below is a troubleshooting workflow for adhesion issues on plastic substrates.

G start Poor Adhesion on Plastic Substrate check_contamination Is the surface perfectly clean? start->check_contamination clean_surface Action: Degrease and clean with appropriate solvent. check_contamination->clean_surface No measure_contact_angle Measure Water Contact Angle check_contamination->measure_contact_angle Yes clean_surface->measure_contact_angle is_angle_high Is Contact Angle > 90°? measure_contact_angle->is_angle_high surface_activation Action: Perform Surface Activation (Plasma, Corona, or Flame Treatment) is_angle_high->surface_activation Yes reapply_coating Re-apply HEMA Coating is_angle_high->reapply_coating No use_primer Alternative: Use an adhesion-promoting primer. surface_activation->use_primer or surface_activation->reapply_coating use_primer->reapply_coating end_good Adhesion Successful reapply_coating->end_good end_bad Problem Persists: Re-evaluate Coating Formulation reapply_coating->end_bad

Troubleshooting workflow for plastic substrate adhesion.

Question 3: How can I improve the adhesion of my HEMA coating to metal or glass substrates?

Answer: Metal and glass are polar surfaces, and adhesion can be significantly enhanced by improving chemical bonding at the coating-substrate interface.[19]

Solutions for Metal Substrates:

  • Surface Preparation: Metal surfaces must be free of oils, rust, and oxides.[4] This can be achieved through solvent cleaning followed by mechanical or chemical treatment.[6]

    • Abrasive Blasting (Grit Blasting): This process cleans the surface and creates a rough profile that improves mechanical anchoring.[1][7]

    • Chemical Etching: Using an acid solution can clean and roughen the surface.[1]

  • Adhesion Promoters: Incorporating an adhesion promoter into the HEMA formulation is highly effective.

    • Phosphate Esters of HEMA (HEMA-P): Products like VISIOMER® HEMA-P are specialty methacrylates that serve as functional co-monomers.[20] They dramatically improve adhesion to polar surfaces like metals, even at low concentrations (as low as 0.5 wt%).[19] The addition of 5 wt% HEMA-P has been shown to improve cross-cut test ratings from GT5 (very poor adhesion) to GT1 (good adhesion).[19][20]

Solutions for Glass Substrates:

  • Cleaning: The glass must be impeccably clean.

  • Surface Activation: While glass is generally high-energy, its smooth surface can be challenging. Surface activation via etching or plasma treatment can improve bonding.[4]

  • Adhesion Promoters: As with metals, HEMA-P is an excellent adhesion promoter for glass.[19] Silane coupling agents are also commonly used to improve adhesion to glass.

Question 4: My coating system is failing between the primer and the topcoat. What causes this intercoat adhesion failure?

Answer: Intercoat adhesion failure occurs when the bond between two coating layers, such as a primer and a topcoat, is weak.[9]

Common Causes and Solutions:

  • Primer Overbaking: If a primer is cured at too high a temperature or for too long, its surface can become excessively hard and non-receptive to the topcoat.[12]

    • Solution: Adhere strictly to the specified drying and curing conditions for the primer.[12]

  • Primer Surface Contamination: If the primed surface is left exposed for an extended period, it can accumulate dust or other contaminants.[12]

    • Solution: Apply the topcoat within the recommended window. If the primer has been sitting for too long, it may need to be cleaned or lightly abraded (sanded) before applying the next coat.[12]

  • Material Incompatibility: The primer and topcoat may not be chemically compatible.[12]

    • Solution: Always use the designated combination of primer and topcoat as recommended by the manufacturer.[12]

  • Primer Film Thickness: Primers are intended to be applied as thin films (often 0.5 mils or less).[9] Applying the primer too thickly is a very common cause of intercoat failure.[9]

    • Solution: Ensure the primer is applied at the specified film thickness.[12]

Data & Experimental Protocols

Quantitative Data Summary

Table 1: Effect of HEMA-P Adhesion Promoter on Emulsion Coatings on Metal

Formulation HEMA-P Concentration (wt%) Adhesion Rating (Cross-Cut Test)
Standard Acrylic Emulsion 0% GT5 (Very Poor)
Modified Acrylic Emulsion 5% GT1 (Good)

Data sourced from Evonik VISIOMER® HEMA-P technical literature.[19][20]

Table 2: ASTM D3359 Adhesion Test Classification (Method B)

Classification Percent Area of Removal Description of Removed Area
5B 0% The edges of the cuts are completely smooth; none of the squares of the lattice is detached.
4B Less than 5% Small flakes of the coating are detached at intersections; less than 5% of the area is affected.
3B 5% to 15% Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice.
2B 15% to 35% The coating has flaked along the edges and on parts of the squares. The area affected is 15 to 35% of the lattice.
1B 35% to 65% The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35 to 65%.
0B Greater than 65% Flaking and detachment worse than Grade 1B.

Based on the ASTM D3359 standard.[21]

Table 3: Contact Angle and Surface Wettability

Contact Angle (θ) Wettability Surface Energy
θ < 90° Good (Hydrophilic) High
θ > 90° Poor (Hydrophobic) Low

General principle of surface science.[13]

Key Experimental Protocols

Protocol 1: Adhesion Testing by Tape Test (ASTM D3359)

This method assesses the adhesion of coating films to substrates by applying and removing pressure-sensitive tape over cuts made in the film.[22][23] It is a common, qualitative test for evaluating coating adhesion.[24]

Objective: To evaluate the adhesion of the HEMA coating to the substrate.

Methodology (Test Method B - Cross-Cut Test): This method is intended for coatings with a thickness of less than 125 µm (5 mils).[22]

  • Preparation: Ensure the coated sample has been allowed to cure completely according to its technical data sheet.[21] The test area should be flat and clean.

  • Making the Cuts:

    • Place the sample on a firm, level surface.

    • Using a sharp cutting tool with multiple blades spaced 1 mm or 2 mm apart, make a series of parallel cuts through the coating down to the substrate.[21]

    • Rotate the sample 90 degrees and make a second series of cuts perpendicular to the first, creating a cross-hatch lattice pattern.[21]

  • Tape Application:

    • Remove two laps of the specified pressure-sensitive tape from the roll.

    • Center the tape over the lattice and smooth it into place, ensuring good contact with the coating.

  • Tape Removal:

    • After 60-90 seconds, grasp the free end of the tape and pull it off rapidly at a 180° angle back upon itself.[21]

  • Assessment:

    • Visually inspect the grid area for any removal of the coating.

    • Classify the adhesion result according to the scale provided in Table 2 (0B to 5B).[21]

Below is a diagram illustrating the logical relationship of adhesion failure modes.

G Topcoat Topcoat Primer Primer invis1 Substrate Substrate invis2 invis3 invis4 Cohesive_Failure_Topcoat Cohesive Failure (Within Topcoat) Adhesive_Failure_Intercoat Adhesive Failure (Primer/Topcoat Interface) Cohesive_Failure_Primer Cohesive Failure (Within Primer) Adhesive_Failure_Substrate Adhesive Failure (Substrate/Primer Interface) Cohesive_Failure_Substrate Substrate Failure (Within Substrate) invis1->Cohesive_Failure_Topcoat invis2->Adhesive_Failure_Intercoat invis2->Cohesive_Failure_Primer invis3->Adhesive_Failure_Substrate invis4->Cohesive_Failure_Substrate

Diagram of coating adhesion failure modes.

Protocol 2: Surface Wettability Assessment via Contact Angle Measurement

This method determines the surface energy of a solid by measuring the contact angle of a liquid droplet on its surface.[25] It is a fundamental technique for predicting adhesion.[13]

Objective: To determine if the substrate has sufficiently high surface energy to be wetted by the coating.

Methodology (Sessile Drop Method):

  • Instrument Setup: Use a contact angle goniometer, which consists of a light source, a sample stage, a microsyringe for dispensing a droplet, and a camera to capture the droplet's profile.[26]

  • Sample Preparation: Place the substrate to be tested on the sample stage. Ensure the surface is clean and level.[26]

  • Droplet Deposition:

    • Use the microsyringe to carefully dispense a small droplet of a test liquid (commonly deionized water) onto the substrate surface.[27]

  • Image Capture & Analysis:

    • Capture a high-resolution image of the droplet profile on the surface.[26]

    • Software is used to analyze the image. It identifies the baseline of the droplet (the solid-liquid interface) and the curve of the droplet edge (the liquid-air interface).[26]

    • The angle formed at the three-phase contact point (solid, liquid, gas) is calculated. This is the contact angle (θ).[13]

  • Interpretation:

    • A low contact angle (<90°) indicates that the liquid wets the surface well, which is favorable for adhesion.[13]

    • A high contact angle (>90°) indicates poor wetting and suggests that surface treatment is necessary to improve adhesion.[13]

References

Technical Support Center: pH Effects on Hydroxymethyl Acrylate (HMA) Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the influence of pH on the polymerization kinetics of hydroxymethyl acrylate (B77674) (HMA). The information is presented through troubleshooting guides and frequently asked questions to address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the polymerization of HMA, with a focus on pH-related causes and solutions.

Issue Potential pH-Related Cause(s) Recommended Actions
1. Slow or Inhibited Polymerization Extreme pH Conditions: Very low or very high pH can affect the stability of the monomer or the efficiency of the initiator. HMA can be susceptible to hydrolysis under strong acidic or basic conditions, reducing the concentration of the active monomer. The decomposition rate of certain initiators (e.g., persulfates) is also pH-dependent.- Optimize pH: Adjust the reaction pH to a near-neutral range (pH 6-8) unless specific conditions are required. For functional monomers, a pH range of 2-3 is often used in emulsion polymerization to maintain the monomer in a neutral, less water-soluble state.[1] - Buffer the System: Use a suitable buffer (e.g., phosphate (B84403) or borate (B1201080) buffer) to maintain a stable pH throughout the polymerization. - Initiator Selection: Choose an initiator that is effective and stable at the desired reaction pH.
2. Poor Reproducibility of Results Inconsistent pH: Failure to control the pH of the reaction mixture can lead to variations in polymerization rate and polymer properties between batches. The initial pH of the monomer or solvent can vary.- Standardize pH Measurement: Calibrate the pH meter before each use with fresh buffer solutions. - Control Initial pH: Measure and adjust the pH of the monomer solution and the reaction medium before initiating polymerization. - Monitor pH During Reaction: For longer reactions, it may be necessary to monitor and adjust the pH periodically.
3. Undesirable Polymer Properties (e.g., Low Molecular Weight, Broad Polydispersity) Side Reactions at Inappropriate pH: pH can influence the rate of chain transfer and termination reactions. For instance, hydrolysis of the ester group in HMA at high pH can create acrylic acid, which can then participate in the polymerization and alter the polymer's properties.- pH Control: Maintain the pH in a range that minimizes side reactions. For acrylates, this is often in the slightly acidic to neutral range. - Monomer Purification: Ensure the HMA monomer is free from acidic impurities like acrylic acid before starting the polymerization.
4. Formation of Insoluble Polymer (Gelation) Cross-linking Reactions: Although HMA itself is not a cross-linker, impurities or degradation products formed at certain pH values could potentially lead to cross-linking.- Monomer Purity: Use purified HMA to remove any diacrylate impurities. - Avoid High pH: High pH can promote side reactions that may lead to branching and cross-linking.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the polymerization of hydroxymethyl acrylate?

A1: While there is limited specific data for HMA, for many functional acrylate monomers, the polymerization is often carried out in a slightly acidic to neutral pH range (pH 5-7). In emulsion polymerization of acidic monomers, a pH of 2-3 is often preferred to keep the monomer in its neutral, more hydrophobic state.[1] The optimal pH can depend on the specific initiator system and the desired polymer characteristics. It is recommended to perform small-scale experiments to determine the optimal pH for your specific application.

Q2: How does pH affect the rate of HMA polymerization?

A2: The pH can influence the rate of HMA polymerization in several ways. For acrylic acid, a related monomer, the polymerization rate is highest in the pH range of 7-10.[2] Outside this range, at both lower and higher pH, factors can interfere with the polymerization process.[2] At very low pH, the monomer may be more protonated, which could affect its reactivity. At high pH, the monomer can be hydrolyzed to acrylate and formaldehyde, reducing the concentration of HMA. Additionally, the decomposition rate of some initiators, like potassium persulfate, is pH-dependent.

Q3: Can the pH of the HMA solution change during polymerization?

A3: Yes, the pH can change, especially if the monomer contains acidic or basic impurities, or if side reactions that produce or consume protons occur. For example, if acrylic acid is present as an impurity, it can deprotonate and lower the pH. It is advisable to use a buffer system if strict pH control is necessary for reproducibility.

Q4: What are the best practices for controlling pH during HMA polymerization?

A4: To effectively control the pH, you should:

  • Use a calibrated pH meter to accurately measure the pH of your solutions.

  • Adjust the initial pH of your monomer and solvent mixture to the desired value using dilute acid or base.

  • Employ a suitable buffer system (e.g., phosphate-buffered saline for biological applications) that does not interfere with the polymerization reaction.

  • For sensitive reactions, conduct the polymerization in a pH-statted reactor that automatically adds acid or base to maintain a constant pH.

Q5: How can I determine the effect of pH on my HMA polymerization experimentally?

A5: You can perform a series of polymerization reactions at different controlled pH values (e.g., pH 4, 7, and 9) while keeping all other parameters constant. The polymerization kinetics can be monitored by taking samples at regular intervals and analyzing the monomer conversion using techniques such as gravimetry, NMR, or chromatography. The properties of the resulting polymer, such as molecular weight and polydispersity, can be determined by gel permeation chromatography (GPC).

Quantitative Data

Specific quantitative data on the effect of pH on HMA polymerization kinetics is scarce in the literature. However, data from the polymerization of acrylic acid (AA), a structurally related monomer, can provide insight into the expected trends. The table below summarizes data for AA and the anticipated effects on HMA.

pHPolymerization Rate of Acrylic Acid (Relative to pH 7)Expected Effect on HMA Polymerization RatePotential Effect on Poly(HMA) Molecular Weight
< 4 DecreasedLikely DecreasedMay Increase due to Slower Initiation
4 - 6 ModerateModerateVariable
7 - 10 Highest[2]Likely HighestMay Decrease due to Faster Termination
> 10 Decreased[2]Likely Decreased due to Monomer HydrolysisLikely Decreased

Disclaimer: The data for acrylic acid is provided as a general guideline. The actual behavior of this compound may differ, and it is crucial to perform experiments to determine the specific effects of pH on your system.

Experimental Protocols

Protocol for Investigating the Effect of pH on HMA Polymerization Kinetics

This protocol describes a general procedure for studying the free-radical solution polymerization of HMA at different pH values.

1. Materials and Reagents:

  • This compound (HMA), inhibitor removed

  • Deionized water, degassed

  • Water-soluble initiator (e.g., potassium persulfate, KPS)

  • Buffer solutions (e.g., phosphate buffer for pH 6-8, acetate (B1210297) buffer for pH 4-5.5)

  • Dilute solutions of HCl and NaOH for pH adjustment

  • Reaction vessel (e.g., three-necked round-bottom flask) with a condenser, nitrogen inlet, and sampling port

  • Magnetic stirrer and hot plate

  • pH meter and probe

  • Analytical equipment for monomer conversion (e.g., HPLC, GC, or NMR) and molecular weight (GPC)

2. Procedure:

  • Monomer Purification: Remove the inhibitor from HMA by passing it through a column of basic alumina.

  • Reaction Setup: Assemble the reaction vessel and ensure it is clean and dry.

  • Preparation of Reaction Medium: Prepare the desired buffer solution and adjust its pH to the target value. Degas the solution by bubbling nitrogen through it for at least 30 minutes.

  • Reaction Mixture Preparation: In the reaction vessel, combine the degassed buffer solution and the purified HMA monomer to the desired concentrations.

  • Initiation: Dissolve the initiator in a small amount of degassed deionized water and add it to the reaction vessel to start the polymerization.

  • Reaction Monitoring:

    • Maintain the reaction at a constant temperature with continuous stirring under a nitrogen atmosphere.

    • At regular time intervals, withdraw a small sample from the reaction mixture.

    • Immediately quench the polymerization in the sample by adding a small amount of an inhibitor (e.g., hydroquinone).

  • Analysis:

    • Determine the monomer conversion in each sample using a suitable analytical technique.

    • At the end of the reaction, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

    • Dry the polymer under vacuum and determine its molecular weight and polydispersity by GPC.

  • Repeat for Different pH Values: Repeat the experiment at different pH values to study the effect on polymerization kinetics and polymer properties.

Visualizations

TroubleshootingWorkflow start Start: Polymerization Issue Observed issue Identify Issue: - Slow/No Polymerization - Poor Reproducibility - Undesirable Polymer Properties start->issue check_ph Is pH a potential cause? issue->check_ph measure_ph Measure pH of Monomer & Reaction Medium check_ph->measure_ph Yes other_causes Investigate other causes: - Inhibitor presence - Oxygen contamination - Initiator concentration - Temperature check_ph->other_causes No ph_correct Is pH within optimal range (e.g., 6-8)? measure_ph->ph_correct adjust_ph Adjust pH with dilute acid/base. Use a buffer system. ph_correct->adjust_ph No rerun_exp Re-run Experiment ph_correct->rerun_exp Yes adjust_ph->rerun_exp end End: Issue Resolved other_causes->end rerun_exp->end

Figure 1. Troubleshooting workflow for pH-related issues in HMA polymerization.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Poly(hydroxymethyl acrylate) Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of poly(hydroxymethyl acrylate) (PHMA), a versatile polymer with significant potential in biomedical and pharmaceutical applications. Understanding the physicochemical properties of PHMA is crucial for ensuring its quality, performance, and batch-to-batch consistency. This document outlines the principles, experimental protocols, and expected outcomes for the most relevant analytical methods, and presents a comparative analysis with two common alternative polymers: poly(ethylene glycol) (PEG) and poly(N-isopropylacrylamide) (PNIPAM).

Molecular Weight Determination: Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers.[1][2] The principle of GPC is based on separating molecules according to their hydrodynamic volume in solution.[1] Larger molecules elute first, while smaller molecules have longer retention times.[2]

Experimental Protocol:

A robust method for GPC analysis of a poly(meth)acrylate like PHMA involves the following steps:[1]

  • Instrumentation: A standard GPC system equipped with a refractive index (RI) detector is commonly used.

  • Columns: A set of columns packed with porous beads of a suitable material (e.g., polystyrene-divinylbenzene) is chosen based on the expected molecular weight range of the polymer.

  • Mobile Phase: A suitable solvent that completely dissolves the polymer is used as the mobile phase. For many polyacrylates, tetrahydrofuran (B95107) (THF) is a common choice.[1]

  • Sample Preparation: A dilute solution of the polymer (e.g., 1 mg/mL) is prepared in the mobile phase. The solution is then filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter before injection into the GPC system.[1]

  • Calibration: The system is calibrated using a series of narrow molecular weight standards (e.g., polystyrene standards) to generate a calibration curve of log(Molecular Weight) versus elution volume.[1]

  • Data Analysis: The chromatogram of the PHMA sample is analyzed using GPC software to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[1]

Data Comparison:

ParameterPoly(this compound) (PHMA)Poly(ethylene glycol) (PEG)Poly(N-isopropylacrylamide) (PNIPAM)
Typical Mn (kDa) 10 - 1002 - 4010 - 50
Typical Mw (kDa) 15 - 2002.1 - 4215 - 70
Typical PDI 1.5 - 3.01.02 - 1.21.5 - 2.5

Note: The values presented are typical ranges and can vary significantly depending on the synthesis method.

Experimental Workflow for GPC Analysis

GPC_Workflow A Polymer Dissolution (e.g., 1 mg/mL in THF) B Solution Filtration (0.22 µm filter) A->B C Injection into GPC System B->C D Separation by Size (GPC Columns) C->D E Detection (RI Detector) D->E F Data Analysis (Calibration Curve) E->F G Determine Mn, Mw, PDI F->G

Caption: Workflow for GPC analysis of polymers.

Structural Characterization: Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the chemical structure and functional groups present in a polymer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing a "fingerprint" of the functional groups present.[3] For polyacrylates, characteristic peaks for the carbonyl group and C-O stretching are of particular interest.[3]

Experimental Protocol:

  • Instrumentation: A standard FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

  • Sample Preparation: A small amount of the dry polymer is placed directly on the ATR crystal. Alternatively, a thin film can be cast from a solution.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups.

Key FTIR Peak Assignments for PHMA and Alternatives:

Functional GroupPoly(this compound) (PHMA)Poly(ethylene glycol) (PEG)Poly(N-isopropylacrylamide) (PNIPAM)
O-H Stretch Broad, ~3400 cm⁻¹~3450 cm⁻¹ (end groups)N-H stretch ~3300 cm⁻¹
C-H Stretch ~2950 cm⁻¹~2880 cm⁻¹~2970 cm⁻¹
C=O Stretch (Ester) Strong, ~1730 cm⁻¹N/AAmide I ~1650 cm⁻¹
C-O-C Stretch ~1160 cm⁻¹Strong, ~1100 cm⁻¹N/A
N-H Bend N/AN/AAmide II ~1550 cm⁻¹

Note: Peak positions can vary slightly based on the polymer's environment and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the polymer chain. Both ¹H and ¹³C NMR are commonly employed.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The polymer is dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent is critical for good spectral resolution.

  • Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. 2D NMR techniques like COSY and HSQC can provide more detailed structural assignments.[4]

  • Data Analysis: The chemical shifts (δ), integration of signals, and coupling patterns are analyzed to assign the resonances to specific protons and carbons in the polymer structure.

Key ¹H NMR Chemical Shifts (δ, ppm) for PHMA and Alternatives:

Proton EnvironmentPoly(this compound) (PHMA)Poly(ethylene glycol) (PEG)Poly(N-isopropylacrylamide) (PNIPAM)
-CH₂- (backbone) ~1.5 - 1.9N/A~1.5 - 2.2
-CH- (backbone) ~2.3N/A~2.0
-O-CH₂-CH₂-O- N/A~3.6N/A
-O-CH₂- (side chain) ~4.1N/AN/A
-CH(CH₃)₂ N/AN/A~1.1 (CH₃), ~4.0 (CH)
-OH Solvent dependentSolvent dependentN/A
-NH- N/AN/A~6.5 - 7.5

Note: Chemical shifts are approximate and can be influenced by the solvent, temperature, and polymer tacticity.

Logical Relationship of Spectroscopic Techniques

Spectroscopy_Relationship Polymer Polymer Structure FTIR FTIR Spectroscopy Polymer->FTIR NMR NMR Spectroscopy Polymer->NMR FuncGroups Functional Groups (e.g., -OH, C=O) FTIR->FuncGroups Connectivity Atomic Connectivity & Stereochemistry NMR->Connectivity Thermal_Analysis_Workflow cluster_DSC DSC Analysis cluster_TGA TGA Analysis A Sample in DSC Pan B Heat-Cool-Reheat Cycle A->B C Measure Heat Flow B->C D Determine Tg, Tm C->D E Sample in TGA Pan F Heating at Constant Rate E->F G Measure Mass Change F->G H Determine Decomposition Temp. G->H

References

A Comparative Guide to Hydroxymethyl Acrylate (HMA) and Hydroxyethyl Acrylate (HEA) in Hydrogel Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a monomer is a critical decision that dictates the ultimate physicochemical and biological properties of a hydrogel. This guide provides a detailed comparison of hydrogels synthesized from hydroxymethyl acrylate (B77674) (HMA) and the more ubiquitously studied hydroxyethyl (B10761427) acrylate (HEA). While direct, extensive experimental data for HMA-based hydrogels is limited in publicly available literature, this guide synthesizes established principles of polymer chemistry and available data for related hydroxyalkyl acrylates to provide a comprehensive and inferential comparison.

The primary structural difference between HMA and HEA lies in the length of the alkyl chain separating the acrylate group from the hydroxyl group—a single methylene (B1212753) group in HMA versus an ethylene (B1197577) group in HEA. This subtle variation is anticipated to have a significant impact on the hydrophilicity, swelling behavior, mechanical strength, and drug release kinetics of the resulting hydrogels.

Key Performance Metrics: A Comparative Analysis

The following tables summarize the key performance characteristics of hydrogels derived from HMA and HEA. It is important to note that the data for HMA is largely inferred based on established structure-property relationships in poly(hydroxyalkyl acrylates), while the data for HEA is supported by experimental findings from various studies.

Table 1: Swelling and Mechanical Properties

PropertyPoly(hydroxymethyl acrylate) (pHMA) Hydrogel (Inferred)Poly(hydroxyethyl acrylate) (pHEA) Hydrogel
Swelling Ratio / Equilibrium Water Content (EWC) Expected to be higher than pHEA due to increased hydrophilicity from the shorter alkyl chain.Varies significantly with crosslinker density; typically in the range of 40-80%.
Young's Modulus (Hydrated) Expected to be lower than pHEA due to higher water content and potentially increased chain mobility.Can be tuned by crosslinker concentration, typically ranging from 0.1 to 1.5 MPa.[1]
Tensile Strength (Hydrated) Expected to be lower than pHEA.Generally in the range of 0.1 to 0.8 MPa, dependent on formulation.

Table 2: Biocompatibility and Drug Delivery Characteristics

PropertyPoly(this compound) (pHMA) Hydrogel (Inferred)Poly(hydroxyethyl acrylate) (pHEA) Hydrogel
Biocompatibility Expected to be highly biocompatible, similar to other short-chain hydroxyalkyl acrylates.Generally considered biocompatible and has been investigated for various biomedical applications.[2][3][4][5]
Drug Release Profile Expected to exhibit faster drug release for hydrophilic drugs due to higher water content and larger mesh size.Drug release can be modulated by altering the hydrogel's crosslink density and has been demonstrated for various therapeutic agents.[6][7]

Visualizing the Fundamentals

To better understand the relationship between monomer structure and hydrogel properties, the following diagrams illustrate the chemical structures of HMA and HEA, a typical experimental workflow for hydrogel synthesis and characterization, and the logical relationship between monomer structure and performance.

Chemical Structures of HMA and HEA Monomers cluster_HMA This compound (HMA) cluster_HEA Hydroxyethyl Acrylate (HEA) HMA HMA HEA HEA

Caption: Chemical structures of HMA and HEA monomers.

G General Workflow for Hydrogel Synthesis and Characterization Monomer Monomer Selection (HMA or HEA) Polymerization Polymerization (e.g., Free Radical) Monomer->Polymerization Crosslinker Crosslinker & Initiator Crosslinker->Polymerization Purification Purification (Removal of Unreacted Monomers) Polymerization->Purification Drying Drying/Lyophilization Purification->Drying Characterization Characterization Drying->Characterization Swelling Swelling Studies Characterization->Swelling Mechanical Mechanical Testing Characterization->Mechanical Biocompatibility Biocompatibility Assessment Characterization->Biocompatibility Drug_Release Drug Release Studies Characterization->Drug_Release

Caption: General workflow for hydrogel synthesis and characterization.

G Structure-Property Relationship of HMA vs. HEA Hydrogels cluster_HMA HMA cluster_HEA HEA HMA_Structure Shorter Alkyl Chain (-CH2-) HMA_Hydrophilicity Higher Hydrophilicity HMA_Structure->HMA_Hydrophilicity HMA_Swelling Higher Swelling Ratio HMA_Hydrophilicity->HMA_Swelling HMA_Mechanical Lower Mechanical Strength HMA_Swelling->HMA_Mechanical HMA_Release Faster Drug Release HMA_Swelling->HMA_Release HEA_Structure Longer Alkyl Chain (-CH2CH2-) HEA_Hydrophilicity Lower Hydrophilicity HEA_Structure->HEA_Hydrophilicity HEA_Swelling Lower Swelling Ratio HEA_Hydrophilicity->HEA_Swelling HEA_Mechanical Higher Mechanical Strength HEA_Swelling->HEA_Mechanical HEA_Release Slower Drug Release HEA_Swelling->HEA_Release

Caption: Inferred structure-property relationships of HMA vs. HEA hydrogels.

Experimental Protocols

Detailed methodologies for the key experiments cited for HEA hydrogels are provided below. These protocols can serve as a foundation for comparative studies involving HMA.

Hydrogel Synthesis (Free-Radical Polymerization)
  • Monomer Solution Preparation: A precursor solution is prepared by dissolving the desired amount of hydroxyethyl acrylate (HEA) monomer in deionized water.

  • Crosslinker and Initiator Addition: A crosslinking agent, such as N,N'-methylenebis(acrylamide) (MBAA) or ethylene glycol dimethacrylate (EGDMA), and a thermal initiator, like ammonium (B1175870) persulfate (APS), are added to the monomer solution. The concentrations of the crosslinker and initiator are varied to control the network structure and properties of the final hydrogel.

  • Polymerization: The solution is purged with nitrogen to remove dissolved oxygen, which can inhibit polymerization. The polymerization is then initiated by raising the temperature (typically to 60-70°C) to decompose the thermal initiator and generate free radicals. The reaction is allowed to proceed for a predetermined time (e.g., 4-24 hours) to ensure complete polymerization.

  • Purification: The resulting hydrogel is immersed in a large volume of deionized water for several days, with the water being changed periodically, to remove any unreacted monomers, crosslinker, and initiator.

  • Drying: The purified hydrogel is then dried to a constant weight, typically by lyophilization (freeze-drying) or in a vacuum oven at a moderate temperature.

Swelling Ratio and Equilibrium Water Content (EWC) Determination
  • Initial Weight Measurement: The dry weight of the hydrogel sample (Wd) is accurately measured.

  • Hydration: The dry hydrogel is immersed in a buffer solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) at a specific temperature (e.g., 37°C).

  • Weight Measurement at Intervals: At regular time intervals, the hydrogel is removed from the solution, blotted gently with filter paper to remove excess surface water, and its swollen weight (Ws) is recorded.

  • Equilibrium Swelling: This process is continued until the swollen weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • Calculation: The swelling ratio and EWC are calculated using the following equations:

    • Swelling Ratio = (Ws - Wd) / Wd

    • EWC (%) = [(Ws - Wd) / Ws] x 100

Mechanical Testing (Unconfined Compression)
  • Sample Preparation: Cylindrical hydrogel samples of uniform dimensions are prepared and allowed to equilibrate in a suitable buffer solution.

  • Compression Test: The swollen hydrogel sample is placed between two parallel plates of a mechanical testing machine.

  • Load Application: A compressive load is applied to the sample at a constant strain rate.

  • Stress-Strain Curve: The applied stress and the resulting strain are recorded to generate a stress-strain curve.

  • Young's Modulus Calculation: The Young's modulus (compressive modulus) is determined from the initial linear region of the stress-strain curve (typically between 5% and 15% strain).[8]

In Vitro Biocompatibility Assessment (MTT Assay)
  • Cell Seeding: A specific cell line (e.g., human dermal fibroblasts) is seeded in a multi-well plate and cultured until confluent.

  • Hydrogel Sterilization and Incubation: The hydrogel samples are sterilized (e.g., by UV irradiation or autoclaving) and then placed in direct contact with the cultured cells or in transwell inserts above the cells.

  • Incubation: The cells are incubated with the hydrogel samples for a predetermined period (e.g., 24, 48, and 72 hours).

  • MTT Reagent Addition: After the incubation period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Formazan (B1609692) Solubilization: After a few hours of incubation, the MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell Viability Calculation: The cell viability is expressed as a percentage relative to a control group of cells cultured without the hydrogel.

In Vitro Drug Release Study
  • Drug Loading: A known amount of a model drug is loaded into the hydrogel, either by incorporating it into the pre-polymerization solution or by soaking the pre-formed hydrogel in a drug solution.

  • Release Medium: The drug-loaded hydrogel is placed in a known volume of a release medium (e.g., PBS at pH 7.4) at 37°C with gentle agitation.

  • Sample Collection: At specific time intervals, an aliquot of the release medium is withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • Drug Quantification: The concentration of the released drug in the collected samples is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Cumulative Release Profile: The cumulative amount of drug released is plotted against time to obtain the drug release profile.

Concluding Remarks

The choice between this compound and hydroxyethyl acrylate for hydrogel synthesis will significantly influence the final properties of the material. While pHEA is a well-characterized polymer with a proven track record in various biomedical applications, the inferred properties of pHMA suggest it could offer advantages in applications requiring higher water content and potentially faster drug release for hydrophilic molecules. The increased hydrophilicity of pHMA, however, may come at the cost of reduced mechanical strength.

For researchers and drug development professionals, the decision will depend on the specific requirements of the intended application. For applications where high mechanical integrity is paramount, pHEA may be the more suitable choice. Conversely, for applications such as wound dressings or certain drug delivery systems where high water content and rapid release are desirable, pHMA presents a promising, albeit less explored, alternative. Further experimental investigation into the properties of HMA-based hydrogels is warranted to validate these inferred characteristics and to fully unlock their potential in the field of biomaterials.

References

GPC Analysis of Poly(hydroxymethyl acrylate) Molecular Weight: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of molecular weight and its distribution is a critical parameter in the characterization of polymers for biomedical and pharmaceutical applications. This guide provides a comparative overview of the Gel Permeation Chromatography (GPC) analysis of poly(hydroxymethyl acrylate) (PHMA), a hydrophilic polymer of significant interest, alongside other relevant hydrophilic polymers. This document outlines detailed experimental protocols and presents comparative data to assist in the selection and application of appropriate analytical methodologies.

Comparative Analysis of Hydrophilic Polymers by GPC

The molecular weight characteristics of poly(this compound) and other commonly used hydrophilic polymers, including poly(2-hydroxyethyl acrylate) (PHEA), poly(N-vinylpyrrolidone) (PVP), and poly(acrylamide) (PAAm), are summarized below. The data, gathered from various studies, highlights the typical molecular weight ranges and polydispersity indices (PDI) obtained through GPC analysis.

PolymerNumber-Average Molecular Weight (Mn) (kDa)Weight-Average Molecular Weight (Mw) (kDa)Polydispersity Index (PDI) (Mw/Mn)GPC Conditions
Poly(this compound) (PHMA) (estimated) 15 - 15025 - 3001.5 - 2.5Aqueous buffer (e.g., 0.1 M NaNO₃), Hydrophilic columns (e.g., Acrylamide or Methacrylate-based), Polyethylene (B3416737) oxide standards
Poly(2-hydroxyethyl acrylate) (PHEA)27 - 39140 - 3455.2 - 8.9DMF + 0.1% LiBr, PLgel 5 µm MIXED-C columns[1][2]
Poly(N-vinylpyrrolidone) (PVP) K90~335~1,400~4.3DMAc, Calibrated with PMMA standards[3]
Poly(N-vinylpyrrolidone) (PVP)16 - 360-1.40 - 1.90SEC-LALLS
Poly(acrylamide) (PAAm)-290 - 1134-Aqueous eluent (0.1 M NaNO₃ + 0.02 wt% NaN₃), PEO and Dextran standards[4]

Experimental Protocol: GPC Analysis of Poly(this compound)

This protocol is based on established methods for the GPC analysis of similar hydrophilic polymers, particularly poly(2-hydroxyethyl acrylate).

1. Materials and Reagents:

  • Polymer Sample: Poly(this compound)

  • Mobile Phase/Eluent: 0.1 M Sodium Nitrate (NaNO₃) in HPLC-grade water. The mobile phase should be filtered through a 0.22 µm membrane filter and degassed prior to use.

  • Calibration Standards: A series of narrow molecular weight polyethylene oxide (PEO) or polyethylene glycol (PEG) standards.

  • Sample Solvent: The mobile phase is used as the sample solvent to ensure compatibility.

2. Instrumentation:

  • A Gel Permeation Chromatography (GPC) system equipped with a refractive index (RI) detector is typically used for hydrophilic polymers.

  • GPC Columns: A set of hydrophilic columns, such as those packed with poly(hydroxyl methacrylate) or poly(acrylamide) gel, are suitable. An example is the TSK-gel GMPWXL column.

  • Pump: An isocratic HPLC pump capable of delivering a stable flow rate.

  • Autosampler: An autosampler for reproducible injection volumes.

  • Column Oven: A column oven to maintain a constant temperature, typically around 25-40 °C.

3. Sample Preparation:

  • Accurately weigh 2-5 mg of the dry poly(this compound) sample into a glass vial.

  • Add a known volume of the mobile phase (e.g., 2-5 mL) to achieve a concentration of approximately 1 mg/mL.

  • Gently agitate the sample until the polymer is completely dissolved. This may require several hours. Avoid vigorous shaking to prevent shear degradation of the polymer chains.

  • Filter the polymer solution through a 0.45 µm syringe filter into an autosampler vial.

4. GPC Analysis Conditions:

  • Mobile Phase: 0.1 M NaNO₃

  • Flow Rate: 0.6 - 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 100 µL

  • Detector: Refractive Index (RI)

  • Run Time: Sufficient to allow for the elution of all polymer and solvent peaks.

5. Calibration:

  • Prepare a series of calibration standards of known molecular weight (e.g., PEO or PEG) in the mobile phase at a concentration of approximately 1 mg/mL.

  • Inject each standard and record the retention time.

  • Construct a calibration curve by plotting the logarithm of the molecular weight (log M) versus the retention time.

6. Data Analysis:

  • Inject the prepared poly(this compound) sample.

  • Using the calibration curve, the GPC software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the sample.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes involved, the following diagrams have been generated using Graphviz.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing Dissolve Dissolve PHMA in Mobile Phase Filter Filter Solution (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Separate Separation by Size Exclusion Inject->Separate Detect Detect with RI Detector Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Calculate Calculate Mn, Mw, PDI Calibrate->Calculate GPC_Principle cluster_column GPC Column with Porous Beads p1 p2 p4 p2->p4 Elutes Last p3 Detector Detector p4->Detector Elutes Last Large_Molecule Large Molecule Large_Molecule->Detector Elutes First Small_Molecule Small Molecule Small_Molecule->p2 Elutes Last

References

A Comparative Guide to the Thermal Analysis of Hydroxymethyl Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with hydroxymethyl acrylate (B77674) polymers, understanding their thermal properties is paramount for predicting material behavior, ensuring stability, and optimizing processing conditions. This guide provides a comparative analysis of the thermal characteristics of poly(2-hydroxyethyl acrylate) (PHEA) and its copolymers using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Executive Summary

This guide compares the thermal properties of neat poly(2-hydroxyethyl acrylate) (PHEA) and its copolymers with methyl methacrylate (B99206) (MMA) and ethyl acrylate (EA). Key findings indicate that the glass transition temperature (Tg) and decomposition temperature (Td) can be significantly influenced by copolymer composition. The data presented herein, summarized from multiple studies, offers a baseline for material selection and formulation development.

Comparative Thermal Analysis Data

The thermal properties of hydroxymethyl acrylate polymers, specifically their glass transition and decomposition temperatures, are critical indicators of their stability and performance at elevated temperatures. The following table summarizes key quantitative data from TGA and DSC analyses of PHEA and its copolymers.

PolymerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)Notes
Poly(2-hydroxyethyl acrylate) (PHEA)-15[1]~250 (onset)[2]The low Tg indicates its soft and flexible nature at room temperature.
PHEA-co-MMA (HEMMA1)32[1]414[1]Copolymerization with MMA significantly increases the glass transition temperature. The decomposition temperature is also substantially higher than for neat PHEA.
PHEA-co-MMA (HEMMA2)35[1]416[1]Similar to HEMMA1, demonstrating the influence of MMA on the thermal properties.
PHEA-co-MMA (HEMMA3)26[1]423[1]Variations in Tg and Td among the HEMMA copolymers can be attributed to differences in monomer ratio and molecular weight.[1][3]
PHEA-co-MMA (HEMMA4)33[1]418[1]Consistent trend of increased thermal stability with MMA copolymerization.
PHEA-co-EA (30:70 mol%)Not specified>160 (onset)[4]The copolymer with ethyl acrylate also shows a multi-step degradation process. The glass transition temperature is noted to increase with higher ethyl acrylate content.[4]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound polymers using TGA and DSC.

G cluster_prep Sample Preparation sample Polymer Sample dry Drying (Vacuum Oven, 70°C, 24h) sample->dry weigh Weighing (5-10 mg) dry->weigh dsc DSC Analysis weigh->dsc tga TGA Analysis weigh->tga dsc_params Heating Rate: 10-30°C/min Atmosphere: Nitrogen Temperature Range: -40 to 250°C tg Glass Transition (Tg) dsc->tg Determine tga_params Heating Rate: 10°C/min Atmosphere: Nitrogen Temperature Range: Ambient to 600°C td Decomposition Temp (Td) (Onset & Peak) tga->td Determine mass_loss Mass Loss (%) tga->mass_loss Determine

Experimental workflow for TGA/DSC analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following protocols are based on methods reported in the cited literature.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg) of the polymers.

  • Instrument: TA Instruments Model Q100 or similar.[1]

  • Sample Preparation: 5-10 mg of the polymer sample is hermetically sealed in an aluminum pan.[2] Samples are typically dried in a vacuum oven at 70°C for 24 hours prior to analysis to remove any residual solvent or moisture.[2]

  • Thermal Program:

    • An initial heating scan is often performed to erase the thermal history of the sample, for example, from -40°C to 250°C at a heating rate of 10°C/min.[2]

    • The sample is then cooled.

    • A second heating scan is performed at a controlled rate, typically between 10°C/min and 30°C/min, under a nitrogen atmosphere.[1][2]

  • Data Analysis: The glass transition temperature is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of the polymers.

  • Instrument: TA Instruments Model Q500 or similar.[1]

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a ceramic or platinum pan.

  • Thermal Program: The sample is heated at a constant rate, commonly 10°C/min, from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600°C or higher).[1] The analysis is conducted under an inert nitrogen atmosphere to prevent oxidative degradation.

  • Data Analysis: The decomposition temperature (Td) can be reported as the onset temperature of mass loss or the temperature of the maximum rate of mass loss (from the derivative of the TGA curve). The percentage of mass loss at different temperatures provides information about the degradation mechanism. For instance, copolymers may exhibit multi-step degradation profiles corresponding to the decomposition of different monomer units.[1]

Conclusion

The thermal analysis of this compound polymers reveals significant variations in their properties based on their chemical composition. Copolymerization of 2-hydroxyethyl acrylate with monomers like methyl methacrylate markedly enhances thermal stability, as evidenced by increases in both glass transition and decomposition temperatures. These findings are critical for the rational design of polymers for applications in drug delivery, biomaterials, and other advanced fields where thermal properties are a key performance indicator. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative studies.

References

A Comparative Guide to the Mechanical Properties of Hydroxymethyl Acrylate Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanical properties of hydrogels is crucial for their application in areas such as tissue engineering, drug delivery, and biomedical devices. Hydroxymethyl acrylate (B77674) (HEMA) based copolymers are particularly noteworthy for their biocompatibility and tunable properties. This guide provides an objective comparison of the mechanical performance of various HEMA copolymers, supported by experimental data.

Comparative Analysis of Mechanical Properties

The mechanical characteristics of HEMA copolymers can be significantly altered by the choice and concentration of the comonomer. The following tables summarize the key mechanical properties—tensile modulus, tensile strength, and elongation at break—for HEMA copolymers with methyl methacrylate (B99206) (MMA), ethyl acrylate, n-butyl acrylate, dodecyl methacrylate, and 2-(dimethylamino)ethyl methacrylate (DMAEMA).

HEMA-Alkyl Acrylate Copolymers

The following data is adapted from a comprehensive study on HEMA copolymers with various hydrophobic comonomers having low glass transition temperatures.[1]

Table 1: Mechanical Properties of HEMA-Ethyl Acrylate and HEMA-n-Butyl Acrylate Copolymers (Swollen in Water) [1]

ComonomerWeight Fraction of ComonomerTensile Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Ethyl Acrylate0.360.250.70500
0.460.170.90700
0.560.200.80600
n-Butyl Acrylate0.360.300.80600
0.460.250.90700
0.560.200.70500
Poly(HEMA)00.390.32181

Table 2: Mechanical Properties of HEMA-Dodecyl Methacrylate Copolymers (Swollen in Water) [1]

Weight Fraction of Dodecyl MethacrylateTensile Modulus (MPa)Tensile Strength (MPa)
< 0.2Rubberlike-
0.30 - 0.6212 - 323 - 4
> 0.8Rubberlike-
HEMA-Methyl Methacrylate (MMA) Copolymers

HEMA-MMA copolymers are widely studied for various biomedical applications. Their mechanical properties are highly dependent on the monomer ratio.

Table 3: Mechanical Properties of HEMA-MMA Copolymers

HEMA:MMA Molar RatioCompressive Strength (KPa)Compressive Modulus (KPa)Tensile Strength (KPa)Tensile Modulus (KPa)
95:5932.4 ± 52.534.2 ± 1.730.5 ± 2.11.6 ± 0.1
90:10761.2 ± 24.238.8 ± 1.930.6 ± 3.72.0 ± 0.1
85:15355.2 ± 50.418.1 ± 1.08.74 ± 1.500.60 ± 0.03
80:20254.2 ± 36.416.1 ± 0.84.4 ± 1.30.5 ± 0.1

Data adapted from a study on poly(HEMA-co-MMA) hydrogel scaffolds.[1][2][3]

Incorporating MMA into HEMA can also significantly increase tensile strength. For instance, with an increase in MMA content from 5% to 20%, the tensile strength of a P(HEMA-MMA) hydrogel was reported to increase from 0.38 kg/cm ² to 9.03 kg/cm ².[4] Pure PHEMA hydrogel has a reported tensile strength of 0.52 kg/cm ².[4]

HEMA-DMAEMA Copolymers

Copolymers of HEMA with 2-(dimethylamino)ethyl methacrylate (DMAEMA) are of interest for their pH-responsive properties. The inclusion of DMAEMA can also influence the mechanical properties.

Table 4: Storage Modulus of HEMA-DMAEMA Copolymers

ConditionStorage Modulus (MPa)Loss Modulus (MPa)
Constant Frequency (1 Hz)1.94 ± 0.240.45 ± 0.07
Frequency Sweep (1 Hz)3.80 ± 0.620.98 ± 0.13
Frequency Sweep (100 Hz)1.10.65

Data from a study on the dynamic mechanical analysis of HEMA-DMAEMA hydrogels.[5]

Experimental Protocols

Accurate and reproducible mechanical testing of hydrogels requires well-defined experimental protocols. Below are generalized methodologies for tensile and compression testing, followed by specific parameters reported in the cited literature.

General Tensile Testing Protocol for Hydrogels
  • Sample Preparation: Hydrogel samples are typically prepared in a dumbbell or rectangular shape. Standardized specimen geometries, such as those defined by ASTM D638, are often used to ensure consistency.[2][6]

  • Equilibration: Samples are equilibrated in a suitable buffer solution (e.g., phosphate-buffered saline, PBS) at a specific temperature (e.g., 37°C) for a defined period to ensure they are fully swollen.[7]

  • Testing Machine: A universal testing machine equipped with a load cell appropriate for the expected forces is used.[8][9]

  • Gripping: Samples are carefully mounted in the grips of the testing machine. To prevent slippage, specialized grips or sandpaper may be used.[1]

  • Test Execution: The sample is pulled at a constant crosshead speed until it fractures. The force and displacement are recorded throughout the test.

  • Data Analysis: The recorded data is used to calculate tensile strength, Young's modulus (from the initial linear portion of the stress-strain curve), and elongation at break.

Specific Parameters for HEMA-MMA Copolymers:

  • Sample Shape: Rectangular (width = 5 mm, length = 30 mm)[1][2][3]

  • Testing Speed: 5 mm/min[1][2][3]

General Compression Testing Protocol for Hydrogels
  • Sample Preparation: Cylindrical or disc-shaped samples of uniform thickness and diameter are prepared.[7][10]

  • Equilibration: Similar to tensile testing, samples are equilibrated in a suitable buffer at a controlled temperature.[7]

  • Testing Machine: A universal testing machine with a compression platen setup is used.[9]

  • Test Execution: The sample is placed between two parallel plates and compressed at a constant rate. The force and displacement are continuously measured.

  • Data Analysis: The stress-strain curve is generated, from which the compressive modulus and compressive strength (at a specific strain or at fracture) are determined.

Specific Parameters for HEMA-MMA Copolymers:

  • Sample Shape: Cylindrical (diameter = 5 mm, height = 10 mm)[1][2][3]

  • Testing Speed: 5 mm/min[1][2][3]

Specific Parameters for HEMA-Acrylamide Copolymers:

  • Sample Shape: Cylindrical discs (18 mm diameter, 5-6 mm thick)[11]

  • Testing Speed: 0.1 mm/s[11]

Visualizing Structure-Property Relationships

The following diagram illustrates the general influence of incorporating different comonomers on the key mechanical properties of HEMA-based copolymers.

G cluster_comonomers Comonomer Type cluster_properties Resulting Mechanical Properties MMA Methyl Methacrylate (MMA) High_Strength Increased Tensile Strength MMA->High_Strength Increases with concentration High_Modulus Increased Modulus MMA->High_Modulus Increases with concentration EA Ethyl Acrylate (EA) High_Elongation Increased Elongation at Break EA->High_Elongation Significant increase BA n-Butyl Acrylate (BA) BA->High_Elongation Significant increase DMAEMA DMAEMA pH_Responsive pH-Responsive Modulus DMAEMA->pH_Responsive Introduces pH sensitivity

References

A Comparative Guide to the Swelling Behavior of Hydroxymethyl Acrylate-Based Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, understanding the swelling behavior of hydrogels is paramount for designing effective delivery systems and functional biomaterials. Hydroxymethyl acrylate-based hydrogels, particularly those derived from 2-hydroxyethyl methacrylate (B99206) (HEMA), are a cornerstone in this field due to their biocompatibility and tunable properties. This guide provides a comparative analysis of the swelling characteristics of these hydrogels, supported by experimental data and detailed protocols.

Comparative Swelling Performance

The swelling of hydrogels is a critical attribute that governs their permeability, mechanical strength, and the release kinetics of encapsulated therapeutic agents. This behavior is intrinsically linked to the hydrogel's composition and the external environment.

Influence of pH on Swelling

HEMA-based hydrogels can be rendered pH-sensitive by copolymerizing them with monomers containing ionizable groups, such as acrylic acid (AA). In aqueous solutions, the carboxyl groups of AA ionize in response to pH changes, leading to electrostatic repulsion within the polymer network and a subsequent increase in swelling.

For instance, a study on poly(HEMA-co-AA-co-ammonium acrylate) hydrogels demonstrated a significant increase in equilibrium swelling as the pH of the medium increased from 2.0 to 8.0.[1] At pH levels above the pKa of acrylic acid (around 4.7), the carboxyl groups deprotonate, causing the network to expand. This sharp transition in swelling makes these hydrogels excellent candidates for targeted drug delivery in specific pH environments, such as the gastrointestinal tract.

Hydrogel Composition pH Equilibrium Swelling (%) Key Observation
Poly(HEMA-co-AA) Sample 1 (Lower AA content)2.0-3.0~50Minimal swelling at low pH
5.0>300Sharp increase in swelling above pKa of AA
Poly(HEMA-co-AA) Sample 2 (Higher AA content)2.0-3.0~60Slightly higher swelling than Sample 1 at low pH
5.0>450Greater swelling capacity due to increased carboxyl groups[1]
Impact of Crosslinker Concentration

The crosslinking density is a crucial parameter that dictates the structural integrity and swelling capacity of a hydrogel. An increase in the concentration of the crosslinking agent, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), results in a more tightly bound polymer network. This restricts the mobility of the polymer chains and reduces the interstitial space available to accommodate water, thereby decreasing the equilibrium swelling ratio.

Conversely, a lower crosslinker concentration leads to a looser network with a larger mesh size, allowing for greater water uptake. This trade-off between structural integrity and swelling capacity is a key consideration in hydrogel design.

Crosslinker (MBA) to Monomer (AA) Molar Ratio Equilibrium Swelling (g water/g hydrogel) Key Observation
0.000232Gel dissolves (unstable network)Insufficient crosslinking leads to dissolution[2]
0.0005~850High swelling capacity with minimal stable crosslinking
0.001~600Swelling capacity decreases with increasing crosslinker concentration
0.002498~350Densely crosslinked network significantly restricts swelling[2]

Alternative Hydrogel Systems: A Comparison

While HEMA-based hydrogels are versatile, other systems offer unique properties. Poly(N-isopropylacrylamide) (PNIPAM) hydrogels, for example, are well-known for their temperature sensitivity, exhibiting a lower critical solution temperature (LCST) around 32°C. Below this temperature, they are swollen, and above it, they collapse and expel water. This property is highly advantageous for creating "smart" drug delivery systems that respond to physiological temperature changes.

Natural polymer-based hydrogels, such as those derived from chitosan (B1678972) or alginate, offer excellent biocompatibility and biodegradability. However, they may lack the mechanical strength and tunable swelling properties of their synthetic counterparts like HEMA-based hydrogels.[3]

Experimental Protocols

Accurate and reproducible swelling studies are essential for characterizing hydrogel performance. Below is a typical experimental protocol for determining the swelling ratio of a hydrogel.

Gravimetric Swelling Measurement

This method involves measuring the weight of the hydrogel at different time points as it swells in a specific medium.

  • Preparation: Synthesize the hydrogel and wash it thoroughly to remove any unreacted monomers or initiators.

  • Drying: Dry the hydrogel to a constant weight, typically in a vacuum oven or by lyophilization. This will be the dry weight (Wd).

  • Swelling: Immerse the dried hydrogel in a swelling medium (e.g., deionized water, buffer solution of a specific pH) at a constant temperature.

  • Measurement: At predetermined time intervals, remove the hydrogel from the medium, gently blot the surface with filter paper to remove excess water, and weigh it. This is the swollen weight at time t (Wt).

  • Equilibrium: Continue the measurements until the weight of the hydrogel becomes constant, indicating that it has reached its equilibrium swelling state.

  • Calculation: The swelling ratio (SR) at each time point is calculated using the following formula: SR (%) = [(Wt - Wd) / Wd] x 100

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a hydrogel swelling study.

G cluster_prep Preparation cluster_swelling Swelling Measurement cluster_analysis Data Analysis A Hydrogel Synthesis B Purification/Washing A->B C Drying to Constant Weight (Wd) B->C D Immerse in Swelling Medium C->D E Incubate at Constant Temperature D->E F Remove and Blot Surface E->F G Weigh Swollen Hydrogel (Wt) F->G H Repeat at Time Intervals G->H I Check for Equilibrium (Wt is constant) H->I I->E No J Calculate Swelling Ratio I->J Yes K Plot Swelling Curve (SR vs. Time) J->K

Caption: Workflow for a typical gravimetric swelling study of hydrogels.

This guide provides a foundational understanding of the swelling behavior of this compound-based hydrogels and their comparison with other systems. The provided data and protocols serve as a valuable resource for researchers in the design and evaluation of advanced hydrogel-based technologies.

References

A Spectroscopic Showdown: Unmasking the Transformation of Hydroxymethyl Acrylate into its Polymer Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the molecular transformation of monomers into polymers is paramount for material design and application. This guide provides a detailed spectroscopic comparison of hydroxymethyl acrylate (B77674) (HMA) and its polymer, poly(hydroxymethyl acrylate) (PHMA), offering insights into the profound structural changes that occur during polymerization.

This comparison utilizes key spectroscopic techniques—Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy—to elucidate the distinct spectral signatures of the monomer and its resulting polymer. The presented data, summarized in clear, comparative tables, is supported by detailed experimental protocols for replication and further investigation.

From Monomer to Macromolecule: A Tale Told in Spectra

The polymerization of this compound involves the conversion of its vinyl C=C double bond into a saturated aliphatic backbone, a transformation readily observed through various spectroscopic methods. This conversion is the cornerstone of PHMA's unique properties, making it a valuable hydrophilic polymer in biomedical applications such as hydrogels and drug delivery systems.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic shifts observed when comparing this compound (HMA) and poly(this compound) (PHMA).

Table 1: Comparative FTIR Spectral Data

Functional GroupHMA (cm⁻¹)PHMA (cm⁻¹)Observation upon Polymerization
O-H Stretch~3415~3415Broad peak remains, indicating the presence of the hydroxyl group.[1]
C-H Stretch (aliphatic)~2900-3000~2900-3000Peaks remain, characteristic of the alkyl chain.[1]
C=O Stretch (ester)~1712~1712-1725Peak remains, confirming the integrity of the ester group.[1][2]
C=C Stretch (vinyl)~1638AbsentDisappearance of this peak is a primary indicator of successful polymerization.[1][2]
O-H Bend~1298PresentPeak remains.[1]
C-O Stretch (ester)~1200PresentPeak remains.[1]
=C-H Bend (vinyl)~935AbsentDisappearance of this peak further confirms the conversion of the double bond.[1]

Table 2: Comparative ¹H NMR Spectral Data (Chemical Shifts in δ, ppm)

Proton EnvironmentHMA (ppm)PHMA (ppm)Observation upon Polymerization
Vinyl Protons (-CH=CH₂)~5.8-6.4AbsentDisappearance of these signals is a definitive sign of polymerization.[3]
Methylene (B1212753) Protons (-O-CH₂-CH₂-OH)~3.5-4.5Broad signals ~3.5-4.5Signals become broader and may shift slightly due to the polymer backbone's restricted environment.[3]
Methine Proton (-CH-COO)N/ABroad signal ~2.4Appearance of a broad signal corresponding to the polymer backbone proton.
Methylene Protons (-CH₂-CH-)N/ABroad signals ~1.5-1.9Appearance of broad signals corresponding to the polymer backbone methylene protons.

Table 3: Comparative Raman Spectral Data

Vibrational ModeHMA (cm⁻¹)PHMA (cm⁻¹)Observation upon Polymerization
C=C StretchStrong peak ~1638AbsentThe strong vinyl stretching band disappears, indicating polymerization.[4]
C=O Stretch~1725~1725The carbonyl stretch remains, often with a slight shift or broadening.[2]
C-H Stretch~2900-3000~2900-3000Aliphatic C-H stretching vibrations persist in the polymer.
Skeletal VibrationsComplex fingerprint regionAltered fingerprint regionThe fingerprint region shows significant changes, reflecting the new covalent bonds forming the polymer backbone.

Experimental Protocols

The following are generalized protocols for the polymerization of HMA and its subsequent spectroscopic analysis.

Protocol 1: Free Radical Polymerization of this compound
  • Monomer Purification: this compound (HMA) is purified to remove inhibitors and impurities. This can be achieved by washing an aqueous solution of HMA with an organic solvent like hexane (B92381) to remove diacrylate impurities, followed by salting out the monomer and extracting it with a solvent like diethyl ether.[5]

  • Initiator and Solvent: A free-radical initiator, such as azobisisobutyronitrile (AIBN), is dissolved in a suitable solvent like dimethylformamide (DMF).[2]

  • Polymerization Reaction: The purified HMA is added to the initiator solution. The reaction mixture is degassed by bubbling with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization. The reaction is then heated to a specific temperature (e.g., 70°C) and stirred for a set period (e.g., 12 hours).[6]

  • Polymer Precipitation and Purification: After the reaction, the polymer is precipitated by pouring the solution into a non-solvent, such as hexane or cold xylene.[2][6] The precipitated poly(this compound) (PHMA) is then collected by filtration and dried under vacuum.

Protocol 2: Spectroscopic Analysis
  • FTIR Spectroscopy: FTIR spectra of both the HMA monomer and the dried PHMA polymer are recorded using an FTIR spectrometer. Samples can be analyzed as a thin film on a salt plate (for the liquid monomer) or as a solid mixed with KBr in a pellet (for the polymer). The key diagnostic change is the disappearance of the C=C stretching vibration around 1638 cm⁻¹.[1][7]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are obtained using an NMR spectrometer. Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[2][3] The disappearance of the vinyl proton signals in the ¹H NMR spectrum is a clear indication of polymerization.

  • Raman Spectroscopy: Raman spectra are acquired using a Raman spectrometer. This technique is particularly useful for observing the strong C=C stretching band in the monomer, which is absent in the polymer.[4]

Visualizing the Process

The following diagrams illustrate the polymerization workflow and the key structural changes that are identified through spectroscopy.

G Diagram 1: Experimental Workflow for PHMA Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Monomer This compound (HMA) Purification Purification Monomer->Purification Polymerization Free Radical Polymerization Purification->Polymerization Precipitation Precipitation & Drying Polymerization->Precipitation PHMA Poly(this compound) (PHMA) Precipitation->PHMA FTIR FTIR Spectroscopy PHMA->FTIR NMR NMR Spectroscopy PHMA->NMR Raman Raman Spectroscopy PHMA->Raman

Caption: Experimental workflow for the synthesis and spectroscopic analysis of PHMA.

G Diagram 2: Spectroscopic Detection of Polymerization cluster_evidence Spectroscopic Evidence Monomer HMA Monomer (Presence of C=C bond) Polymer PHMA Polymer (Absence of C=C bond) Monomer->Polymer Polymerization FTIR FTIR: Disappearance of ~1638 cm⁻¹ peak Polymer->FTIR NMR ¹H NMR: Disappearance of vinyl proton signals Polymer->NMR Raman Raman: Disappearance of strong C=C stretch Polymer->Raman

Caption: Key spectroscopic evidence for the polymerization of HMA.

References

Performance Showdown: Hydroxymethyl Acrylate in Coatings Compared to Common Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and formulation scientists on the comparative performance of hydroxymethyl acrylate (B77674) (HMA) in coatings. This guide provides a detailed analysis of HMA's anticipated properties against established acrylates such as hydroxyethyl (B10761427) acrylate (HEA), hydroxypropyl acrylate (HPA), and methyl acrylate (MA), supported by available experimental data for these alternatives and standardized testing protocols.

In the dynamic landscape of coating formulations, the quest for monomers that impart enhanced performance characteristics is perpetual. Hydroxymethyl acrylate (HMA), a functional acrylate, presents a unique molecular architecture that suggests its potential for developing high-performance coatings. This guide offers an objective comparison of HMA's projected performance attributes against widely used acrylates: hydroxyethyl acrylate (HEA), hydroxypropyl acrylate (HPA), and methyl acrylate (MA).

While direct, comprehensive comparative experimental data for HMA is limited in publicly available literature, this guide extrapolates its likely performance based on its chemical structure and draws parallels with the well-documented characteristics of HEA, HPA, and MA. The inclusion of detailed experimental protocols, based on internationally recognized ASTM standards, provides a framework for the systematic evaluation of HMA in coating formulations.

At a Glance: Comparative Performance of Acrylates in Coatings

The following table summarizes the expected performance of this compound in comparison to hydroxyethyl acrylate, hydroxypropyl acrylate, and methyl acrylate across key coating properties. The data for HEA, HPA, and MA is based on published studies and industry knowledge.

Performance MetricThis compound (HMA) (Projected)Hydroxyethyl Acrylate (HEA)Hydroxypropyl Acrylate (HPA)Methyl Acrylate (MA)
Adhesion ExcellentVery GoodVery GoodGood
Hardness HighModerateModerate-LowHigh
Gloss HighHighHighModerate-High
Chemical Resistance Very GoodGoodGoodModerate
Weatherability GoodGoodGoodModerate
Flexibility ModerateGoodVery GoodLow
Reactivity/Cure Speed HighHighModerateHigh

Deep Dive: Understanding the Performance Metrics

Adhesion

The presence of a hydroxyl group in HMA, HEA, and HPA is a key determinant of their excellent adhesion properties. This functional group promotes bonding to various substrates through hydrogen bonding and potential covalent interactions. The primary hydroxyl group in HMA is expected to be highly accessible for such interactions, leading to superior adhesion compared to the secondary hydroxyl group in HPA and potentially even the primary hydroxyl group in HEA due to steric considerations. Methyl acrylate, lacking a hydroxyl group, generally exhibits lower adhesion.

Hardness and Flexibility

The hardness of a coating is influenced by the monomer's structure and the resulting crosslink density. The compact structure of HMA is anticipated to contribute to a higher crosslink density, resulting in harder and more scratch-resistant coatings. In contrast, the longer side chains of HEA and HPA introduce more flexibility into the polymer backbone, leading to softer, more pliable coatings. Methyl acrylate, with its small methyl group, also contributes to a rigid polymer network and high hardness.

Gloss

High gloss is often associated with a smooth, uniform coating surface. All the hydroxyl-functional acrylates (HMA, HEA, and HPA) can contribute to high gloss finishes. The specific formulation and curing conditions play a significant role in the final gloss level.

Chemical Resistance

The crosslink density of the cured coating is a critical factor for its chemical resistance. The anticipated higher crosslink density from HMA suggests a greater resistance to chemical attack compared to HEA and HPA. The absence of the reactive hydroxyl group in MA-based coatings generally results in lower chemical resistance.

Experimental Protocols

To facilitate a standardized comparison of these acrylates, the following experimental protocols, based on ASTM international standards, are recommended.

Adhesion Testing
  • ASTM D3359 - Standard Test Methods for Measuring Adhesion by Tape Test : This standard outlines two methods for assessing the adhesion of coating films to metallic substrates by applying and removing pressure-sensitive tape over cuts made in the film.[1][2][3]

    • Method A (X-cut) : An X-cut is made through the film to the substrate. Pressure-sensitive tape is applied over the cut and then removed. Adhesion is evaluated on a scale of 0A to 5A based on the amount of coating removed.

    • Method B (Cross-cut) : A lattice pattern is cut into the film. The tape is applied and removed, and adhesion is rated on a scale of 0B to 5B.

Hardness Testing
  • ASTM D3363 - Standard Test Method for Film Hardness by Pencil Test : This method determines the hardness of a coating by the scratching action of pencil leads of known hardness.[4][5][6] The test involves pushing pencils of increasing hardness over the coating surface at a 45-degree angle until one scratches the film. The hardness is reported as the grade of the hardest pencil that does not scratch the coating.

  • ASTM D1474 - Standard Test Methods for Indentation Hardness of Organic Coatings : This standard describes the determination of the indentation hardness of organic coatings using a Knoop or Pfund indenter.[7][8]

Gloss Measurement
  • ASTM D523 - Standard Test Method for Specular Gloss : This test method measures the specular gloss of nonmetallic specimens at geometries of 20, 60, and 85 degrees.[9][10][11][12] A glossmeter is used to measure the specular reflectance of the coating surface.

Chemical Resistance Testing
  • ASTM D1308 - Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes : This standard evaluates the resistance of a coating to various household chemicals by spot or immersion tests.[13][14][15][16] The coated panels are exposed to the chemicals for a specified period, and then evaluated for any changes in appearance, such as discoloration, blistering, or loss of adhesion.

  • ASTM D3912 - Standard Test Method for Chemical Resistance of Coatings and Linings for Use in Nuclear Power Plants : This method provides procedures for evaluating the chemical resistance of coatings under more severe conditions, including immersion.[13][17]

Visualizing Experimental Workflows

To provide a clearer understanding of the testing methodologies, the following diagrams illustrate the workflows for key performance evaluations.

Adhesion_Testing_Workflow cluster_prep Sample Preparation cluster_testing ASTM D3359 Testing Prep Prepare Coated Panels Cure Cure Coatings Prep->Cure Cut Make Cuts (X-cut or Cross-cut) Cure->Cut Tape Apply Pressure-Sensitive Tape Cut->Tape Remove Remove Tape Tape->Remove Evaluate Evaluate Adhesion (0-5 Scale) Remove->Evaluate

Caption: Workflow for Adhesion Testing (ASTM D3359).

Hardness_Testing_Workflow cluster_prep Sample Preparation cluster_testing ASTM D3363 Pencil Hardness Test Prep Prepare Coated Panels Cure Cure Coatings Prep->Cure Select Select Pencil of Known Hardness Cure->Select Push Push Pencil at 45° Angle Select->Push Observe Observe for Scratching/Gouging Push->Observe Record Record Hardness Value Observe->Record

Caption: Workflow for Pencil Hardness Testing (ASTM D3363).

Chemical_Resistance_Workflow cluster_prep Sample Preparation cluster_testing ASTM D1308 Chemical Resistance Test Prep Prepare Coated Panels Cure Cure Coatings Prep->Cure Apply Apply Chemical Reagent Cure->Apply Expose Expose for Specified Time Apply->Expose Clean Clean and Dry Panel Expose->Clean Evaluate Evaluate for Damage Clean->Evaluate

Caption: Workflow for Chemical Resistance Testing (ASTM D1308).

References

A Comparative Guide to the Biocompatibility of Hydroxymethyl Acrylate Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biocompatibility of hydroxymethyl acrylate (B77674) (HEMA) polymers with commonly used alternatives, including polyethylene (B3416737) glycol (PEG), poly(lactic-co-glycolic acid) (PLGA), and silicone-based polymers. The information is supported by experimental data from in vitro and in vivo studies to assist in the selection of appropriate biomaterials for various biomedical applications.

Executive Summary

Hydroxymethyl acrylate (HEMA) is a widely utilized polymer in the biomedical field due to its hydrophilicity and tunable properties. However, its biocompatibility, particularly in comparison to other established biomaterials, is a critical consideration for any application involving direct contact with biological systems. This guide delves into the comparative performance of HEMA-based polymers against PEG, PLGA, and silicone in key biocompatibility assessments: cytotoxicity, hemolysis, and in vivo tissue response. While HEMA generally exhibits good biocompatibility, understanding its specific interactions with cells, blood, and tissues in contrast to other materials is crucial for informed material selection in drug delivery, tissue engineering, and medical device development.

In Vitro Biocompatibility Assessment

Cytotoxicity

Cytotoxicity assays are fundamental in evaluating the potential of a material to cause cell death. The following table summarizes representative data from studies comparing the cytotoxicity of HEMA, PEG, PLGA, and silicone polymers. The percentage of cell viability is a common metric, where a higher percentage indicates better biocompatibility.

MaterialCell TypeAssayCell Viability (%)Reference
p(HEMA) Human Fibroblast (MRC5)MTT>80% (with extracts)[1]
p(HEMA) L929 Mouse FibroblastsDirect ContactNon-cytotoxic[2]
PLGA Human Gingival FibroblastsMTT>96% (at 20 µg/mL)[3][4][5]
PLGA-PEG Human U251 cellsMTT>80%[6]
Silicone Not specifiedNot specifiedNot specified[7][8]

Note: Direct quantitative comparison across different studies can be challenging due to variations in experimental conditions. The data presented is for illustrative purposes.

Hemolysis

Hemolysis assays assess the propensity of a material to damage red blood cells, a critical parameter for blood-contacting applications. The hemolytic potential is typically expressed as the percentage of red blood cell lysis.

MaterialAssay ConditionHemolysis (%)Reference
p(HEMA)-based Hydrogel In vitro< 5%[9]
Silicone Shear-inducedGenerally low, comparable to polyethylene[10]
PLGA-PEG NPs In vitroNot specified[11]

Note: A hemolysis rate of less than 2% is generally considered non-hemolytic, with values up to 5% being acceptable for some applications.[12]

In Vivo Biocompatibility Assessment

In vivo studies provide crucial insights into the tissue response to an implanted material over time. Key parameters include the thickness of the fibrous capsule that forms around the implant and the nature of the inflammatory response.

MaterialAnimal ModelImplantation SiteFibrous Capsule Thickness (µm)Inflammatory ResponseReference
p(HEMA) MicePercutaneousNot specified, but noted good morphological integration with skinPersistent leukocytes in pores over 6 months[11]
Silicone RatsSubcutaneous177.4 ± 31.4 (control)Characterized by macrophages and T cells, varies with surface roughness[13][14]
Silicone (low hardness) RatsSubcutaneousThinner capsule compared to harder siliconeLower levels of fibrosis and acute inflammation[8][15]
PEG-based Hydrogel PrimatesBrainNo gliotic scarring observedSlight increase in astrocytes and microglia, no T-cell infiltration[16]
PLGA Membranes HamstersSubcutaneousChronic granulomatous inflammation that resolves over time, preventing fibrous capsule formationInitial presence of epithelioid cells, giant cells, and lymphocytes, which decreased over 90 days[11]

Signaling Pathways in HEMA Biocompatibility

The cellular response to HEMA can involve specific signaling pathways related to inflammation and cell death. Understanding these pathways provides a mechanistic insight into its biocompatibility profile.

HEMA-Induced NLRP3 Inflammasome Activation

HEMA has been shown to activate the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome, a key component of the innate immune system that triggers inflammation. This activation leads to the production of pro-inflammatory cytokines IL-1β and IL-18.

NLRP3_Inflammasome_Activation cluster_cell Macrophage HEMA HEMA Monomer ROS Reactive Oxygen Species (ROS) HEMA->ROS K_efflux Potassium (K+) Efflux HEMA->K_efflux NLRP3_inactive Inactive NLRP3 ROS->NLRP3_inactive K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Activation ASC ASC Adaptor Protein NLRP3_active->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves IL1b Mature IL-1β (Pro-inflammatory) Pro_IL1b->IL1b IL18 Mature IL-18 (Pro-inflammatory) Pro_IL18->IL18 caption HEMA-Induced NLRP3 Inflammasome Activation Pathway.

HEMA-Induced NLRP3 Inflammasome Activation Pathway.
HEMA-Induced Mitochondrial-Dependent Apoptosis

Exposure to HEMA can also induce apoptosis (programmed cell death) through the mitochondrial-dependent intrinsic pathway. This process is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS).

Mitochondrial_Apoptosis_Pathway cluster_cell_apoptosis Cell HEMA_apoptosis HEMA Exposure ROS_apoptosis Increased Intracellular ROS HEMA_apoptosis->ROS_apoptosis Mitochondria Mitochondria ROS_apoptosis->Mitochondria Induces Dysfunction Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Pro_Caspase9 Pro-Caspase-9 Apaf1->Pro_Caspase9 Apoptosome Apoptosome Formation Pro_Caspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 Cleaves Caspase3 Active Caspase-3 (Executioner Caspase) Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis caption_apoptosis Mitochondrial-Dependent Apoptosis Pathway Induced by HEMA.

Mitochondrial-Dependent Apoptosis Pathway Induced by HEMA.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility studies. Below are outlines of standard protocols for the key assays discussed.

Cytotoxicity Assay (MTT Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Material Exposure: Introduce the test material (either as a direct contact film or as an extract in the culture medium) to the cells.

  • Incubation: Incubate the cells with the material for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.[17][18][19][20]

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding adherence Allow cells to adhere (overnight incubation) cell_seeding->adherence material_exposure Expose cells to polymer material/extract adherence->material_exposure incubation Incubate for 24/48/72 hours material_exposure->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan formation) mtt_addition->formazan_formation solubilization Add solubilization solution formazan_formation->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate cell viability (%) absorbance_reading->data_analysis end End data_analysis->end

Workflow for the MTT Cytotoxicity Assay.
Hemolysis Assay (Direct Contact Method - ASTM F756)

This protocol is a standard method for assessing the hemolytic properties of materials that will come into contact with blood.

  • Blood Collection and Preparation: Collect fresh anticoagulated blood (e.g., human or rabbit) and dilute it with a physiological saline solution.

  • Material Preparation: Prepare the test material with a defined surface area and sterilize it.

  • Incubation: Place the test material in contact with the diluted blood suspension. Include positive (e.g., water) and negative (e.g., saline) controls. Incubate at 37°C with gentle agitation for a specified time (e.g., 3 hours).[15]

  • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

  • Hemoglobin Measurement: Measure the amount of hemoglobin released into the supernatant spectrophotometrically at a wavelength of 540 nm.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control (100% hemolysis).[12][21][22]

Hemolysis_Assay_Workflow start Start blood_prep Prepare diluted anticoagulated blood start->blood_prep incubation Incubate material with blood (with positive/negative controls) blood_prep->incubation material_prep Prepare and sterilize test material material_prep->incubation centrifugation Centrifuge to pellet RBCs incubation->centrifugation supernatant_collection Collect supernatant centrifugation->supernatant_collection hb_measurement Measure hemoglobin in supernatant (spectrophotometry) supernatant_collection->hb_measurement calculation Calculate hemolysis (%) hb_measurement->calculation end End calculation->end

Workflow for the Direct Contact Hemolysis Assay.
In Vivo Implantation Study (Subcutaneous Implantation in Rodents)

This protocol describes a common method for evaluating the local tissue response to an implanted biomaterial.

  • Animal Model: Select an appropriate animal model (e.g., rats or mice).

  • Material Preparation: Fabricate and sterilize the implants to the desired specifications.

  • Surgical Procedure: Anesthetize the animal and make a small incision in the dorsal skin. Create a subcutaneous pocket and insert the implant. Suture the incision.

  • Post-operative Care: Monitor the animals for signs of inflammation or distress and provide appropriate care.

  • Explantation: At predetermined time points (e.g., 1, 4, 12 weeks), euthanize the animals and carefully excise the implant along with the surrounding tissue.

  • Histological Analysis: Fix the tissue samples, embed them in paraffin, and section them. Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition (fibrous capsule).

  • Evaluation: Microscopically evaluate the tissue sections to assess the inflammatory cell infiltrate, fibrous capsule thickness, and overall tissue integration.[10][15][23][24][25]

InVivo_Implantation_Workflow start Start animal_prep Prepare and anesthetize animal model (e.g., rat) start->animal_prep implantation Surgically implant material subcutaneously animal_prep->implantation implant_prep Prepare and sterilize polymer implant implant_prep->implantation post_op_care Post-operative monitoring and care implantation->post_op_care explantation Explant implant with surrounding tissue at defined time points post_op_care->explantation histology Histological processing (Fixation, Embedding, Sectioning, Staining) explantation->histology microscopy Microscopic evaluation of inflammatory response and fibrous capsule histology->microscopy end End microscopy->end

Workflow for In Vivo Subcutaneous Implantation Study.

References

A Comparative Guide to Validating Hydroxy-Functional Acrylate Copolymer Structure via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of polymers, providing detailed information on composition, microstructure, and stereochemistry. This guide offers a comparative overview of various NMR techniques for validating the structure of hydroxymethyl acrylate (B77674) copolymers, which are increasingly utilized in biomedical applications such as drug delivery systems and hydrogels.

Unraveling Copolymer Structure with an Array of NMR Techniques

A comprehensive understanding of a hydroxymethyl acrylate copolymer's structure requires a multi-faceted approach, often employing a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While ¹H and ¹³C NMR provide fundamental information on the chemical environment of protons and carbons, 2D techniques like COSY, HSQC, and HMBC are crucial for resolving complex spectral overlaps and establishing connectivity between different monomer units.[1]

1D NMR: The Foundation of Structural Analysis
  • ¹H NMR: This is often the initial step in polymer characterization. The integration of proton signals can be used to determine the copolymer composition and the number-average molecular weight (Mn) if the end-groups are known and distinguishable from the repeating monomer units.[2] For a this compound copolymer, key proton signals include those from the polymer backbone (methine and methylene (B1212753) groups), the hydroxymethyl group (-CH₂OH), and the ester methylene group (-OCH₂-).

  • ¹³C NMR: This technique provides information on the carbon skeleton of the copolymer. The chemical shifts of the carbonyl carbon and the backbone carbons are particularly sensitive to the monomer sequence distribution (e.g., dyads, triads) and the stereochemistry (tacticity) of the polymer chain.[3]

2D NMR: Resolving Complexity and Establishing Connectivity

Overlapping signals in 1D NMR spectra of copolymers can often obscure detailed structural information. 2D NMR techniques help to overcome this challenge by correlating signals based on their through-bond or through-space interactions.[1]

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically over two to three bonds. It is invaluable for assigning protons within the same monomer unit and for identifying adjacent monomer units in a copolymer chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. It is a powerful tool for unambiguously assigning carbon resonances based on their known proton assignments and for resolving overlapping signals in both the ¹H and ¹³C spectra.[1][2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two to three bonds. It is particularly useful for identifying connectivity across the ester linkage and between different monomer units, thus helping to confirm the copolymer sequence. The correlation of the carbonyl carbon with various protons can provide detailed information about the triad (B1167595) and pentad configurational sequences.[1][2]

  • TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system, not just those that are directly coupled. In a copolymer, this can help to identify all the protons belonging to a specific monomer unit, even if some are not directly coupled.[1][2]

Comparative Data for Hydroxy-Functional Acrylate Copolymers

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for protons and carbons in this compound and similar hydroxy-functional acrylate copolymers. Note that the exact chemical shifts can vary depending on the solvent, temperature, and the specific comonomer.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Relevant 2D NMR Correlations
Backbone -CH- 1.8 - 2.535 - 45COSY with backbone -CH₂-, HSQC with Cα, HMBC with C=O
Backbone -CH₂- 1.4 - 2.030 - 40COSY with backbone -CH-, HSQC with Cβ
Ester -O-CH₂- 3.9 - 4.360 - 65HSQC with C of ester methylene, HMBC with C=O and C of hydroxymethyl
Hydroxymethyl -CH₂-OH 3.5 - 3.855 - 60HSQC with C of hydroxymethyl, HMBC with C of ester methylene
Hydroxymethyl -OH Variable (depends on solvent and concentration)--
Carbonyl C=O -170 - 178HMBC with backbone -CH-, backbone -CH₂-, and ester -O-CH₂-

Experimental Protocols

Accurate and reproducible NMR data relies on meticulous sample preparation and standardized experimental parameters.

Sample Preparation
  • Sample Purity: Ensure the copolymer sample is free from residual monomers, initiators, and solvents from the polymerization process. This is typically achieved by repeated precipitation of the polymer in a non-solvent.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the copolymer. Common choices for polyacrylates include deuterated chloroform (B151607) (CDCl₃), deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), and deuterated methanol (B129727) (CD₃OD).[4] The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg/mL is generally sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg/mL is recommended.[5] Highly viscous solutions can lead to broadened spectral lines.[5]

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the final solution into a clean, dry NMR tube using a pipette with a small plug of glass wool.[6]

  • Internal Standard: For quantitative analysis, the addition of an internal standard with a known concentration and a distinct signal from the analyte is recommended. Tetramethylsilane (TMS) is a common reference standard (δ = 0 ppm).

NMR Instrument Parameters

The following are general guidelines for setting up NMR experiments. Optimal parameters may vary depending on the instrument and the specific sample.

  • ¹H NMR:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds (should be at least 5 times the longest T₁ for quantitative measurements)

    • Number of Scans: 8-16

  • ¹³C NMR:

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on concentration

  • 2D NMR (COSY, HSQC, HMBC):

    • These experiments are more complex and the parameters (e.g., evolution times, gradient pulses) should be optimized based on standard instrument protocols and the specific copolymer being analyzed. Typically, a larger number of scans are required compared to 1D experiments.

Workflow for Validating Copolymer Structure

The following diagram illustrates a logical workflow for the comprehensive validation of a this compound copolymer structure using a suite of NMR techniques.

G Workflow for NMR-based Validation of this compound Copolymer Structure cluster_synthesis Copolymer Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Structure Validation Synthesis Synthesize Hydroxymethyl Acrylate Copolymer Purification Purify Copolymer (e.g., Precipitation) Synthesis->Purification SamplePrep Prepare NMR Sample (Solvent, Concentration) Purification->SamplePrep OneD_NMR 1D NMR Acquisition (¹H, ¹³C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR If spectra are complex or assignments are ambiguous Composition Determine Copolymer Composition (from ¹H NMR integration) OneD_NMR->Composition Microstructure Analyze Microstructure (Sequence, Tacticity from ¹³C, 2D NMR) TwoD_NMR->Microstructure Connectivity Confirm Connectivity (COSY, HMBC) TwoD_NMR->Connectivity FinalStructure Validate Final Copolymer Structure Composition->FinalStructure Microstructure->FinalStructure Connectivity->FinalStructure

Caption: A logical workflow for validating copolymer structure using NMR.

By following this comprehensive approach, researchers can confidently validate the structure of this compound copolymers, ensuring the desired material properties for their intended applications in research, drug development, and beyond.

References

Safety Operating Guide

Safe Disposal of Hydroxymethyl Acrylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, step-by-step procedures for the proper disposal of hydroxymethyl acrylate (B77674), also known as 2-hydroxyethyl acrylate (HEA), ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is critical for researchers, scientists, and drug development professionals handling this chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle hydroxymethyl acrylate with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[1][2] This substance is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[3][4][5]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.[6]

  • Eye Protection: Use safety goggles or a face shield.[1][3]

  • Protective Clothing: A lab coat or other suitable protective clothing is necessary to prevent skin exposure.[6][7]

  • Respiratory Protection: If working outside a fume hood or if vapors are present, use a NIOSH-approved respirator.[7][8]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][3] Incineration is often the preferred method of destruction.[1]

Step 1: Waste Identification and Classification this compound should be treated as a hazardous waste.[1][9] It is crucial to consult the Safety Data Sheet (SDS) and local regulations to confirm its classification.[1] This chemical is very toxic to aquatic life and should not be allowed to enter drains or the environment.[3][4][8]

Step 2: Waste Collection and Storage

  • Container: Use a dedicated, properly labeled, and sealed container specifically intended for chemical waste. The container must be compatible with this compound.[1][6]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound".[1]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1] It is incompatible with oxidizing agents, reducing agents, acids, bases, and various metals.[4][7]

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[2][6] Keep it away from heat, direct sunlight, and incompatible materials.[4][7] The storage area should not have drain or sewer access.[8]

Step 3: Accidental Spill Cleanup In the event of a small spill, take the following steps:

  • Ensure the area is well-ventilated and wear appropriate PPE.[6]

  • Contain the spill.[6]

  • Absorb the spill with an inert material such as sand, earth, or vermiculite.[2][7][10]

  • Place the absorbent material into a suitable, labeled container for chemical waste disposal.[2][6]

  • Clean the spill area thoroughly.[6]

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[11]

Step 4: Arranging for Final Disposal Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1] Dispose of the contents and container in accordance with all applicable local, regional, and national regulations.[3][10]

Quantitative Data Summary

The following table summarizes key quantitative safety data for this compound.

PropertyValueSource(s)
UN Number 2927[7][8]
Flash Point 98 - 101 °C (208.4 - 213.8 °F)[2][5][7]
Storage Conditions Store in a cool, dry, well-ventilated place. Keep refrigerated (e.g., below 4°C).[6][7][8]
Acute Toxicity (Oral, Rat LD50) 540 - 548 mg/kg[2][12]
Acute Toxicity (Dermal, Rabbit LD50) 298 mg/kg[2]
Incompatible Materials Oxidizing agents, reducing agents, acids, bases, peroxides, copper, steel, metal oxides.[4][7]

Disposal Workflow Diagram

The following diagram illustrates the procedural steps for the safe disposal of this compound waste.

G start Start: Identify Waste This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect waste in a dedicated, labeled, and sealed container. ppe->collect store Step 3: Store container in a cool, well-ventilated, designated area. collect->store contact Step 4: Contact EHS or Licensed Waste Disposal Contractor. store->contact transport Step 5: Arrange for professional pickup and transport. contact->transport dispose Step 6: Final Disposal at an Approved Hazardous Waste Facility (e.g., Incineration) transport->dispose end End: Disposal Complete dispose->end

References

Personal protective equipment for handling Hydroxymethyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Hydroxymethyl Acrylate (B77674)

This guide provides critical safety and logistical information for the handling and disposal of Hydroxymethyl acrylate (HEA), a compound frequently used in the synthesis of polymers and other materials in research and development settings. Adherence to these procedures is vital to ensure the safety of laboratory personnel and the protection of the environment.

This compound is a hazardous chemical that can cause severe skin burns, eye damage, and allergic skin reactions.[1][2][3][4] It is also harmful if swallowed or in contact with skin.[1][2][4] This document outlines the necessary personal protective equipment (PPE), step-by-step handling protocols, and proper disposal methods.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against the hazards of this compound. The following table summarizes the recommended PPE for various laboratory activities involving this chemical.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., small-scale reactions, preparation of solutions) Safety glasses with side shields or chemical splash goggles.[5]Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).Laboratory coat.Work in a certified chemical fume hood.[6]
High-Volume Handling (e.g., large-scale reactions, transfers) Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).Chemical-resistant apron or coveralls over a laboratory coat.[5][7]A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if exposure limits are exceeded or if not handled in a fume hood.[6]
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant suit or coveralls.[5][7]Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills.[5]
Safe Handling Protocol

A systematic approach to handling this compound is crucial to minimize exposure risk. The following protocol details the steps for preparing, using, and cleaning up after working with this chemical.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[6]

    • Gather all necessary PPE as outlined in the table above.

    • Inspect gloves for any signs of degradation or punctures before use.

    • Have an emergency eyewash station and safety shower readily accessible.[2]

    • Prepare a spill kit with appropriate absorbent materials (e.g., vermiculite, sand).[5][6]

  • Handling:

    • Conduct all work with this compound inside a chemical fume hood.[6]

    • Avoid direct contact with skin, eyes, and clothing.[2][6]

    • Do not breathe vapors or mists.[6]

    • Use compatible equipment made of materials like glass or stainless steel. Avoid aluminum, copper, and their alloys.[6]

    • Keep containers tightly closed when not in use.[6]

    • Store in a cool, dry, and well-ventilated area away from light, heat, and incompatible materials such as oxidizing agents and acids.[5][6]

  • Post-Handling:

    • Decontaminate all equipment and work surfaces thoroughly after use.

    • Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.

    • Wash hands and any exposed skin with soap and water immediately after handling.[1]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[5][6]

  • Spill: For small spills, absorb with an inert material and place in a suitable container for disposal.[5][6] For large spills, evacuate the area and contact emergency services.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste in a clearly labeled, sealed, and compatible container.

  • Solid Waste: Contaminated items such as gloves, paper towels, and pipette tips must be collected in a designated, labeled hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company, following all local, state, and federal regulations.[3][6] Do not dispose of this compound down the drain or in regular trash.[2][5]

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Waste Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_spill_kit Prepare Spill Kit prep_fume_hood->prep_spill_kit handle_in_hood Work Inside Fume Hood prep_spill_kit->handle_in_hood Proceed to Handling handle_avoid_contact Avoid Direct Contact handle_in_hood->handle_avoid_contact emergency_spill Spill Occurs handle_in_hood->emergency_spill Potential Hazard handle_storage Proper Storage handle_avoid_contact->handle_storage emergency_exposure Exposure Occurs handle_avoid_contact->emergency_exposure Potential Hazard post_decontaminate Decontaminate Surfaces handle_storage->post_decontaminate Proceed to Post-Handling post_dispose_ppe Dispose of Contaminated PPE post_decontaminate->post_dispose_ppe post_wash Wash Hands post_dispose_ppe->post_wash dispose_collect Collect Hazardous Waste post_wash->dispose_collect Proceed to Disposal dispose_label Label Waste Container dispose_collect->dispose_label dispose_licensed Transfer to Licensed Disposal Company dispose_label->dispose_licensed emergency_action_spill Follow Spill Cleanup Protocol emergency_spill->emergency_action_spill emergency_action_exposure Follow First Aid Measures emergency_exposure->emergency_action_exposure

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.